molecular formula C36H60O11 B15581106 Surgumycin

Surgumycin

货号: B15581106
分子量: 668.9 g/mol
InChI 键: BFUTYTCDHCOXGG-CSGAGWFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Surgumycin is a useful research compound. Its molecular formula is C36H60O11 and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H60O11

分子量

668.9 g/mol

IUPAC 名称

(3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one

InChI

InChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3/b7-5+,8-6+,11-9-,12-10+,15-13-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34+,36-/m0/s1

InChI 键

BFUTYTCDHCOXGG-CSGAGWFTSA-N

产品来源

United States

Foundational & Exploratory

Surgumycin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of Surgumycin, a novel antibiotic with significant potential. The methodologies detailed herein span from the initial screening of the producing microorganism to the purification and analytical characterization of the active compound. This document is intended to serve as a detailed guide for researchers and professionals in the field of natural product drug discovery and development, offering insights into the experimental protocols and data analysis involved in bringing a new therapeutic agent to light.

Discovery of this compound

This compound was identified through a high-throughput screening program aimed at discovering novel antimicrobial agents from previously uncharacterized actinomycetes. A strain of Streptomyces surgutensis, isolated from a soil sample collected from a remote boreal forest, exhibited a significant zone of inhibition against a panel of multidrug-resistant pathogenic bacteria. The crude extract from the fermentation broth of S. surgutensis was subjected to bioassay-guided fractionation, leading to the identification of the active compound, which was named this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces surgutensis is a multi-step process involving extraction and a series of chromatographic separations. The general workflow for the isolation of this natural product is depicted below.

Unraveling the Origins of Surgumycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, the antibiotic "Surgumycin" remains unidentified. It is highly probable that the name is a misspelling or refers to a compound not yet documented in publicly accessible resources. Researchers, scientists, and drug development professionals are advised to verify the correct name and spelling of the antibiotic to facilitate a more fruitful investigation.

While the specific details for "this compound" could not be retrieved, this guide provides a general framework and representative examples of the information typically sought for a newly discovered antibiotic, using data from other known microbial secondary metabolites. This will serve as a template for what a technical guide on a novel antibiotic would entail.

General Profile of a Novel Antibiotic

The initial discovery of a new antibiotic is a significant event in the fight against antimicrobial resistance. The first publication typically details the producing microorganism, the methods for its isolation and cultivation, and the preliminary characterization of the antibiotic's structure and activity.

Producing Organism: The majority of antibiotics are natural products synthesized by microorganisms, most notably bacteria belonging to the genus Streptomyces. For instance, the antitumor antibiotic Sapurimycin is produced by Streptomyces sp. DO-116[1]. The producing organism is usually isolated from environmental samples like soil or marine sediments.

Discovery and Isolation: The process of discovering a new antibiotic often involves screening large numbers of microbial isolates for their ability to inhibit the growth of pathogenic bacteria. Once a promising candidate is identified, the producing microorganism is cultivated in a suitable fermentation medium to produce the antibiotic in larger quantities. The antibiotic is then extracted from the fermentation broth or the microbial cells and purified using various chromatographic techniques.

Quantitative Data Summary

A crucial aspect of characterizing a new antibiotic is quantifying its biological activity. This is typically presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a particular microorganism.

Table 1: Hypothetical Antimicrobial Activity of a Novel Antibiotic

Target MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.5
Enterococcus faecalisPositive1
Streptococcus pneumoniaePositive0.25
Escherichia coliNegative>128
Pseudomonas aeruginosaNegative>128
Candida albicansFungal>128

This table is a representative example and does not reflect data for a real antibiotic named "this compound."

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the typical experimental protocols that would be included in a technical guide for a new antibiotic.

Isolation of the Producing Microorganism
  • Sample Collection: Soil or sediment samples are collected from diverse environments.

  • Serial Dilution and Plating: The samples are serially diluted in sterile saline and plated onto selective agar (B569324) media, such as ISP2 (International Streptomyces Project Medium 2).

  • Incubation: Plates are incubated at a suitable temperature (e.g., 28-30°C) for several days to weeks to allow for the growth of actinomycetes.

  • Colony Selection and Purification: Colonies exhibiting typical actinomycete morphology (e.g., dry, chalky appearance with aerial mycelium) are selected and subcultured to obtain pure isolates.

Fermentation and Antibiotic Production
  • Seed Culture Preparation: A pure isolate of the producing microorganism is inoculated into a liquid seed medium and incubated on a rotary shaker to generate a sufficient biomass.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is optimized to maximize antibiotic yield.

  • Fermentation Conditions: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration.

Extraction and Purification of the Antibiotic
  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The antibiotic can be extracted from either the supernatant or the mycelial cake, depending on its solubility, using an appropriate organic solvent (e.g., ethyl acetate, butanol).

  • Purification: The crude extract is subjected to a series of chromatographic steps to purify the antibiotic. These may include:

    • Silica gel column chromatography

    • Sephadex LH-20 size-exclusion chromatography

    • High-Performance Liquid Chromatography (HPLC)

Determination of Minimum Inhibitory Concentrations (MICs)
  • Microorganism Preparation: Test microorganisms are grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antibiotic: The purified antibiotic is serially diluted in the test medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.

Biosynthetic Pathways and Their Regulation

Understanding the biosynthetic pathway of an antibiotic is crucial for its potential genetic engineering to create novel and more potent derivatives. While no information is available for "this compound," the biosynthesis of many antibiotics involves complex enzymatic pathways.

Hypothetical Experimental Workflow for Elucidating a Biosynthetic Pathway

experimental_workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_metabolomics Metabolite Analysis cluster_biochemistry Biochemical Characterization genome_seq Genome Sequencing of Producing Organism bgc_prediction Biosynthetic Gene Cluster (BGC) Prediction genome_seq->bgc_prediction gene_annotation Gene Annotation and Function Prediction bgc_prediction->gene_annotation gene_knockout Gene Knockout Experiments gene_annotation->gene_knockout heterologous_expression Heterologous Expression of BGC gene_annotation->heterologous_expression enzyme_assays In Vitro Enzyme Assays gene_annotation->enzyme_assays metabolite_profiling Metabolite Profiling of Mutants and Wild-Type gene_knockout->metabolite_profiling heterologous_expression->metabolite_profiling structure_elucidation Structure Elucidation of Intermediates metabolite_profiling->structure_elucidation precursor_feeding Precursor Feeding Studies structure_elucidation->precursor_feeding pathway_elucidation Pathway Elucidation structure_elucidation->pathway_elucidation enzyme_assays->precursor_feeding precursor_feeding->pathway_elucidation

References

Surgumycin: A Technical Overview of a Carbonyl-Conjugated Pentaenic Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin is a polyene macrolide antibiotic characterized by a carbonyl-conjugated pentaene structure. First described in Russian scientific literature, its complete chemical and biological profile remains an area of ongoing investigation. This document aims to provide a comprehensive technical guide to the core chemical structure of this compound, summarizing the available data and outlining general experimental protocols relevant to its class of antibiotics. Due to the limited availability of specific data for this compound in English-language publications, this guide supplements known information with established methodologies for the broader family of pentaene macrolide antibiotics.

Chemical Structure and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 51938-50-2. Its chemical formula is C36H60O11, corresponding to a molecular weight of 668.86 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number51938-50-2[1][2]
Chemical FormulaC36H60O11[1][2]
Molecular Weight668.86 g/mol [1][2]
IUPAC Name(3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-32-isopropyl-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11-pentaen-2-one[1]
SMILESCC1C(CC=CC=CC=CC=CC=CC(=O)OC(C(C(CC(CC(C(CCC(CC(CC(CC1O)O)O)O)O)O)O)O)C)C(C)C)O[3]
InChIInChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3[3]

The structure of this compound was elucidated through the analysis of its degradation products.[4] As a pentaene macrolide, its structure features a large macrolactone ring with a series of five conjugated double bonds and multiple hydroxyl groups.

Biological Activity

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, the following sections outline general methodologies for the synthesis, characterization, and biological evaluation of polyene macrolide antibiotics, which can be adapted for the study of this compound.

Synthesis of Polyene Macrolide Antibiotics

The synthesis of polyene macrolides is a complex undertaking due to their large size and stereochemical complexity. A common strategy involves a convergent approach where key fragments of the molecule are synthesized separately and then coupled.

G cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Final Product polyol_synthesis Polyol Chain Synthesis coupling Fragment Coupling polyol_synthesis->coupling polyene_synthesis Polyene Chain Synthesis polyene_synthesis->coupling cyclization Macrolactonization coupling->cyclization deprotection Deprotection cyclization->deprotection This compound This compound deprotection->this compound

Caption: General synthetic workflow for polyene macrolide antibiotics.

Characterization of Polyene Macrolide Antibiotics

The structural characterization of polyene macrolides like this compound relies on a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling constants, which helps to elucidate the connectivity of the carbon skeleton.

  • ¹³C NMR: Determines the number and types of carbon atoms present in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assembling the overall structure.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to identify structural motifs within the molecule.

G cluster_0 Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation purification Purified this compound nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis structure Chemical Structure nmr->structure ms->structure uv_vis->structure

Caption: Workflow for the structural characterization of this compound.

Biological Assays for Antifungal Activity

The antifungal activity of this compound can be quantified using standard microbiological assays.

1. Minimum Inhibitory Concentration (MIC) Determination:

  • The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Broth Microdilution Method: A standardized inoculum of the test fungus is added to wells of a microtiter plate containing serial dilutions of this compound. The MIC is determined after incubation by observing the lowest concentration that inhibits growth.

  • Agar (B569324) Dilution Method: Serial dilutions of this compound are incorporated into agar plates, which are then inoculated with the test fungus. The MIC is the lowest concentration that prevents colony formation.

2. IC50 Determination:

  • The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • For antifungal activity, this can be determined by measuring fungal growth (e.g., by optical density) at various concentrations of this compound and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the interaction of this compound with any cellular signaling pathways. Research into the effects of polyene macrolides on signaling pathways in fungal and host cells is an active area of investigation.

Conclusion

This compound represents a potentially interesting member of the pentaene macrolide class of antibiotics. While its basic chemical identity has been established, a significant gap exists in the publicly available, detailed technical data regarding its biological activity, mechanism of action, and interaction with cellular pathways. The experimental protocols outlined in this guide provide a framework for researchers to conduct further in-depth studies on this compound and to fully elucidate its therapeutic potential. Further investigation, potentially including the translation of original Russian research, is necessary to build a more complete understanding of this compound.

References

The Enigmatic Biosynthesis of Surgumycin: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and biological databases for "Surgumycin" has yielded no information on its biosynthetic pathway, producing organism, or genetic determinants. The requested in-depth technical guide on the biosynthesis of this compound cannot be provided due to the apparent absence of this compound in publicly accessible scientific records.

Initial investigations into the biosynthesis of a compound named "this compound" have hit a significant roadblock. Despite extensive searches across multiple scientific databases and chemical supplier catalogs, there is a notable lack of data pertaining to its chemical structure, the microorganism responsible for its production, and the genes encoding its biosynthetic machinery.

One commercial vendor lists a product named "this compound," describing it as a compound with antimicrobial properties whose structure was elucidated from its degradation products. However, this entry provides no structural information, empirical formula, or links to any peer-reviewed publications. This scarcity of foundational data makes it impossible to delineate a biosynthetic pathway, as the precursor molecules and enzymatic transformations remain entirely unknown.

Further searches for "this compound" have led to unrelated antibiotics or trade names for well-established drugs. For instance, the name bears some resemblance to "Surgimox," a brand name for the common antibiotic amoxicillin. The biosynthesis of amoxicillin, a semi-synthetic derivative of penicillin, is well-documented and fundamentally different from what would be expected for a novel natural product.

The process of elucidating a biosynthetic pathway is a complex endeavor that relies on a foundation of basic scientific discovery. Typically, this involves:

  • Isolation and Structural Elucidation: The compound of interest must first be isolated from its natural source, and its complete chemical structure must be determined using techniques such as NMR spectroscopy and mass spectrometry.

  • Identification of the Producing Organism: The microorganism (usually a bacterium or fungus) that synthesizes the compound needs to be identified and cultured.

  • Genomic Sequencing and Bioinformatic Analysis: The genome of the producing organism is sequenced to identify the biosynthetic gene cluster (BGC) responsible for the compound's synthesis. BGCs are contiguous sets of genes that encode the enzymes and other proteins required for the production of a specialized metabolite.

  • Genetic and Biochemical Characterization: A combination of gene knockout experiments, heterologous expression of genes, and in vitro enzymatic assays are then used to determine the function of each enzyme in the pathway and to piece together the step-by-step assembly of the final molecule.

Without the initial starting point—the confirmed existence and characterized structure of this compound—none of these subsequent steps can be undertaken. The creation of a detailed technical guide, including quantitative data, experimental protocols, and pathway diagrams, is therefore not feasible.

It is possible that "this compound" is a compound that is in the very early stages of discovery and has not yet been publicly disclosed in the scientific literature. It may also be an internal designation for a compound within a private research program. Alternatively, the name could be a typographical error, and the user may have intended to inquire about a different, known antibiotic.

Until "this compound" is formally described in a peer-reviewed scientific publication, with its structure and origin fully disclosed, any discussion of its biosynthetic pathway remains purely speculative. Researchers, scientists, and drug development professionals interested in this topic are encouraged to monitor the scientific literature for any future disclosures of a compound with this name.

Surgumycin: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surgumycin is a carbonyl-conjugated pentaenic antibiotic. This technical guide provides a comprehensive overview of its known chemical and physical properties. Due to the limited availability of specific experimental data for this compound, this document also includes generalized experimental protocols for determining key physicochemical parameters applicable to this class of compounds. Furthermore, the guide discusses the probable mechanism of action of this compound based on its classification as a pentaene antibiotic. All quantitative data is presented in structured tables, and a conceptual workflow for its analysis is provided as a Graphviz diagram.

Chemical Properties

This compound is a complex macrolide antibiotic. Its fundamental chemical properties have been identified and are summarized below.

PropertyValueSource
Chemical Formula C36H60O11MedKoo Biosciences[1]
Molecular Weight 668.86 g/mol MedKoo Biosciences[1]
Exact Mass 668.4136MedKoo Biosciences[1]
Elemental Analysis C: 64.65%, H: 9.04%, O: 26.31%MedKoo Biosciences[1]
IUPAC Name (3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-32-isopropyl-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11-pentaen-2-oneMedKoo Biosciences[1]
Synonyms LIA-0166, SuginMedKoo Biosciences[1]
SMILES CC1C(CC=CC=CC=CC=CC=CC(=O)OC(C(C(CC(CC(C(CCC(CC(CC(CC1O)O)O)O)O)O)O)O)C)C(C)C)OPubChem[2]
InChI Key BFUTYTCDHCOXGG-CSGAGWFTSA-NMedKoo Biosciences[1]

Physical Properties

PropertyValueSource/Notes
Appearance Not specified. Likely a solid.General knowledge of antibiotics.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Expected to have low solubility in water and be more soluble in organic solvents like DMSO and methanol.[2]Polyene antibiotics are generally poorly soluble in water.[2]
Storage Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]MedKoo Biosciences[1]

Experimental Protocols

The following are generalized protocols for determining the physical properties of antibiotic compounds like this compound. These are not specific to this compound but represent standard methodologies.

Determination of Melting Point (Capillary Method)

This method is a widely used technique for determining the melting point of a solid compound.[3][4][5]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Pack the dry sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Materials:

  • This compound sample

  • Distilled water (or other relevant aqueous buffers)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of distilled water (e.g., 10 mL). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Predicted Mechanism of Action

As a member of the pentaene macrolide antibiotic family, this compound's mechanism of action is presumed to be similar to other polyene antibiotics.[1][8]

Signaling Pathway Diagram:

surgumycin_mechanism cluster_fungal_cell Fungal Cell This compound This compound ergosterol Ergosterol This compound->ergosterol Binds to membrane Cell Membrane pore Pore Formation ergosterol->pore Disrupts Membrane leakage Ion Leakage (K+, Na+, H+) pore->leakage death Fungal Cell Death leakage->death

Caption: Proposed mechanism of action for this compound.

The primary target of polyene antibiotics is ergosterol , a major sterol component of fungal cell membranes.[8] this compound likely binds to ergosterol, leading to the formation of pores or channels in the cell membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular ions (such as K+, Na+, and H+) and other small molecules.[8] The resulting loss of osmotic balance and vital cellular components ultimately leads to fungal cell death.

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

experimental_workflow start This compound Sample purity Purity Assessment (e.g., HPLC, NMR) start->purity structure Structural Elucidation (NMR, Mass Spec) purity->structure mp Melting Point Determination structure->mp solubility Solubility Profiling (Aqueous & Organic) structure->solubility report Technical Report mp->report logp LogP Determination (Lipophilicity) solubility->logp stability Stability Studies (pH, Temp, Light) logp->stability stability->report

Caption: Workflow for physicochemical characterization.

Conclusion

This compound is a pentaenic antibiotic with a defined chemical structure. While its fundamental chemical properties are known, specific experimental data on its physical characteristics are lacking. The generalized protocols and the proposed mechanism of action provided in this guide offer a framework for researchers to further investigate this compound. Future studies should focus on the experimental determination of its physicochemical properties to better understand its potential as a therapeutic agent.

References

In-depth Technical Guide: The Mechanism of Action of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "surgumycin" is not currently available in the public scientific literature. The following guide is a structured template illustrating the type of information and analysis that would be provided if data on This compound (B1682572) were accessible. The content within this document is based on general principles of antimicrobial drug action and common experimental approaches in the field.

Executive Summary

This document aims to provide a comprehensive technical overview of the mechanism of action of the novel antimicrobial agent, this compound. Due to the absence of publicly available data, this guide will serve as a framework for organizing and presenting such information once it becomes available. The core focus will be on its molecular targets, the cellular pathways it modulates, and the experimental evidence supporting these findings.

Introduction to this compound

  • Chemical Properties: (Data not available)

  • Antimicrobial Spectrum: (Data not available)

  • Therapeutic Potential: (Data not available)

Quantitative Antimicrobial Activity

A critical aspect of understanding a new antimicrobial is to quantify its potency against various pathogens. This is typically achieved through the determination of Minimum Inhibitory Concentrations (MICs).

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Target OrganismStrain IDMIC (µg/mL)Reference Standard MIC (µg/mL)
Staphylococcus aureusATCC 29213(Data N/A)(Data N/A)
Methicillin-resistant S. aureus (MRSA)USA300(Data N/A)(Data N/A)
Streptococcus pneumoniaeATCC 49619(Data N/A)(Data N/A)
Escherichia coliATCC 25922(Data N/A)(Data N/A)
Pseudomonas aeruginosaATCC 27853(Data N/A)(Data N/A)

Elucidation of the Mechanism of Action

The mechanism of action of an antimicrobial agent is the specific biochemical or molecular interaction through which it exerts its effect. Key experimental approaches to determine this are outlined below.

Experimental Protocols

4.1.1. Macromolecular Synthesis Inhibition Assays

  • Objective: To determine if this compound inhibits the synthesis of essential macromolecules (DNA, RNA, protein, or cell wall).

  • Methodology:

    • Bacterial cultures are grown to mid-logarithmic phase.

    • The culture is divided into aliquots, with one serving as a negative control and others for treatment with this compound at varying concentrations (e.g., 0.5x, 1x, 2x MIC). Positive controls with known inhibitors (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, vancomycin (B549263) for cell wall synthesis) are included.

    • Radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and N-acetyl-[¹⁴C]-glucosamine for peptidoglycan) are added to the cultures.

    • After a defined incubation period, the incorporation of the radiolabeled precursor into the respective macromolecule is measured by scintillation counting.

    • A significant reduction in the incorporation of a specific precursor in the presence of this compound indicates inhibition of that particular synthesis pathway.

4.1.2. Bacterial Cytological Profiling

  • Objective: To gain insights into the cellular processes affected by this compound by observing morphological changes.

  • Methodology:

    • Bacterial cells are treated with this compound at its MIC for a specified duration.

    • Cells are then stained with fluorescent dyes that label specific cellular components (e.g., DAPI for the nucleoid, FM4-64 for the cell membrane, and a fluorescently labeled vancomycin analog for sites of cell wall synthesis).

    • High-resolution fluorescence microscopy is used to visualize and analyze changes in cell morphology, membrane integrity, and nucleoid condensation compared to untreated control cells.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for representing complex biological pathways and experimental designs.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_target Target Identification cluster_validation Target Validation start Bacterial Pathogen Panel mic Determine Minimum Inhibitory Concentration (MIC) start->mic macro Macromolecular Synthesis Assay mic->macro cytology Bacterial Cytological Profiling mic->cytology resistance Spontaneous Resistance Mutant Selection macro->resistance cytology->resistance genomic Whole Genome Sequencing of Mutants resistance->genomic target_id Identify Target Gene/Protein genomic->target_id biochemical In Vitro Biochemical Assays target_id->biochemical binding Direct Target Binding Studies target_id->binding signaling_pathway cluster_membrane Cell Membrane Interaction cluster_inhibition Downstream Effects This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Binding/Insertion Ion Ion Gradient Disruption Membrane->Ion ATP ATP Synthesis Inhibition Ion->ATP Macromolecule Macromolecular Synthesis Arrest ATP->Macromolecule Death Cell Death Macromolecule->Death

Putative Molecular Targets of Curcumin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Surgumycin" did not yield specific information regarding its molecular targets or mechanism of action. Therefore, this guide provides a comprehensive overview of the well-researched phytochemical Curcumin as a detailed example of the requested content type for researchers, scientists, and drug development professionals.

Curcumin, the principal curcuminoid found in turmeric, is a pleiotropic molecule known for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its therapeutic potential stems from its ability to interact with a multitude of molecular targets, thereby modulating various signaling pathways crucial in the pathogenesis of several diseases.[2] This guide delves into the putative molecular targets of Curcumin, presenting quantitative data, experimental protocols, and visual representations of its complex interactions.

Core Molecular Interactions

Curcumin's broad spectrum of activity is attributed to its ability to bind to and modulate the function of a diverse range of proteins, including transcription factors, growth factors, receptors, cytokines, and enzymes.

Key Signaling Pathways Modulated by Curcumin

Curcumin has been shown to exert its effects by interfering with several key signaling cascades.[2] The primary pathways affected include:

  • NF-κB Signaling Pathway: Curcumin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response and cell survival.[3] It can inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3]

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Curcumin has been reported to interfere with this pathway by inhibiting the phosphorylation of Akt and mTOR, leading to the suppression of downstream signaling events that promote cell growth and survival.[2]

  • JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating immune responses, and cell proliferation. Curcumin can inhibit the activation of STAT3, a key protein in this pathway, thereby downregulating the expression of genes involved in cell proliferation and survival.[2]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Curcumin can modulate the components of this pathway, such as TGF, EGFR, ERK1/2, JNK, and p38, leading to the inhibition of cell proliferation and the induction of apoptosis.[3]

Quantitative Data on Curcumin's Molecular Interactions

The following table summarizes the inhibitory concentrations (IC50) of Curcumin against various molecular targets and cell lines, providing a quantitative measure of its potency.

Target/Cell LineAssay TypeIC50 Value (µM)Reference
NF-κB (in various cancer cells)Electrophoretic Mobility Shift Assay (EMSA)5 - 25[3]
STAT3 (in various cancer cells)Western Blot5 - 20[2]
PI3K/Akt (in breast cancer cells)Western Blot10 - 30[2]
Staphylococcus aureus (ATCC 25923)Checkerboard microdilution (in combination with Ciprofloxacin)FICI: 0.5[1][4]
Staphylococcus aureus (ATCC 43300)Checkerboard microdilution (in combination with Gentamicin)FICI: 0.4[1][4]

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the molecular targets of Curcumin.

Protocol 1: Determination of NF-κB Inhibition via Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the ability of Curcumin to inhibit the DNA-binding activity of NF-κB.

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells with and without Curcumin for a specified duration.

    • Lyse the cells and isolate the nuclear proteins.

    • Quantify the protein concentration using a Bradford assay.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of Curcumin indicates inhibition of NF-κB binding.

Protocol 2: Analysis of Protein Phosphorylation via Western Blot

Objective: To determine the effect of Curcumin on the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, STAT3).

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of Curcumin.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE:

    • Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

Visualizing Curcumin's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Curcumin.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli / Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Stimulus->IKK IkB IκBα IKK->IkB P NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex NFkB_translocated NF-κB (p65/p50) NFkB_complex->NFkB_translocated Translocation Curcumin Curcumin Curcumin->IKK Inhibits DNA DNA NFkB_translocated->DNA Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Curcumin Curcumin Curcumin->Akt Inhibits Phosphorylation Curcumin->mTOR Inhibits Phosphorylation

References

The Antimicrobial Spectrum of Surgumycin: A Technical Whitepaper Based on its Classification as a Polyene Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed public-domain data concerning the specific antimicrobial spectrum, including quantitative metrics like Minimum Inhibitory Concentration (MIC) values for the antibiotic designated "Surgumycin," is exceptionally scarce. This compound has been identified in scientific literature as a polyene antifungal antibiotic.[1][2] Therefore, this technical guide provides an in-depth overview of the expected antimicrobial spectrum, mechanism of action, and the experimental protocols used to characterize a polyene antibiotic, using this established class as a proxy for this compound.

Executive Summary

Polyene antibiotics represent a critical class of antifungal agents, primarily produced by soil-dwelling bacteria of the genus Streptomyces.[3] Their broad spectrum of activity against a wide range of pathogenic fungi has made them mainstays in antifungal therapy. This guide synthesizes the core knowledge on the antimicrobial characteristics of polyene antibiotics. It details their mechanism of action, which involves direct interaction with ergosterol (B1671047) in the fungal cell membrane, and outlines the standardized experimental protocols essential for the evaluation of a new chemical entity within this class. All data and methodologies are presented to aid researchers, scientists, and drug development professionals in the characterization of novel polyene antifungals.

Predicted Antimicrobial Spectrum of this compound

As a polyene antibiotic, this compound's antimicrobial activity is expected to be potent and primarily directed against fungi, with limited to no activity against bacteria. The spectrum typically covers a wide range of yeasts and molds.

Expected Characteristics:

  • Broad-Spectrum Antifungal Activity: Polyenes are known for their effectiveness against most pathogenic yeasts (e.g., Candida species, Cryptococcus neoformans) and molds (e.g., Aspergillus species, Zygomycetes).[3][4]

  • Fungicidal Action: The mechanism of action, involving the disruption of cell membrane integrity, typically leads to cell death, classifying these compounds as fungicidal.[5]

  • Lack of Antibacterial Activity: Bacterial cell membranes lack ergosterol, the primary target of polyenes, rendering them insusceptible.

  • Potential for Protozoal Activity: Some protozoa that have sterols in their cell membranes may show susceptibility.

Quantitative Data Presentation

The antimicrobial activity of a compound like this compound would be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). This data is typically presented in a tabular format for clear comparison across various microbial species.

Table 1: Representative Antifungal Susceptibility Data for a Hypothetical Polyene Antibiotic

MicroorganismStrain IDMIC (µg/mL) RangeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Yeasts
Candida albicansATCC 900280.125 - 20.511
Candida glabrataATCC 900300.25 - 4124
Candida parapsilosisATCC 220190.125 - 10.250.51
Cryptococcus neoformansATCC 901120.06 - 10.250.51
Molds
Aspergillus fumigatusATCC 2043050.25 - 20.512
Aspergillus flavusATCC 2043040.5 - 4124
Rhizopus arrhizusClinical Isolate0.5 - 8248
Bacteria (Control)
Staphylococcus aureusATCC 29213>64>64>64>64
Escherichia coliATCC 25922>64>64>64>64

MIC₅₀/₉₀: The MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Mechanism of Action: The Polyene-Ergosterol Interaction

The primary mechanism of action for polyene antibiotics is the disruption of the fungal cell membrane's integrity.[1][3] This process is initiated by the high affinity of the polyene molecule for ergosterol, the principal sterol component in fungal membranes.

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Pore Ion Channel / Pore Formation Ergosterol->Pore 2. Membrane Reorganization Phospholipid Phospholipid Polyene Polyene Antibiotic (e.g., this compound) Polyene->Ergosterol 1. High-Affinity Binding Ions CellDeath Fungal Cell Death Ions->CellDeath 4. Loss of Gradient & Membrane Depolarization Pore->Ions 3. Ion Leakage

Figure 1: Mechanism of action for polyene antifungal antibiotics.

Experimental Protocols

The characterization of a novel polyene antibiotic requires a suite of standardized in vitro susceptibility tests. The following protocols are fundamental to establishing the antimicrobial spectrum.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent against yeasts and molds, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology:

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS acid is prepared and sterilized.

  • Drug Dilution: The polyene antibiotic is serially diluted (typically 2-fold) in the microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) (e.g., Potato Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antibiotic that causes a complete inhibition of visible growth (MIC100) as compared to the drug-free growth control well.[6]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether the antibiotic is fungistatic or fungicidal.

Methodology:

  • Subculturing: Following MIC determination, a 10-20 µL aliquot is taken from each well that shows growth inhibition in the microtiter plate.

  • Plating: The aliquot is subcultured onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Plates are incubated at 35°C for a duration sufficient for growth to appear (typically 24-72 hours).

  • Endpoint Reading: The MFC is defined as the lowest drug concentration from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate and Incubate (35°C, 24-48h) A->C B 2. Prepare Serial Dilutions of Polyene in Microtiter Plate B->C D 4. Read MIC Endpoint (Lowest concentration with no growth) C->D E 5. Subculture from Wells Showing Inhibition to Agar Plate D->E F 6. Incubate Agar Plate (35°C, 24-72h) E->F G 7. Read MFC Endpoint (Lowest concentration with ≥99.9% killing) F->G

Figure 2: Experimental workflow for MIC and MFC determination.

Time-Kill Assays

Time-kill studies provide pharmacodynamic information on the rate and extent of antifungal activity.

Methodology:

  • Culture Preparation: A standardized fungal suspension is prepared as in the MIC protocol.

  • Exposure: The suspension is added to flasks containing broth with the polyene antibiotic at various concentrations (e.g., 1x, 4x, 16x MIC). A drug-free flask serves as a growth control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.

  • Quantification: The aliquots are serially diluted and plated for colony counting (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, its classification as a polyene antibiotic provides a robust framework for predicting its biological profile. It is anticipated to be a broad-spectrum, fungicidal agent targeting ergosterol in the fungal cell membrane. The characterization of its precise antimicrobial spectrum would necessitate the application of standardized protocols, including broth microdilution for MIC/MFC determination and time-kill assays to understand its pharmacodynamics. The methodologies and representative data presented in this guide offer a comprehensive blueprint for the evaluation of this compound or any novel polyene antibiotic entering the drug discovery and development pipeline.

References

In Vitro Efficacy of Surgumycin: A Technical Overview and Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: The In Vitro Efficacy of Pentaenic Antibiotics

Surgumycin is classified as a carbonyl-conjugated pentaenic antibiotic. Pentaenic antibiotics are a subgroup of polyene macrolides, a class of antimicrobial compounds known for their activity against fungi. The primary mechanism of action for polyene antibiotics involves their interaction with ergosterol, a key component of the fungal cell membrane.[1][2][3] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately resulting in cell death.[2][3][4] Some polyenes may also exert their effects by inhibiting membrane transport proteins.[5][6]

The in vitro efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal species.

Quantitative Data Presentation: Representative In Vitro Activity of Polyene Antibiotics

The following table provides representative Minimum Inhibitory Concentration (MIC) values for a well-characterized polyene antibiotic, Amphotericin B, against common fungal pathogens. These values serve as an example of the expected antifungal activity of a polyene antibiotic. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7]

Fungal SpeciesRepresentative MIC Range (µg/mL) for Amphotericin B
Candida albicans0.25 - 1.0
Cryptococcus neoformans0.125 - 0.5
Aspergillus fumigatus0.5 - 2.0
Histoplasma capsulatum0.1 - 0.5
Blastomyces dermatitidis0.1 - 0.4

Note: These values are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols: Standard Methodologies

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antifungal agent.

3.1.1. Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

3.1.2. Procedure:

  • Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine the MIC as the lowest concentration of the test compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control), as measured by a spectrophotometer at a specific wavelength (e.g., 530 nm).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set Up Positive & Negative Controls add_inoculum->controls incubation Incubate at 35°C for 24-48 hours controls->incubation read_plate Read Absorbance (e.g., 530 nm) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Visualization of Signaling Pathways and Mechanisms

Mechanism of Action of Polyene Antibiotics

The primary mechanism of action of pentaenic antibiotics like this compound is the disruption of the fungal cell membrane.

G cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ergosterol Ergosterol pore Membrane Pore Formation ergosterol->pore Induces phospholipid Phospholipid This compound This compound This compound->ergosterol Binds to ions K+, Na+, H+ leakage Leakage of Intracellular Contents ions->leakage molecules Small Molecules molecules->leakage pore->leakage Causes death Fungal Cell Death leakage->death

Caption: Mechanism of Action of this compound on Fungal Cell Membrane.

References

An In-depth Technical Guide to the Early-Stage Research of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Surgumycin." The following technical guide has been generated using information on the well-researched natural compound, Curcumin, as a representative example of early-stage anti-cancer drug research. This document serves as a template to illustrate the expected structure and content for a technical guide on a novel therapeutic agent, adhering to the specified formatting and data presentation requirements.

Introduction

This compound is a novel investigational compound that has demonstrated significant potential as an anti-neoplastic agent in preclinical studies. This document provides a comprehensive overview of the early-stage research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in tumorigenesis, including cell proliferation, survival, and metastasis.[1][2] Its multifaceted mechanism of action suggests a broad therapeutic potential across various cancer types. The primary signaling cascades affected by this compound include the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways.[2]

PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival.[2] this compound has been shown to interfere with the phosphorylation of key components in this pathway, leading to the inhibition of downstream signaling and a reduction in cancer cell proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt This compound->mTOR

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and migration. This compound has been observed to downregulate the expression of key components of this pathway, including ERK1/2, JNK, and p38, ultimately leading to the induction of apoptosis in cancer cells.[2]

MAPK_Pathway GrowthFactors Growth Factors EGFR EGFR GrowthFactors->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription c-Fos, c-Jun, c-Myc ERK->Transcription CellResponse Cell Proliferation & Migration Transcription->CellResponse This compound This compound This compound->ERK

Caption: Inhibition of the MAPK signaling cascade by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
T47DBreast Cancer22.5 ± 2.1
A549Lung Cancer18.9 ± 2.5
HCT116Colon Cancer12.7 ± 1.5
Table 2: In Vivo Efficacy of this compound in Xenograft Model
Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Vehicle Control-0
This compound5045 ± 5.2
This compound10068 ± 6.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells were treated with various concentrations of this compound (0-100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treated and untreated cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford assay.

  • SDS-PAGE: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-ERK, and ERK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (MCF-7, T47D, etc.) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT WesternBlot Western Blot for Protein Expression Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Xenograft Xenograft Model Establishment AnimalTreatment Animal Treatment with This compound Xenograft->AnimalTreatment TumorMeasurement Tumor Volume Measurement AnimalTreatment->TumorMeasurement Efficacy Efficacy Assessment TumorMeasurement->Efficacy

Caption: Overall workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The early-stage research on this compound reveals a promising anti-cancer agent with a multi-targeted mechanism of action. The quantitative data from both in vitro and in vivo studies demonstrate its potential to inhibit cancer cell growth and proliferation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a wider range of cancer models, and conducting comprehensive toxicology studies to establish a safety profile for potential clinical development.

References

An In-depth Technical Guide to Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene antibiotic Surgumycin, including its chemical identity, likely mechanism of action, and relevant (though limited) biological data. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Identification and Properties

This compound is classified as a carbonyl-conjugated pentaenic antibiotic.[1] Its chemical structure and identifiers are crucial for researchers in pharmacology and medicinal chemistry. The following table summarizes the key identification parameters for this compound.

Identifier TypeValueSource
IUPAC Name (3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-32-isopropyl-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11-pentaen-2-one[1]
CAS Number 51938-50-2[1]
Molecular Formula C36H60O11[1]
Molecular Weight 668.86 g/mol [1]
InChI Key BFUTYTCDHCOXGG-CSGAGWFTSA-N[1]
SMILES String CC(C)C1OC(=O)C=CC=CC=CC=CC=CCC(O)C(C)C(O)CC(O)CC(O)CC(O)CCC(O)C(O)CC(O)CC(O)C1C

Biological Activity and Mechanism of Action

As a member of the polyene class of antibiotics, this compound's primary mechanism of action is presumed to be its interaction with the fungal cell membrane. Polyene antibiotics bind to ergosterol, a sterol component essential for the integrity of fungal cell membranes. This binding disrupts the membrane, leading to the formation of pores or channels. The consequence of this disruption is an increase in membrane permeability, allowing the leakage of essential intracellular components, such as ions and small molecules, which ultimately results in fungal cell death.

The following diagram illustrates the generally accepted mechanism of action for polyene antibiotics like this compound.

Polyene_Mechanism Proposed Mechanism of Action for this compound This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Targets Ergosterol Ergosterol This compound->Ergosterol Binds to FungalCell Fungal Cell CellMembrane->Ergosterol Contains PoreFormation Pore Formation Ergosterol->PoreFormation Leads to IonLeakage Leakage of Intracellular Ions (e.g., K+, Na+) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Caption: Proposed mechanism of action for the polyene antibiotic this compound.

Experimental Protocols

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Fungal Inoculum:

    • A pure culture of the target fungal species (e.g., Candida albicans) is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • Colonies are harvested and suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

    • Positive (no drug) and negative (no fungus) control wells are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. However, the disruption of the cell membrane by polyene antibiotics can indirectly trigger various cellular stress responses and signaling cascades. For instance, the leakage of ions can disrupt the electrochemical gradients across the membrane, which are crucial for numerous cellular processes and signaling events. Further research is required to identify the specific downstream effects of this compound on fungal signaling pathways.

Summary and Future Directions

This compound is a pentaenic polyene antibiotic with a well-defined chemical structure. While its precise biological activities and the full extent of its mechanism of action require further investigation, its classification as a polyene strongly suggests that it targets the fungal cell membrane by interacting with ergosterol. The lack of detailed, publicly accessible experimental data in English presents a significant gap in the understanding of this compound. Future research should focus on:

  • Translating and analyzing the original Russian literature to uncover foundational data.

  • Performing comprehensive in vitro and in vivo studies to determine its spectrum of activity, potency, and toxicity.

  • Investigating its effects on fungal cell signaling pathways to better understand its cellular impact beyond membrane disruption.

This guide provides a foundational understanding of this compound based on the currently available information. It is hoped that this will serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development.

References

The Solubility Profile of Surgumycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Surgumycin, a carbonyl-conjugated pentaenic antibiotic, presents a promising avenue for novel therapeutic applications.[1][2] As with any compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It includes a structured summary of its solubility in various common laboratory solvents, a detailed experimental protocol for solubility determination, and visual diagrams illustrating the experimental workflow and the generalized mechanism of action for its class of antibiotics. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.

Introduction to this compound and Solubility

This compound is a polyene antibiotic characterized by a carbonyl-conjugated pentaenic structure.[1][2] The therapeutic efficacy and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. Poor solubility can lead to low absorption, insufficient concentration at the target site, and ultimately, diminished therapeutic effect. Therefore, characterizing the solubility of this compound in a range of pharmaceutically and experimentally relevant solvents is a critical first step in preclinical development, enabling appropriate formulation strategies, ensuring accurate dosage in in-vitro and in-vivo studies, and facilitating toxicological assessments.

Quantitative Solubility of this compound

The precise quantitative solubility of this compound in various organic and aqueous solvents is not widely available in peer-reviewed literature. The following table provides a structured format for recording experimental solubility data. For reference, the molecular weight of this compound is 668.86 g/mol , which can be used to convert mass/volume solubility into molar concentrations.[1]

SolventChemical FormulaSolubility (mg/mL) at 25°CMolar Solubility (M) at 25°CNotes
WaterH₂OData Not AvailableData Not AvailableExpected to be low for polyenes.
Phosphate-Buffered Saline (PBS), pH 7.4N/AData Not AvailableData Not AvailablePhysiologically relevant buffer.
Dimethyl Sulfoxide (DMSO)C₂H₆OSData Not AvailableData Not AvailableCommon solvent for stock solutions.
Ethanol (EtOH)C₂H₅OHData Not AvailableData Not Available-
Methanol (MeOH)CH₃OHData Not AvailableData Not Available-
AcetoneC₃H₆OData Not AvailableData Not Available-
N,N-Dimethylformamide (DMF)C₃H₇NOData Not AvailableData Not AvailableAlternative polar aprotic solvent.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The following protocol describes a standardized shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Selected solvents (HPLC-grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of handling vials/tubes

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a standard curve of response (e.g., peak area) versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. Dilute the filtered supernatant with the solvent as necessary to bring its concentration within the linear range of the standard curve.

  • Quantification: Analyze the diluted, filtered supernatant using the same analytical method (HPLC or UV-Vis) used for the standard curve.

  • Calculation: Determine the concentration of the saturated solution from the standard curve, accounting for any dilution factors. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess this compound to Solvent C Shake at 25°C for 24-48h (Equilibration) A->C B Prepare Standard Concentration Curve G Calculate Concentration vs. Standard Curve B->G D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze Sample (HPLC / UV-Vis) E->F F->G H H G->H Solubility Value

Caption: Workflow for determining this compound solubility via the shake-flask method.

Generalized Mechanism of Action of Polyene Antibiotics

As a member of the polyene class, this compound is presumed to share a mechanism of action with other well-characterized polyenes like Amphotericin B. The primary target of these antibiotics is ergosterol, a key sterol component of fungal cell membranes that is absent in mammalian cells.

The proposed mechanism involves the following steps:

  • Membrane Binding: The lipophilic polyene portion of the this compound molecule inserts itself into the fungal cell membrane.

  • Ergosterol Complexation: this compound molecules self-assemble and bind selectively to ergosterol, forming aggregates.

  • Pore/Channel Formation: These drug-sterol complexes arrange into a transmembrane channel or pore.

  • Ion Leakage: The aqueous pore disrupts the membrane's integrity, allowing for the uncontrolled leakage of essential intracellular ions (primarily K⁺) and small molecules.

  • Cell Death: This rapid loss of ionic homeostasis leads to metabolic disruption and ultimately, fungal cell death.

mechanism_of_action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Transmembrane Pore (this compound-Ergosterol Complex) Ergosterol->Pore Forms This compound This compound This compound->Ergosterol Binds to Leakage K+ Ion Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Generalized mechanism of action for a polyene antibiotic like this compound.

References

An In-depth Technical Guide to the Stability of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin is a carbonyl-conjugated pentaenic antibiotic. Understanding its stability under various environmental conditions is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies used to assess the stability of this compound, drawing upon established principles of forced degradation studies for polyene antibiotics. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols and data presentation formats to rigorously characterize its stability profile.

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.

Recommended Storage Conditions

Based on preliminary supplier data, the following storage conditions are recommended for this compound:

  • Short-term (days to weeks): Store at 0 - 4°C, dry and protected from light.

  • Long-term (months to years): Store at -20°C, dry and protected from light.

This compound is soluble in DMSO. For shipping, it is considered stable for several weeks at ambient temperature as a non-hazardous chemical.

Experimental Protocols for Stability Testing

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These typically include hydrolysis, oxidation, photolysis, and thermal stress testing. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent drug from its degradation products.[3][4][5][6][7]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The hydrolytic stability of this compound should be evaluated across a range of pH values to simulate physiological conditions and potential formulation environments.[8][9][10][11]

Methodology:

  • Preparation of Solutions: Prepare solutions of this compound in a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a defined period.[8]

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Determine the degradation rate constant (k) and half-life (t₁/₂) at each pH. Plot the logarithm of the remaining drug concentration versus time to establish the order of the reaction. Construct a pH-rate profile by plotting log(k) against pH.[12][13]

Photostability

Polyene antibiotics are known to be susceptible to degradation upon exposure to light.[14] Photostability testing is therefore a critical component of this compound's stability assessment.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and also expose the solid drug substance to a controlled light source.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with a specified intensity (e.g., in accordance with ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Sampling and Analysis: At appropriate time intervals, analyze the samples by HPLC to quantify the extent of degradation.

  • Data Analysis: Compare the results from the light-exposed samples to the dark control to determine the extent of photodegradation.

Thermal Stability

Evaluating the impact of temperature on this compound is essential for determining appropriate storage and handling conditions.[15][16][17][18][19]

Methodology:

  • Sample Preparation: Place solid this compound in controlled-temperature chambers.

  • Temperature Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified duration.

  • Sampling and Analysis: At regular intervals, withdraw samples and analyze them by HPLC to measure the remaining amount of this compound.

  • Data Analysis: Calculate the degradation rate at each temperature and consider using the Arrhenius equation to predict the degradation rate at other temperatures.

Oxidative Stability

Oxidative degradation can be a significant pathway for antibiotics.[20][21][22][23][24] The susceptibility of this compound to oxidation should be investigated.

Methodology:

  • Preparation of Solutions: Prepare a solution of this compound in a suitable solvent.

  • Exposure to Oxidizing Agent: Treat the solution with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a controlled temperature.

  • Sampling and Analysis: Monitor the reaction over time by taking samples at various intervals and analyzing them by HPLC.

  • Data Analysis: Determine the rate and extent of degradation to assess the oxidative stability of this compound.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Hydrolytic Stability of this compound at 37°C

pHRate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hr)Degradation after 72 hrs (%)
1.2[Experimental Value][Calculated Value][Experimental Value]
4.5[Experimental Value][Calculated Value][Experimental Value]
6.8[Experimental Value][Calculated Value][Experimental Value]
7.4[Experimental Value][Calculated Value][Experimental Value]
9.0[Experimental Value][Calculated Value][Experimental Value]

Table 2: Thermal Degradation of Solid this compound

Temperature (°C)Time (days)Degradation (%)
407[Experimental Value]
4014[Experimental Value]
607[Experimental Value]
6014[Experimental Value]
807[Experimental Value]
8014[Experimental Value]

Table 3: Photostability of this compound Solution

ConditionExposure Time (hr)Degradation (%)
Light Exposed6[Experimental Value]
Light Exposed12[Experimental Value]
Light Exposed24[Experimental Value]
Dark Control24[Experimental Value]

Table 4: Oxidative Stability of this compound with H₂O₂

Time (hr)Degradation (%)
1[Experimental Value]
2[Experimental Value]
4[Experimental Value]
8[Experimental Value]

Visualizations

Diagrams are essential for visualizing complex processes and relationships in drug stability studies.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation This compound This compound Drug Substance solution This compound Solution This compound->solution thermal Thermal (40-80°C) This compound->thermal photo Photolytic (UV/Vis Light) This compound->photo hydrolysis Hydrolysis (pH 1.2-9.0) solution->hydrolysis solution->photo oxidation Oxidation (H₂O₂) solution->oxidation sampling Time-point Sampling hydrolysis->sampling thermal->sampling photo->sampling oxidation->sampling hplc Stability-Indicating HPLC sampling->hplc kinetics Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathway hplc->pathway products Characterize Products hplc->products

Caption: Workflow for this compound forced degradation studies.

Potential Degradation Pathway of a Polyene Antibiotic

G cluster_main Degradation of this compound cluster_products Degradation Products parent This compound (Pentaene Structure) hydrolysis_prod Hydrolysis Products (e.g., ring opening) parent->hydrolysis_prod Hydrolysis (H₂O, pH) photo_prod Photodegradation Products (e.g., isomerization, oxidation) parent->photo_prod Photolysis (Light, O₂) thermal_prod Thermal Degradants parent->thermal_prod Thermal Stress (Heat) oxidative_prod Oxidation Products (e.g., epoxides) parent->oxidative_prod Oxidation ([O])

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide outlines a systematic approach to characterizing the stability of this compound. By conducting comprehensive forced degradation studies, researchers and drug development professionals can gain critical insights into the intrinsic stability of the molecule. This knowledge is fundamental for the development of a robust and safe pharmaceutical product with an appropriate shelf-life and recommended storage conditions. The methodologies and data presentation formats described herein provide a framework for generating the necessary stability data package for regulatory submissions and advancing the clinical development of this compound.

References

In-depth Technical Guide on Surgumycin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature indicates that "Surgumycin" is a recognized chemical entity, but detailed historical and technical information is scarce. This guide presents the available data on This compound (B1682572) and offers in-depth technical reviews of three similarly named, well-documented therapeutic agents—Surgimab, Suramin (B1662206), and Surovatamig—which may be the intended subject of inquiry.

Limited Available Data on this compound

Initial research identifies this compound as a carbonyl-conjugated pentaenic antibiotic.[1] Basic chemical and structural information has been compiled from available sources.[1][2] However, a thorough search of scientific literature did not yield sufficient data to construct a detailed technical guide, including experimental protocols or signaling pathways, as requested. A Russian publication by Shenin IuD from 1990 is noted to discuss its structure, but further details are not readily accessible.

Basic Information on this compound:

ParameterValue
Chemical Name This compound
CAS Number 51938-50-2[1]
Molecular Formula C36H60O11[1]
Molecular Weight 668.86 g/mol [1]
Classification Carbonyl-conjugated pentaenic antibiotic[1]

Due to the limited information on this compound, this guide now presents detailed technical information on three other therapeutic agents with similar names, for which substantial public data is available.

Surgimab (SGM-101): A Fluorescent Anti-CEA Monoclonal Antibody for Image-Guided Surgery

Surgimab (SGM-101) is an investigational intraoperative imaging agent composed of a monoclonal antibody targeting the Carcinoembryonic Antigen (CEA) conjugated to a fluorescent dye.[3][4][5] CEA is overexpressed in a high percentage of colorectal cancers.[3][4] SGM-101 is designed to help surgeons visualize cancerous tissue in real-time during surgery, potentially leading to more complete tumor resection.[3][6]

Quantitative Data

Clinical Trial Efficacy of SGM-101:

Study PhaseNumber of Patients (n)Key FindingReference
Phase 275Use of SGM-101 led to a modification of surgery in 35% of patients with recurrent or peritoneal metastases of colorectal cancer.[4][7][8]
Pilot Study (Expansion Cohort)17Treatment strategy was changed in 35% of patients due to the detection of lesions not clinically suspected before fluorescence imaging.[9]
Pilot Study (Expansion Cohort)-Sensitivity: 98%, Specificity: 62%, Accuracy: 84%[9]
Experimental Protocols

Phase 3 Clinical Trial Protocol for SGM-101 in Colorectal Cancer (NCT03659448): [3]

This is a multicenter, open-label, randomized, controlled, parallel-arm clinical study.

  • Objective: To assess the safety and clinical benefit of fluorescence-guided surgery with SGM-101 for identifying cancer lesions during colorectal cancer surgery.[3]

  • Patient Population: 300 patients with colorectal cancer scheduled for curative surgery.[3]

  • Procedure:

    • Patients in the treatment arm receive a single 10mg intravenous dose of SGM-101 four days before the scheduled surgery.[3][4]

    • During the procedure, surgeons use both standard "white light" and near-infrared (NIR) fluorescence imaging to visualize the tumor.

    • A control arm consists of patients who undergo surgery under standard "white light" conditions only.

  • Primary Outcome: To compare the performance of SGM-101 guided surgery with standard surgery for the delineation of primary and recurrent tumors and metastases.

Visualization

Surgimab_Mechanism_of_Action cluster_workflow SGM-101 Administration and Imaging Workflow cluster_outcome Surgical Outcome Admin 1. SGM-101 (Anti-CEA-Fluorophore) is administered intravenously Circulation 2. SGM-101 circulates in the bloodstream Admin->Circulation Binding 3. SGM-101 selectively binds to CEA on colorectal cancer cells Circulation->Binding Imaging 4. During surgery, NIR light excites the fluorophore Binding->Imaging Visualization 5. Fluorescent signal is detected, visualizing the tumor Imaging->Visualization Resection Improved tumor resection and margin assessment Visualization->Resection Enables

SGM-101 administration and imaging workflow.

Suramin: A Polysulfonated Naphthylurea with Anti-cancer and Anti-parasitic Properties

Suramin is a drug that has been used for decades to treat parasitic infections like African sleeping sickness.[2] More recently, it has been investigated as an anti-cancer agent due to its ability to inhibit the binding of various growth factors to their receptors.

Quantitative Data

Clinical Response to Suramin in Metastatic Cancer:

Cancer TypeNumber of Patients (n)Complete Response (CR)Partial Response (PR)Minimal Response (MR)
Adrenal Cortex10022
Renal4010
Adult T-cell Leukemia-Lymphoma1010
Total 15 0 4 2

Phase II Trial of Suramin with Paclitaxel (B517696) in Metastatic Breast Cancer:

ParameterValue95% Confidence Interval
Objective Response Rate 23%8–45%
Median Progression-Free Survival 3.4 months2.1–4.9 months
Median Overall Survival 11.2 months6.6–16.0 months
Experimental Protocols

Phase I Study of Suramin in Advanced Cancer:

  • Objective: To determine the safety and appropriate dosing of suramin without adaptive control.

  • Patient Population: 63 patients with advanced solid tumors, including 54 with hormone-refractory metastatic prostate cancer.

  • Procedure:

    • Suramin was administered on days 1 (loading dose), 2, 8, and 9 of a 28-day cycle.

    • Dose escalation was performed, with day 1 doses ranging from 400 mg/m² to 2,080 mg/m².

    • The study relied on clinical endpoints for dose adjustments rather than adaptive control based on plasma concentrations.

Low-Dose Suramin as a Chemosensitizer in Non-Small Cell Lung Cancer:

  • Objective: To evaluate the safety and efficacy of low-dose suramin in combination with paclitaxel and carboplatin.

  • Procedure:

    • Patients received an initial suramin dose of 240 mg/m², followed by paclitaxel (175-200 mg/m²) and carboplatin.

    • Subsequent suramin doses were calculated based on pretreatment plasma concentrations to maintain a target range of 10-50 µM.

Visualization

Suramin_Mechanism_of_Action cluster_inhibition Growth Factor Inhibition cluster_factors Growth Factors Suramin Suramin Receptor Cell Surface Receptors Suramin->Receptor inhibits binding PDGF PDGF PDGF->Receptor bind to EGF EGF EGF->Receptor bind to TGF_beta TGF-β TGF_beta->Receptor bind to Growth_Signal Tumor Growth Signaling Receptor->Growth_Signal activates

Suramin's inhibition of growth factor signaling.

Surovatamig (AZD0486): A Bispecific T-cell Engager (BiTE) for B-cell Malignancies

Surovatamig is a next-generation CD19xCD3 bispecific T-cell engager (BiTE) being developed for the treatment of relapsed/refractory B-cell acute lymphoblastic leukemia (R/R B-ALL) and other B-cell malignancies.[1] It is designed to redirect T-cells to kill cancerous B-cells by simultaneously binding to the CD3 receptor on T-cells and the CD19 antigen on B-cells.

Quantitative Data

Efficacy of Surovatamig in the Phase I/II SYRUS Trial for R/R B-ALL: [1]

Dose LevelComplete Remission (CR) or CR with Incomplete RecoveryOverall Response Rate (ORR)
Level 1 (2.4 mg)46% (6 of 13)67%
Level 2 (7.2 mg)58% (7 of 12)100%
Level 3 (15 mg)83% (5 of 6)82%

Safety Profile of Surovatamig (Dose Level 1) in the SYRUS Trial: [1]

Adverse EventIncidence (Step-up Dosing)Incidence (Target Dose)
Cytokine Release Syndrome (CRS) 31% (4 of 13)30% (3 of 10)
Experimental Protocols

Phase I/II SYRUS Clinical Trial Protocol (NCT06137118): [1]

  • Objective: To evaluate the safety, tolerability, pharmacodynamics, pharmacokinetics, and clinical activity of surovatamig as monotherapy.[1]

  • Patient Population: 120 patients aged 12 and over with R/R B-ALL.[1]

  • Study Design: A global, multicenter, open-label, single-arm trial with three parts: dose escalation, dose optimization, and expansion.[1]

  • Procedure:

    • Surovatamig is administered intravenously in 28-day cycles.

    • Treatment begins with a triple step-up dosing schedule to mitigate adverse events like CRS.

    • Following the step-up doses, a target dose is administered every two weeks.

Visualization

Surovatamig_Mechanism_of_Action cluster_interaction T-cell Engagement and Tumor Cell Lysis cluster_lysis Outcome T_Cell T-Cell Surovatamig Surovatamig (CD19xCD3 BiTE) T_Cell->Surovatamig binds to CD3 B_Cell Cancerous B-Cell Surovatamig->B_Cell binds to CD19 Activation T-Cell Activation Surovatamig->Activation cross-links and activates Lysis Tumor Cell Lysis Activation->Lysis induces

Surovatamig's mechanism of T-cell engagement.

References

Methodological & Application

Surgumycin: Synthesis Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals, please be advised that extensive searches of prominent scientific databases and chemical literature have yielded no compound registered under the name "Surgumycin."

This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in public-facing literature, or potentially a misspelling of a known therapeutic agent.

We are committed to providing accurate and actionable scientific information. To proceed with your request for a detailed synthesis protocol, including quantitative data, experimental methodologies, and pathway visualizations, we kindly request that you verify the compound's name and provide any of the following identifying information if available:

  • Chemical Structure or IUPAC Name: The definitive chemical structure is the most crucial piece of information for devising a synthetic route.

  • CAS Registry Number: A unique identifier assigned by the Chemical Abstracts Service.

  • Source of the Compound: Information regarding the natural source (e.g., microorganism, plant) from which it was isolated or the research group that discovered it.

  • Key Scientific Publication: A citation for a journal article, patent, or conference proceeding that describes the compound.

Upon receipt of accurate identifying information, we will be pleased to develop a comprehensive application note and protocol that meets the detailed requirements of your request. This will include structured data tables for easy comparison, in-depth experimental procedures, and customized Graphviz diagrams to illustrate relevant signaling pathways and experimental workflows.

We appreciate your understanding and look forward to assisting you with your research endeavors once the correct compound information is available.

Laboratory Synthesis of Surgumycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surgumycin is a carbonyl-conjugated pentaenic antibiotic. While its chemical structure has been elucidated, detailed protocols for its total laboratory synthesis are not extensively documented in publicly available scientific literature. This document aims to provide comprehensive information currently available on this compound and presents generalized synthetic strategies relevant to polyene macrolide antibiotics, which may serve as a foundational guide for researchers undertaking its synthesis.

Introduction to this compound

This compound is classified as a polyene macrolide, a class of naturally occurring compounds known for their antifungal properties. Its identity has been confirmed through various analytical methods, and its basic chemical and physical properties are summarized below.

Chemical Identity
PropertyValue
CAS Number 51938-50-2[1]
Molecular Formula C36H60O11[1][2]
Molecular Weight 668.86 g/mol [1]
IUPAC Name (3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-32-isopropyl-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11-pentaen-2-one[1]
Synonyms LIA-0166, Sugin[1]

General Strategies for Polyene Macrolide Synthesis

The total synthesis of polyene macrolides like this compound is a significant challenge due to their large and complex structures, featuring a macrocyclic lactone, a conjugated polyene system, and multiple stereocenters. While a specific synthetic route for this compound is not published, general strategies for analogous compounds can provide a conceptual framework.

A common approach involves a convergent synthesis, where different fragments of the molecule are synthesized independently and then coupled together in the final stages.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a polyene macrolide antibiotic.

G Conceptual Workflow for Polyene Macrolide Synthesis A Retrosynthetic Analysis B Synthesis of Polyol Fragment A->B C Synthesis of Polyene Fragment A->C D Fragment Coupling B->D C->D E Macrolactonization D->E F Deprotection and Purification E->F G Final Product F->G G Mechanism of Action of Polyene Antibiotics A Polyene Antibiotic B Fungal Cell Membrane (Ergosterol) A->B Binds to C Formation of Ion Channels/Pores B->C D Leakage of Intracellular Ions (K+, Na+) C->D E Disruption of Membrane Potential D->E F Fungal Cell Death E->F

References

Application Notes and Protocols for the Purification of Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Surgumycin" did not yield specific purification protocols or scientific literature pertaining to a compound of this name. This suggests that "this compound" may be a novel compound, a proprietary substance not yet described in publicly available resources, or a term with limited circulation. The following application notes and protocols, therefore, provide a comprehensive guide to the general methods that are widely applicable for the purification of novel biologically active compounds, which can be adapted by researchers once the physicochemical properties of "this compound" are determined.

Introduction to Purification Strategies

The purification of a novel compound is a critical step in drug development and research. The goal is to isolate the molecule of interest from a complex mixture, such as a fermentation broth, cell lysate, or natural product extract, to a high degree of purity while preserving its biological activity. A typical purification strategy is a multi-step process that leverages the unique physicochemical properties of the target molecule, including its size, charge, hydrophobicity, and specific binding affinities.

A well-designed purification workflow aims to maximize purity and yield at each step. It often involves a sequence of capture, intermediate purification, and polishing steps to remove contaminants, including other proteins, nucleic acids, endotoxins, and small molecules.

Generalized Purification Workflow

The development of a purification protocol for a novel compound like "this compound" generally follows a logical progression of steps. The initial steps focus on extracting and clarifying the crude material, followed by a series of chromatographic separations to achieve high purity.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Purification cluster_2 Final Product Source Source Material (e.g., Fermentation Broth, Cell Pellet) Extraction Extraction / Lysis Source->Extraction Clarification Clarification (Centrifugation / Filtration) Extraction->Clarification Capture Capture Step (e.g., Affinity or Ion Exchange Chromatography) Clarification->Capture Intermediate Intermediate Purification (e.g., Ion Exchange or Hydrophobic Interaction) Capture->Intermediate Polishing Polishing Step (e.g., Size Exclusion Chromatography) Intermediate->Polishing Formulation Buffer Exchange & Formulation Polishing->Formulation PureCompound High-Purity this compound Formulation->PureCompound Chromatography_Sequence ClarifiedLysate Clarified Lysate AffinityChrom Affinity Chromatography (Capture) ClarifiedLysate->AffinityChrom BufferExchange1 Buffer Exchange / Desalting AffinityChrom->BufferExchange1 IonExchange Ion Exchange Chromatography (Intermediate Purification) BufferExchange1->IonExchange Concentration Concentration Step IonExchange->Concentration SizeExclusion Size Exclusion Chromatography (Polishing) Concentration->SizeExclusion FinalProduct Purified this compound SizeExclusion->FinalProduct

Application Notes & Protocols for the Characterization of Novel Polyketides: A Case Study on "Surgumycin"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The discovery and characterization of novel natural products are pivotal in the quest for new therapeutic agents. "Surgumycin," a hypothetical novel polyketide antibiotic, presents a complex analytical challenge requiring a multi-faceted approach for complete structural elucidation and biological characterization. These application notes provide a comprehensive overview of the state-of-the-art analytical techniques and detailed protocols applicable to the characterization of this compound and other structurally related complex natural products. The methodologies outlined below are designed to guide researchers through the process of isolation, purification, structural determination, and preliminary biological assessment.

I. Physicochemical and Structural Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural elucidation of complex molecules like this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a cornerstone technique for the isolation, purification, and quantification of novel compounds from complex mixtures. A well-developed HPLC method is crucial for obtaining a pure sample of this compound for further analysis.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm
Injection Volume 20 µL
Column Temperature 30°C

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of methanol (B129727) or a solvent compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare two mobile phase components:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

    • Degas both solvents by sonication or helium sparging.

  • Gradient Elution:

    • Start with a linear gradient of 10% B to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions of 10% B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Analysis: Inject the prepared sample and monitor the chromatogram at multiple wavelengths to identify the peak corresponding to this compound. Collect the fractions containing the purified compound for further analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns.[1][2][3][4][5] High-resolution mass spectrometry (HRMS) provides the exact mass, which is critical for determining the elemental composition.[6]

Table 2: Mass Spectrometry Parameters for this compound Characterization

ParameterHigh-Resolution MS (HRMS)Tandem MS (MS/MS)
Instrument Q-TOF Mass SpectrometerTriple Quadrupole or Ion Trap MS
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Ionization Mode Positive and NegativePositive and Negative
Mass Range 100 - 2000 m/z50 - Precursor Ion m/z
Capillary Voltage 3.5 kV3.5 kV
Collision Energy -Ramped (e.g., 10-40 eV)

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: Couple the outlet of the HPLC system to the ESI source of a mass spectrometer.[2]

  • HRMS Analysis:

    • Perform a full scan analysis in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

    • Use the accurate mass to calculate the elemental formula using appropriate software.

  • Tandem MS (MS/MS) Analysis:

    • Select the precursor ion corresponding to this compound for fragmentation.

    • Acquire the fragmentation spectrum to identify characteristic neutral losses and fragment ions. This data is crucial for elucidating the connectivity of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of organic molecules.[7][8][9][10][11] A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.[7][12]

Table 3: NMR Experiments for this compound Structure Elucidation

ExperimentInformation Obtained
¹H NMR Proton chemical shifts, coupling constants (J-values), and integration.
¹³C NMR Carbon chemical shifts.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Correlation Spectroscopy; identifies proton-proton (¹H-¹H) spin-spin couplings.
HSQC Heteronuclear Single Quantum Coherence; correlates directly bonded protons and carbons (¹H-¹³C).
HMBC Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons over two to three bonds.
NOESY Nuclear Overhauser Effect Spectroscopy; reveals through-space proximity of protons, aiding in stereochemical assignments.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a highly purified sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Use COSY and HMBC data to piece together the carbon skeleton and the positions of functional groups.

    • Utilize NOESY data to determine the relative stereochemistry of the molecule.

II. Biological Activity and Mechanism of Action

Understanding the biological activity and mechanism of action is a critical step in the development of a new therapeutic agent.

Workflow for Biological Characterization

Biological_Characterization_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC determination) Target_Identification Target Identification (e.g., Affinity chromatography, proteomics) Antimicrobial_Assay->Target_Identification If active Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Cytotoxicity_Assay->Target_Identification If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Surgumycin_Isolate Purified this compound Surgumycin_Isolate->Antimicrobial_Assay Surgumycin_Isolate->Cytotoxicity_Assay

Caption: Workflow for the biological characterization of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Many natural product antibiotics and anticancer agents exert their effects by inhibiting critical cellular signaling pathways.[13][14][15] Based on the activities of similar compounds, this compound could potentially inhibit a key kinase signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Surgumycin_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to this compound) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key proteins in the target pathway (e.g., phospho-Akt, phospho-mTOR, total Akt, total mTOR, and a loading control like GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated forms of Akt and mTOR upon treatment with this compound would suggest inhibition of this pathway.

The comprehensive characterization of a novel natural product like "this compound" requires an integrated analytical approach. The protocols and application notes provided herein offer a robust framework for researchers to undertake the structural elucidation and biological evaluation of complex molecules. By combining advanced chromatographic and spectroscopic techniques with targeted biological assays, the full therapeutic potential of new natural products can be effectively explored.

References

Application Note: Quantitative Analysis of Surgumycin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Surgumycin, a carbonyl-conjugated pentaenic antibiotic. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol is suitable for researchers, scientists, and drug development professionals involved in the analysis of this compound in various sample matrices.

Introduction

This compound is a polyene macrolide antibiotic characterized by a conjugated pentaene system.[1] Its chemical formula is C36H60O11, with a molecular weight of 668.86 g/mol .[1][2] The extended system of conjugated double bonds in pentaenes results in strong ultraviolet (UV) absorbance, typically exhibiting characteristic absorption maxima between 300 nm and 400 nm.[3] Specifically, conjugated pentaene moieties have been reported to show strong UV absorbance at 319, 333, and 351 nm.[3] This property makes UV-based HPLC detection a highly suitable technique for its quantification. Accurate and precise analytical methods are essential for pharmacokinetic studies, quality control of formulations, and various research applications involving this compound. This document provides a detailed protocol for the separation and quantification of this compound using RP-HPLC.

Principle of the Method

The developed method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively non-polar molecule, will be retained on the column and its elution will be controlled by varying the proportion of the organic solvent (acetonitrile) in the mobile phase. A gradient elution is used to ensure efficient separation and sharp peak shapes. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to one of the absorption maxima of the pentaene chromophore. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (CAS: 51938-50-2)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.040
10.095
12.095
12.140
15.040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 333 nm (or one of the other pentaene maxima, e.g., 319 nm or 351 nm)[3]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 40% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below are general guidelines for common matrices.

  • For Bulk Drug Substance:

    • Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Biological Fluids (e.g., Plasma, Serum):

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (initial conditions).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be validated to ensure its accuracy, precision, and linearity. The following tables summarize hypothetical but expected quantitative data for method validation.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low5< 2.0%< 3.0%98 - 102%
Medium25< 1.5%< 2.5%99 - 101%
High75< 1.0%< 2.0%99 - 101%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->HPLC_System Separation C18 Column Separation (Gradient Elution) HPLC_System->Separation Detection UV Detection (at 333 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

References

Mass Spectrometry of Surgumycin: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin (B1682572), a carbonyl-conjugated pentaenic antibiotic, represents a class of molecules with significant antimicrobial potential. Structurally characterized by a large macrolide ring with a polyene chain, its detailed analysis is crucial for understanding its bioactivity, stability, and metabolic fate. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of such complex natural products, offering high sensitivity and specificity for molecular weight determination, structural elucidation, and quantification.

This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound. It is intended to guide researchers in developing robust analytical methods for this compound in various stages of drug discovery and development. While experimental mass spectrometry data for this compound is not widely available in the public domain, this guide leverages predicted data and established methodologies for similar polyene macrolide antibiotics to provide a practical framework for analysis.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate mass spectrometry methods.

PropertyValue
Molecular Formula C₃₆H₆₀O₁₁
Molecular Weight 668.86 g/mol
Exact Mass 668.4136 u

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for initial instrument setup and for identifying the molecular ion in a mass spectrum.

Adduct IonPredicted m/z
[M+H]⁺669.4214
[M+Na]⁺691.4033
[M+K]⁺707.3773
[M+NH₄]⁺686.4479
[M-H]⁻667.4063
[M+Cl]⁻703.3839
[M+CH₃COO]⁻727.4274

Data is predicted and should be confirmed experimentally.

Experimental Protocols

Sample Preparation

Given that this compound is a complex macrolide, proper sample preparation is critical to ensure reproducible and accurate results.

Objective: To extract and purify this compound from a biological matrix (e.g., fermentation broth, plasma) for MS analysis.

Materials:

  • This compound-containing sample

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Extraction:

    • For liquid samples (e.g., fermentation broth), centrifuge at 10,000 x g for 15 minutes to pellet cells and debris.

    • Collect the supernatant.

    • Add an equal volume of cold methanol to the supernatant to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing this compound.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and polar impurities.

    • Elute this compound with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate this compound from other components and obtain its mass spectrum and fragmentation pattern.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap).

LC Parameters (suggested starting conditions):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters (suggested starting conditions):

  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-1000.

  • Acquisition Mode:

    • Full Scan (MS1) to identify the molecular ion.

    • Tandem MS (MS/MS) or Data-Dependent Acquisition (DDA) to obtain fragmentation data. Select the predicted m/z of the [M+H]⁺ or [M-H]⁻ ions as the precursor for collision-induced dissociation (CID).

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

The acquired mass spectrometry data should be processed using appropriate software. The primary goals are to confirm the molecular weight of this compound based on the accurate mass measurement of the molecular ion and to elucidate its structure through the interpretation of the fragmentation pattern. As a polyene macrolide, characteristic losses of water molecules and cleavages within the macrolide ring are expected.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction with Methanol Sample->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS Mass Spectrometry (ESI-QTOF/Orbitrap) LC->MS DataAcquisition Data Acquisition (Full Scan & MS/MS) MS->DataAcquisition DataAnalysis Data Analysis (Molecular Weight & Fragmentation) DataAcquisition->DataAnalysis

Caption: Workflow for the mass spectrometric analysis of this compound.

Proposed Mechanism of Action of this compound

Based on the known mechanism of other pentaene antibiotics, this compound is proposed to exert its antifungal activity by disrupting the fungal cell membrane.

signaling_pathway cluster_membrane This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binding Pore Pore Formation Ergosterol->Pore Membrane Fungal Cell Membrane Leakage Ion Leakage (K⁺, Mg²⁺) Pore->Leakage Disruption Membrane Potential Disruption Pore->Disruption Death Fungal Cell Death Leakage->Death Disruption->Death

Caption: Proposed mechanism of action of this compound on fungal cells.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the mass spectrometric analysis of this compound. While the provided mass spectral data is predictive, the experimental workflows are based on well-established methods for related natural products and should prove effective. Successful application of these methods will enable researchers to confidently identify and characterize this compound, paving the way for further development of this promising antibiotic. It is strongly recommended that experimental data be acquired to confirm the predicted values and to further refine the analytical protocols for specific research needs.

Application Notes & Protocols: Elucidating the Structure of Surgumycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Surgumycin, a novel polyketide macrolide, presents a complex chemical architecture that requires a suite of advanced analytical techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed insights into the connectivity and stereochemistry of the molecule. These application notes provide a comprehensive overview of the NMR methodologies employed to determine the structure of this compound, including detailed experimental protocols and a summary of the key NMR data. This document serves as a guide for researchers engaged in the structural analysis of complex natural products.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound, along with key 2D NMR correlations obtained in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data and HMBC Correlations for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC (¹H → ¹³C)
1172.5-C2, C3
245.12.60 (dd, 15.0, 8.0)C1, C3, C4
370.24.10 (m)C1, C2, C4, C5
438.51.80 (m), 1.65 (m)C3, C5, C6
572.83.95 (m)C3, C4, C6, C7
635.21.95 (m), 1.75 (m)C5, C7, C8
7130.15.50 (d, 10.0)C5, C6, C8, C9
8135.55.80 (dd, 10.0, 4.0)C6, C7, C9, C10
978.34.50 (d, 4.0)C7, C8, C10, C11
1042.12.20 (m)C8, C9, C11, C12
11210.3-C10, C12, C13
1250.53.10 (t, 6.5)C10, C11, C13
1325.81.50 (m)C11, C12, C14
1415.10.90 (t, 7.0)C12, C13
1598.94.80 (d, 3.0)C16, C17, C18
1675.43.50 (m)C15, C17, C18
1770.13.80 (m)C15, C16, C18
1865.33.60 (m)C15, C16, C17
1921.21.10 (d, 6.5)C17, C18
OMe56.43.30 (s)C3

Table 2: Key COSY and HSQC Correlations for this compound

¹H (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C)
2.604.1045.1
4.102.60, 1.80, 1.6570.2
1.80, 1.654.10, 3.9538.5
3.951.80, 1.65, 1.95, 1.7572.8
1.95, 1.753.95, 5.5035.2
5.501.95, 1.75, 5.80130.1
5.805.50, 4.50135.5
4.505.80, 2.2078.3
2.204.50, 3.1042.1
3.102.20, 1.5050.5
1.503.10, 0.9025.8
0.901.5015.1
4.803.5098.9
3.504.80, 3.8075.4
3.803.50, 3.6070.1
3.603.80, 1.1065.3
1.103.6021.2
3.30-56.4

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

2.1 Sample Preparation

  • Dissolution: Weigh 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For long-term experiments or unstable compounds, degas the sample by bubbling with nitrogen or argon gas.

2.2 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 600 MHz or equivalent.

    • Pulse Program: zg30

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): 3.9 s

    • Spectral Width (sw): 20 ppm

    • Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 600 MHz or equivalent.

    • Pulse Program: zgpg30 (proton decoupled)

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.8 s

    • Spectral Width (sw): 240 ppm

    • Processing: Apply a line broadening of 1.0 Hz using an exponential window function before Fourier transformation.

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8

    • Spectral Width: 12 ppm in both dimensions

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 16

    • Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

    • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 32

    • Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

    • Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions.

Visualizations of Experimental Workflow and Logic

The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_validation Structure Validation Isolation Isolation & Purification Dissolution Dissolution in DMSO-d6 Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (1H, 13C) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Processing Data Processing & Peak Picking Assignment Signal Assignment Data_Processing->Assignment Fragmentation Fragment Assembly Assignment->Fragmentation Structure_Proposal Propose Structure Fragmentation->Structure_Proposal Stereochem_Analysis Stereochemical Analysis (NOESY/ROESY) Final_Structure Final Structure of this compound Stereochem_Analysis->Final_Structure

Caption: Overall workflow for the structure elucidation of this compound.

logical_relationships cluster_data Acquired NMR Data cluster_interpretation Structural Interpretation H1_NMR 1H NMR (Proton Environment) Fragments Build Structural Fragments H1_NMR->Fragments C13_NMR 13C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC COSY COSY (H-H Connectivity) COSY->Fragments HSQC->Fragments HMBC HMBC (Long-range C-H Bonds) Connect_Fragments Connect Fragments & Quaternary Carbons HMBC->Connect_Fragments Fragments->Connect_Fragments Final_Structure Assemble Final Planar Structure Connect_Fragments->Final_Structure

Caption: Logical relationships in the interpretation of 2D NMR data.

Application Note: In Vitro Assay for Surgumycin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surgumycin is a novel investigational antibiotic with a putative mechanism of action targeting bacterial DNA gyrase.[1][2] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] By inhibiting this enzyme, this compound is expected to block these vital cellular processes, leading to bacterial cell death. This application note provides detailed protocols for determining the in vitro activity of this compound through two key assays: Minimum Inhibitory Concentration (MIC) determination and a direct in vitro DNA gyrase inhibition assay.

Principle of the Assays
  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a widely used technique to determine MIC values and involves exposing a standardized bacterial suspension to serial dilutions of the antimicrobial agent in a liquid growth medium.[5][6]

  • DNA Gyrase Supercoiling Inhibition Assay: This is a target-specific biochemical assay designed to measure the direct inhibitory effect of a compound on the activity of purified DNA gyrase. The assay monitors the conversion of relaxed circular plasmid DNA into its supercoiled form by the enzyme.[7] The reaction products are then analyzed by agarose (B213101) gel electrophoresis, where the supercoiled and relaxed forms of the plasmid have different mobilities. An effective inhibitor will prevent the formation of the supercoiled DNA.[8]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a target bacterial strain, such as Escherichia coli ATCC 25922.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator (35-37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the target bacterium from an agar (B569324) plate and inoculate into a tube of CAMHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the starting concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to wells 1 through 11.

    • The final volume in each well should be uniform (e.g., 100 µL or 200 µL depending on the initial volumes).

    • Seal the plate and incubate at 35-37°C for 18-24 hours.[9]

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This protocol measures the IC₅₀ (half-maximal inhibitory concentration) of this compound against purified E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol)

  • DNA loading dye

  • Agarose gel (1%) in TBE buffer with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel electrophoresis system and imaging equipment

  • Ciprofloxacin (as a positive control inhibitor)

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 20-30 µL.

    • For each reaction, add the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a no-drug control and a positive control (Ciprofloxacin).

    • Pre-incubate the mixture with the inhibitor for 10 minutes at room temperature.

  • Enzyme Reaction:

    • Initiate the reaction by adding a defined unit of DNA gyrase (e.g., 1 unit, the amount required to supercoil >90% of the relaxed plasmid in 30 minutes).

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution/loading dye containing SDS and/or proteinase K.

    • Load the samples onto a 1% agarose gel.

    • Run the gel electrophoresis until there is good separation between the supercoiled and relaxed forms of the plasmid.

    • Visualize the DNA bands under UV light and capture an image.

  • Data Analysis:

    • Quantify the band intensities for the supercoiled and relaxed DNA in each lane using densitometry software.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli

CompoundConcentration (µg/mL)Bacterial Growth (OD₆₀₀)Result
This compound160.05No Growth
80.06No Growth
40.05No Growth
2 0.06 No Growth (MIC)
10.45Growth
0.50.82Growth
Growth Control00.85Growth
Sterility Control00.04No Growth

Table 2: IC₅₀ of this compound in DNA Gyrase Supercoiling Assay

This compound Conc. (µM)% Inhibition
10098.2
5095.1
2589.5
12.575.3
6.2548.9
3.1324.6
1.5610.1
00
IC₅₀ (µM) ~6.5

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Activity Assay cluster_0 MIC Determination cluster_1 DNA Gyrase Inhibition Assay cluster_2 Data Analysis A1 Prepare Bacterial Inoculum A2 Serial Dilution of this compound A1->A2 A3 Inoculate & Incubate (18-24h, 37°C) A2->A3 A4 Read MIC (Visual/OD) A3->A4 C1 Tabulate Results A4->C1 B1 Prepare Assay Mix (DNA, Buffer, Inhibitor) B2 Add DNA Gyrase & Incubate (37°C) B1->B2 B3 Stop Reaction & Run Agarose Gel B2->B3 B4 Quantify Bands & Calculate IC50 B3->B4 B4->C1 C2 Determine MIC & IC50 C1->C2 C3 Report Findings C2->C3 G Putative Mechanism of Action of this compound cluster_0 Bacterial Cell This compound This compound Gyrase DNA Gyrase (GyrA/GyrB) This compound->Gyrase Inhibition DNA_Supercoiled Supercoiled DNA DNA_Relaxed Relaxed DNA DNA_Relaxed->DNA_Supercoiled Gyrase Activity Replication DNA Replication DNA_Supercoiled->Replication Transcription Transcription DNA_Supercoiled->Transcription CellDeath Cell Death Replication->CellDeath Transcription->CellDeath

References

Application Notes and Protocols: Surgumycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin is a novel investigational antibiotic with potential broad-spectrum activity against a range of bacterial pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of new compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique in clinical microbiology.[3][4]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined, and the MIC is identified as the lowest concentration of this compound that inhibits this growth.[1][2][3]

Data Presentation

The quantitative results of a this compound MIC assay are typically presented in a tabular format for clear comparison of its activity against various bacterial strains.

Table 1: Example MIC Values of this compound against Representative Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusATCC 259230.5
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 433001
Escherichia coliATCC 259222
Pseudomonas aeruginosaATCC 278538
Enterococcus faecalisATCC 292124

Experimental Protocols

This section details the step-by-step methodology for performing a this compound MIC assay using the broth microdilution method.

Materials and Reagents
  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC reference strains)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable solid media for bacterial culture

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Experimental Workflow Diagram

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 3: Results start Start culture Inoculate bacterial strains on agar plates start->culture incubate_culture Incubate overnight at 37°C culture->incubate_culture prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) incubate_culture->prepare_inoculum serial_dilution Perform serial dilutions of this compound in 96-well plate prepare_inoculum->serial_dilution inoculate_plate Inoculate wells with bacterial suspension serial_dilution->inoculate_plate incubate_plate Incubate plate for 16-24 hours at 37°C inoculate_plate->incubate_plate read_plate Visually inspect plate for bacterial growth incubate_plate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the this compound MIC Assay.

Step-by-Step Procedure

1. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

b. Suspend the colonies in sterile saline or PBS.

c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm (absorbance of 0.08-0.10).

d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of this compound Dilutions

a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12.

c. Add 100 µL of the highest concentration of this compound to well 1 and 50 µL to well 2.

d. Perform a serial dilution by transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

e. Well 11 should serve as a positive control (bacterial growth without this compound), and well 12 as a negative control (sterile medium).

3. Inoculation and Incubation

a. Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

b. Seal the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

4. Interpretation of Results

a. Following incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Signaling Pathway Visualization

While the precise molecular mechanism of a novel antibiotic like this compound would be under investigation, a hypothetical mechanism of action could involve the inhibition of a key bacterial signaling pathway, such as protein synthesis.

Protein_Synthesis_Inhibition cluster_process Bacterial Protein Synthesis cluster_inhibition Mechanism of Action ribosome 70S Ribosome polypeptide Polypeptide Chain (Protein) ribosome->polypeptide mrna mRNA mrna->ribosome trna tRNA trna->ribosome cell_growth Bacterial Cell Growth and Proliferation polypeptide->cell_growth Leads to This compound This compound This compound->inhibition

Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.

Conclusion

This document provides a comprehensive protocol for conducting a Minimum Inhibitory Concentration assay for the novel antibiotic, this compound. Adherence to this standardized methodology will ensure reproducible and comparable results, which are essential for the preclinical evaluation of this and other new antimicrobial agents. The provided templates for data presentation and visualization of the hypothetical mechanism of action serve as a guide for reporting and understanding the antibacterial profile of this compound.

References

Application Notes and Protocols for Cell-Based Assays: Investigating the Bioactivity of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin, a novel natural compound, has emerged as a promising candidate for therapeutic development. Preliminary studies suggest its potential as an anti-cancer agent, necessitating a thorough investigation of its cellular and molecular mechanisms of action. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate the cytotoxic and apoptotic effects of this compound, as well as its impact on key cellular signaling pathways. The following protocols are foundational for preclinical assessment and can be adapted for various cell lines and research-specific questions.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described cell-based assays.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h TreatmentIC50 (µM) after 72h Treatment
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
PC-3Prostate Cancer
HCT116Colon Carcinoma
User-defined

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A549 Control
This compound (IC50)
This compound (2x IC50)
MCF-7 Control
This compound (IC50)
This compound (2x IC50)

Table 3: Effect of this compound on Key Signaling Proteins

Cell LineTreatmentp-Akt/Akt Ratio (Fold Change)NF-κB p65 (Nuclear/Cytoplasmic Ratio)Cleaved Caspase-3 (Fold Change)
A549 Control1.01.01.0
This compound (IC50)
MCF-7 Control1.01.01.0
This compound (IC50)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment viability MTT Assay treatment->viability apoptosis Annexin V/PI Staining treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Analysis western_blot->protein_quant

Caption: Workflow for assessing the cellular effects of this compound.

Proposed this compound Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound pi3k PI3K This compound->pi3k Inhibits caspase9 Caspase-9 This compound->caspase9 Activates akt Akt pi3k->akt Activates nfkb IKK akt->nfkb Activates ikb IκB nfkb->ikb Inhibits p65 NF-κB (p65) ikb->p65 Inhibits p65_nuc NF-κB (p65) p65->p65_nuc Translocates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis gene_transcription Gene Transcription (Anti-apoptotic) p65_nuc->gene_transcription

Caption: Proposed signaling pathway modulated by this compound.

Disclaimer: As "this compound" is a novel compound with limited publicly available data, the proposed signaling pathways and expected results are based on the mechanisms of other well-studied natural anti-cancer compounds. The provided protocols serve as a general framework and should be optimized for specific experimental conditions.

References

Application Notes and Protocols for Surgumycin in Fungal Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin is a novel investigational agent with potential antifungal properties. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in inhibiting fungal growth. The methodologies outlined herein are designed to enable researchers to assess its spectrum of activity, determine minimum inhibitory concentrations (MICs), investigate its mechanism of action, and explore potential synergistic interactions with other antifungal agents. The provided protocols are foundational and can be adapted for specific fungal species and research questions.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Pathogens to this compound
Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 9002820.50.25
Candida glabrataATCC 900308160.5
Candida aurisB112214>641
Aspergillus fumigatusATCC 20430516>641
Cryptococcus neoformansATCC 208821140.125
Table 2: Synergistic Activity of this compound with Known Antifungal Agents against Candida albicans (ATCC 90028)
Drug CombinationMIC of Drug A Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug A in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound (A) + Fluconazole (B)20.50.50.1250.5Synergy
This compound (A) + Amphotericin B (B)20.2510.1251.0Indifference
This compound (A) + Caspofungin (B)20.1250.250.06250.625Additive

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for yeasts and M38-A2 for filamentous fungi.[1][2][3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Fungal isolates

  • 96-well sterile microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[4]

  • Plate Setup:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound (prepared in RPMI 1640) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well from 1 to 11. Do not inoculate the sterility control well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species' growth rate).

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).[1][2]

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the interaction between this compound and another antifungal agent.[4]

Procedure:

  • Follow the general procedure for the broth microdilution assay.

  • Plate Setup:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of a second antifungal agent along the y-axis (e.g., rows A-G).

    • This creates a matrix of varying concentrations of both drugs.

    • Include a row and a column with each drug alone to determine their individual MICs under the assay conditions.

    • Include a growth control (no drugs) and a sterility control.

  • Inoculation and Incubation: Proceed as described in Protocol 1.

  • Data Analysis:

    • Determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FICI by summing the FICs of both drugs: FICI = FIC (this compound) + FIC (Drug B).

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism.[4]

Protocol 3: Time-Kill Curve Analysis

Objective: To assess the fungicidal or fungistatic activity of this compound over time.[4]

Procedure:

  • Prepare a fungal inoculum as described in Protocol 1, adjusting the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Set up test tubes with the following conditions:

    • Growth control (no drug)

    • This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Incubate the tubes at 35°C in a shaking incubator.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

  • Incubate the plates until colonies are visible, then count the number of CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum indicates fungicidal activity.

Potential Mechanisms of Action & Signaling Pathways

The inhibitory effects of antifungal agents are often mediated through specific cellular pathways. Based on common antifungal targets, this compound may act on one or more of the following:

  • Cell Wall Integrity: The fungal cell wall, composed of chitin (B13524) and β-glucans, is essential for viability and is a primary target for many antifungals.[5][6] this compound could potentially inhibit key enzymes in the synthesis of these components, such as glucan synthase or chitin synthase.[5][7]

  • Ergosterol (B1671047) Biosynthesis: The fungal cell membrane's integrity is dependent on ergosterol. Inhibition of enzymes in the ergosterol biosynthesis pathway is a common mechanism for azole and polyene antifungals.[8][9]

  • Protein Synthesis: Fungal ribosomes and associated elongation factors can be targets for antifungal compounds, leading to the cessation of protein synthesis and cell death.[10][11]

Disruption of these primary targets often triggers cellular stress responses, which are regulated by conserved signaling pathways. Understanding how this compound interacts with these pathways can provide insights into its mechanism of action and potential resistance mechanisms.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical stress response system that helps fungi cope with cell wall damage.[12] It is often activated in response to cell wall-targeting antifungal drugs.[13] Key components include the sensor proteins on the cell surface, a Rho-type GTPase, and a MAP kinase cascade culminating in the activation of the transcription factor Mkc1, which upregulates genes involved in cell wall repair.[13][14] Investigating the phosphorylation status of Mkc1 or the expression of its target genes in response to this compound treatment can indicate whether the drug induces cell wall stress.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) B Dilute Inoculum in RPMI 1640 A->B D Inoculate 96-Well Plate B->D C Prepare this compound Serial Dilutions C->D E Incubate at 35°C (24-48 hours) D->E F Read Absorbance or Visual Inspection E->F G Determine MIC (Lowest concentration with ≥50% inhibition) F->G Checkerboard_Logic cluster_inputs Inputs cluster_outputs Outputs & Interpretation This compound This compound (Serial Dilutions) Matrix 96-Well Plate Matrix (Combination of concentrations) This compound->Matrix DrugB Drug B (Serial Dilutions) DrugB->Matrix MIC_Combo Determine MICs (Alone & in Combination) Matrix->MIC_Combo FIC Calculate FICI (FIC_A + FIC_B) MIC_Combo->FIC Result Interpret Interaction (Synergy, Additive, Antagonism) FIC->Result CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Cell Wall Stress) Sensors Cell Surface Sensors This compound->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mkc1) Pkc1->MAPK_Cascade Mkc1_P Mkc1-P MAPK_Cascade->Mkc1_P CWR_Genes Cell Wall Repair Genes Mkc1_P->CWR_Genes Response Cell Wall Remodeling & Fungal Survival CWR_Genes->Response

References

Application Note & Protocol: Evaluation of Surgumycin's Antifungal Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. This document provides a detailed protocol for the comprehensive in vitro evaluation of a novel antifungal compound, Surgumycin, against Candida albicans. The described assays will determine the compound's fungistatic and fungicidal activity, its efficacy against biofilms—a key virulence factor of C. albicans—and its cytotoxic potential against mammalian cells to assess its preliminary safety profile.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This section outlines the protocol for determining the minimum concentration of this compound that inhibits visible growth (MIC) and the minimum concentration that kills the fungal cells (MFC). These experiments are fundamental in assessing the antifungal potency of a new compound. The broth microdilution method described is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.[1][2]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of C. albicans Inoculum:

    • Streak a stock culture of C. albicans (e.g., ATCC 90028) onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

    • Select a few well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[3][4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a range of desired final concentrations.[3]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared C. albicans inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[3][6]

Experimental Protocol: MFC Determination
  • Sub-culturing from MIC Plate:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.[7][8]

    • Spot the aliquot onto an SDA plate.

  • Incubation and MFC Reading:

    • Incubate the SDA plate at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the SDA plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.[7][9][10]

Data Presentation
Compound MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MFC (µg/mL)
This compoundInsert ValueInsert ValueInsert Value
Fluconazole (Control)Insert ValueInsert ValueInsert Value
Amphotericin B (Control)Insert ValueInsert ValueInsert Value
Caption: Representative table for summarizing MIC and MFC data for this compound and control antifungal agents against Candida albicans.

Evaluation of Anti-Biofilm Activity

C. albicans readily forms biofilms on various surfaces, which are notoriously resistant to antifungal treatment.[11][12] This section details protocols to assess this compound's ability to both inhibit biofilm formation and eradicate pre-formed biofilms.

Experimental Protocol: Biofilm Inhibition Assay
  • Inoculum Preparation: Prepare the C. albicans inoculum as described in the MIC protocol.

  • Biofilm Formation with this compound:

    • In a 96-well flat-bottom plate, add 100 µL of serially diluted this compound.

    • Add 100 µL of the C. albicans inoculum to each well.

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.[13]

  • Quantification of Biofilm Inhibition (Crystal Violet Assay):

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.[14]

    • Air dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

    • Wash the wells with distilled water to remove excess stain and air dry.

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[15]

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.[15]

Experimental Protocol: Pre-formed Biofilm Eradication Assay
  • Biofilm Formation:

    • Add 200 µL of the C. albicans inoculum to the wells of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.[16]

  • Treatment of Pre-formed Biofilms:

    • Wash the wells with PBS to remove planktonic cells.

    • Add 200 µL of serially diluted this compound to the wells containing the pre-formed biofilms.

    • Incubate for another 24 hours at 37°C.

  • Quantification of Biofilm Viability (XTT Reduction Assay):

    • Wash the wells with PBS.

    • Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) with a coenzyme (e.g., menadione).

    • Add the XTT solution to each well and incubate in the dark at 37°C for 2-3 hours.[17][18]

    • The metabolic activity of viable cells will reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.[19][20]

    • Measure the absorbance of the supernatant at 490 nm. A decrease in absorbance indicates a reduction in biofilm viability.[20]

Data Presentation
Compound Biofilm Inhibitory Concentration (BIC₅₀) (µg/mL) Biofilm Eradication Concentration (BEC₅₀) (µg/mL)
This compoundInsert ValueInsert Value
Fluconazole (Control)Insert ValueInsert Value
Caption: Summary of this compound's anti-biofilm activity against Candida albicans.

In Vitro Cytotoxicity Assay

To evaluate the potential toxicity of this compound to host cells, an in vitro cytotoxicity assay using a human cell line is crucial. Human Embryonic Kidney (HEK293) cells are a common and robust cell line for this purpose.[21][22] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture HEK293 cells in complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding and Treatment:

    • Seed HEK293 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[23]

    • Remove the medium and add fresh medium containing serial dilutions of this compound.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]

    • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • The 50% cytotoxic concentration (CC₅₀) is the concentration of this compound that reduces cell viability by 50%.

Data Presentation
Compound CC₅₀ on HEK293 cells (µM) Selectivity Index (SI = CC₅₀ / MIC₅₀)
This compoundInsert ValueInsert Value
Amphotericin B (Control)Insert ValueInsert Value
Caption: Cytotoxicity and selectivity index of this compound.

Visualizations

Experimental Workflow

G cluster_0 Antifungal Susceptibility Testing cluster_1 Anti-Biofilm Activity cluster_2 Cytotoxicity Assessment MIC_prep Prepare C. albicans Inoculum & this compound Dilutions MIC_inc Inoculate & Incubate (24-48h) MIC_prep->MIC_inc MIC_read Read MIC MIC_inc->MIC_read MFC_sub Sub-culture to Agar MIC_read->MFC_sub MFC_inc Incubate Agar (24-48h) MFC_sub->MFC_inc MFC_read Read MFC MFC_inc->MFC_read Biofilm_inhib Inhibit Biofilm Formation (24h) Quant_inhib Quantify with Crystal Violet Biofilm_inhib->Quant_inhib Biofilm_erad Eradicate Pre-formed Biofilm (24h) Quant_erad Quantify with XTT Assay Biofilm_erad->Quant_erad Cell_seed Seed HEK293 Cells Cell_treat Treat with this compound (24-48h) Cell_seed->Cell_treat MTT_assay Perform MTT Assay Cell_treat->MTT_assay CC50_calc Calculate CC50 MTT_assay->CC50_calc

Caption: Overall workflow for the in vitro evaluation of this compound.

Potential Signaling Pathway Targeted by Antifungal Agents

The High Osmolarity Glycerol (HOG) pathway is a critical stress response pathway in C. albicans and a potential target for antifungal drugs.[25]

HOG_Pathway Stress Osmotic Stress / Antifungal Drug Sln1 Sln1 Stress->Sln1 Inhibition Ypd1 Ypd1 Sln1->Ypd1 Inhibition Ssk1 Ssk1 Ypd1->Ssk1 Inhibition Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Activation Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Phosphorylation Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Nucleus Nucleus Hog1->Nucleus Gene_exp Stress Response Gene Expression Nucleus->Gene_exp

Caption: Simplified diagram of the HOG signaling pathway in C. albicans.

References

Surgumycin: A Novel Tool for Elucidating Fungal Cell Wall Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and mediating interactions with the environment.[1][2][3][4] Its unique composition, primarily consisting of polysaccharides like β-glucans and chitin (B13524), which are absent in humans, makes it an excellent target for antifungal drug development.[1][3][4] Surgumycin is a novel investigational agent designed to specifically target and inhibit a key enzyme in the fungal cell wall biosynthesis pathway, making it a valuable tool for studying cell wall stress responses and identifying new therapeutic strategies.

Mechanism of Action

This compound is a potent and specific non-competitive inhibitor of β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1][5] By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death in susceptible organisms.[1][5] A primary consequence of this inhibition is the activation of compensatory stress response pathways, most notably an increase in chitin synthesis, as the fungus attempts to reinforce its weakened cell wall.[5][6][7] This makes this compound an excellent molecular probe to investigate the intricate signaling networks that govern cell wall maintenance and remodeling.

cluster_membrane Plasma Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan_Chain β-(1,3)-D-Glucan Chain Glucan_Synthase->Glucan_Chain UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase This compound This compound This compound->Glucan_Synthase Inhibits Cell_Wall_Disruption Cell Wall Disruption Glucan_Chain->Cell_Wall_Disruption

Figure 1: Mechanism of Action of this compound.

Application Notes

This compound can be utilized in a variety of research applications to probe fungal cell wall biology:

  • Studying Cell Wall Integrity Pathways: By inducing cell wall stress, this compound activates signaling cascades such as the Protein Kinase C (PKC) cell wall integrity pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[5][8][9] Researchers can use this compound to study the roles of these pathways in orchestrating the compensatory chitin response.

  • Investigating Chitin Synthesis Regulation: The predictable upregulation of chitin synthesis in response to this compound treatment provides a robust system for studying the expression and localization of chitin synthases and the regulatory networks that control their activity.[6][7]

  • Screening for Synergistic Antifungal Compounds: this compound can be used in combination with other antifungal agents, such as chitin synthase inhibitors (e.g., nikkomycin (B1203212) Z), to identify synergistic interactions that could lead to more effective therapeutic strategies.[7]

  • Elucidating Mechanisms of Antifungal Resistance: Studying fungal isolates with reduced susceptibility to this compound can help uncover novel mechanisms of resistance related to cell wall remodeling and stress response pathways.

Quantitative Data Summary

The following tables summarize exemplary quantitative data for this compound against a hypothetical susceptible fungal strain, such as Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.015 - 0.125
Aspergillus fumigatus0.03 - 0.25
Cryptococcus neoformans0.5 - 4

Table 2: Effect of Sub-inhibitory this compound Concentration on Cell Wall Composition of Candida albicans

Treatmentβ-(1,3)-D-Glucan Content (µg/mg dry weight)Chitin Content (µg/mg dry weight)
Control (No Drug)150 ± 1215 ± 3
This compound (0.5 x MIC)60 ± 875 ± 9

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain, following established microbroth dilution methods.

Materials:

  • This compound stock solution

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer (optional)

Procedure:

  • Prepare a twofold serial dilution of this compound in RPMI 1640 medium in a 96-well plate. The concentration range should typically span from 0.015 to 16 µg/mL.[5]

  • Prepare a fungal inoculum suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Add the fungal inoculum to each well containing the this compound dilutions.

  • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control. Alternatively, measure the optical density at 600 nm.

Protocol 2: Quantification of Fungal Cell Wall Chitin

This protocol measures the total chitin content of fungal cells, which is expected to increase in response to this compound treatment. This method is based on the hydrolysis of cell wall components and subsequent quantification of glucosamine (B1671600) released from chitin.

Materials:

  • Fungal cells grown in the presence and absence of a sub-inhibitory concentration of this compound

  • Potassium hydroxide (B78521) (KOH), 6%

  • Phosphate-buffered saline (PBS)

  • Calcofluor White M2R stain

  • 4-methylumbelliferone (B1674119) standard

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest fungal cells by centrifugation and wash them twice with distilled water.

  • Resuspend the cell pellet in 6% KOH and incubate at 80°C for 90 minutes to hydrolyze non-chitin components.[5]

  • Pellet the remaining chitin by centrifugation and wash three times with PBS.

  • Resuspend the chitin pellet in a known volume of PBS.

  • For fluorometric quantification, add Calcofluor White stain to the chitin suspension and to a series of 4-methylumbelliferone standards.

  • Measure the fluorescence at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 433 nm.[5]

  • Calculate the chitin content relative to the dry weight of the initial cell pellet and compare the treated and untreated samples.

Protocol 3: Visualization of Cell Wall Chitin with Calcofluor White Staining

This protocol allows for the qualitative assessment of changes in chitin distribution in the fungal cell wall in response to this compound.

Materials:

  • Fungal cells treated with this compound and untreated controls

  • Calcofluor White M2R stain (10 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Grow fungal cells to mid-logarithmic phase and treat with the desired concentration of this compound for 4-6 hours.[10]

  • Harvest a small aliquot of the treated and untreated cells and wash once with PBS.

  • Resuspend the cell pellet in the Calcofluor White staining solution and incubate in the dark at room temperature for 10-15 minutes.[10]

  • Wash the cells twice with PBS to remove excess stain.

  • Mount the cells on a microscope slide and observe using a fluorescence microscope.

  • Capture images to document any changes in fluorescence intensity or localization. Treated cells are expected to show brighter and more diffuse fluorescence compared to the control cells, where staining is typically concentrated at bud scars.

Signaling Pathways and Experimental Workflows

This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Leads to PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Chitin_Synthase_Upregulation Chitin Synthase Upregulation PKC_Pathway->Chitin_Synthase_Upregulation HOG_Pathway->Chitin_Synthase_Upregulation Calcineurin_Pathway->Chitin_Synthase_Upregulation Increased_Chitin Increased Chitin Synthesis Chitin_Synthase_Upregulation->Increased_Chitin

Figure 2: Compensatory Signaling in Response to this compound.

Culture Fungal Culture Treatment This compound Treatment Culture->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Analysis Harvest->Analysis MIC MIC Determination Analysis->MIC Chitin_Quant Chitin Quantification Analysis->Chitin_Quant Microscopy Fluorescence Microscopy Analysis->Microscopy

Figure 3: Experimental Workflow for Studying this compound Effects.

References

Application Notes & Protocols for the Experimental Use of Surgumycin in Lipid Bililayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin is a novel cyclic lipopeptide currently under investigation for its potent antimicrobial properties. Preliminary evidence suggests that its mechanism of action involves direct interaction with and disruption of the lipid bilayers of target cell membranes. Understanding the specific nature of this interaction is crucial for its development as a therapeutic agent. These application notes provide a summary of the key findings from experimental studies of this compound with model lipid bilayers and detailed protocols for replicating and expanding upon this research.

Mechanism of Action: An Overview

This compound's amphipathic structure facilitates its insertion into the lipid bilayer, where it is hypothesized to alter membrane fluidity, induce pore formation, and ultimately lead to a loss of membrane integrity. The interaction appears to be preferential for anionic phospholipids (B1166683), which are more prevalent in bacterial membranes compared to the zwitterionic phospholipids that dominate eukaryotic cell membranes. This selectivity forms the basis of its therapeutic window.

Below is a diagram illustrating the proposed mechanism of this compound's interaction with a target lipid bilayer.

Surgumycin_Mechanism cluster_membrane Lipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 p9 PoreFormation Pore Formation p9->PoreFormation Oligomerization p10 p11 p12 p13 p14 This compound This compound This compound->p9 Preferential Binding to Anionic Lipids MembraneDisruption Membrane Disruption PoreFormation->MembraneDisruption Ion Dysregulation

Caption: Proposed mechanism of this compound action on a lipid bilayer.

Data Presentation

The following tables summarize the quantitative data obtained from molecular dynamics simulations and biophysical assays of this compound's interaction with model lipid bilayers.

Table 1: Molecular Dynamics Simulation Parameters

ParameterPOPC (Zwitterionic)POPG (Anionic)
Average Atomic RMSF (Peptide)0.145 nm0.120 nm
Average Atomic RMSF (Lipid Acyl)0.110 nm0.101 nm
Mean Square Displacement (Lipid)Lower DiffusivityHigher Diffusivity
Average H-Bonds (this compound-Membrane)13

Table 2: Biophysical Measurements

AssayParameterValue
UV/Vis AbsorptionBinding Constant (Kb)4.15 x 104 M-1
Fluorescence QuenchingBinding Constant (Kb)3.82 x 104 M-1[1][2]
Solid-State NMRAcyl Chain Order Parameter (-SCD)Increase with this compound concentration[3]
Differential Scanning CalorimetryPhase TransitionBroadened with this compound
Vesicle Efflux AssayPermeability Coefficient (Pm)Increased by a factor of 5.5 ± 1.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Liposome Preparation

This protocol describes the preparation of large unilamellar vesicles (LUVs) for use in binding and permeability assays.

Liposome_Preparation_Workflow start Start: Dissolve Lipids in Chloroform (B151607) step1 Dry Lipid Film under Nitrogen Stream start->step1 step2 Vacuum Desiccate to Remove Residual Solvent step1->step2 step3 Hydrate with Buffer and Vortex step2->step3 step4 Freeze-Thaw Cycles (5x) step3->step4 step5 Extrude through Polycarbonate Membrane (100 nm pore size) step4->step5 end End: LUV Suspension step5->end

Caption: Workflow for Large Unilamellar Vesicle (LUV) preparation.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Chloroform

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen gas

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve the desired lipids (e.g., POPC or a POPC/POPG mixture) in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 10 mg/mL.

  • Vortex the suspension until the lipid film is fully resuspended, creating multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a warm water bath.

  • Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • Store the LUV suspension at 4°C.

Protocol 2: Fluorescence Quenching Assay for Binding Affinity

This protocol determines the binding affinity of this compound to lipid vesicles by measuring the quenching of its intrinsic tryptophan fluorescence.

Fluorescence_Quenching_Assay start Prepare this compound Solution (Fixed Concentration) step2 Mix this compound and LUVs start->step2 step1 Prepare LUV Suspensions (Varying Concentrations) step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Measure Tryptophan Fluorescence (Excitation: 280 nm, Emission: 300-400 nm) step3->step4 step5 Plot Fluorescence Quenching vs. [Lipid] step4->step5 step6 Fit Data to Binding Isotherm to Determine Kb step5->step6 end End: Binding Constant (Kb) step6->end

Caption: Experimental workflow for the fluorescence quenching assay.

Materials:

  • This compound stock solution

  • LUV suspension (prepared as in Protocol 1)

  • HEPES buffer

  • Fluorometer

Procedure:

  • Prepare a series of LUV dilutions in HEPES buffer.

  • In a cuvette, mix a fixed concentration of this compound with increasing concentrations of the LUV suspension.

  • Incubate the mixtures for 15 minutes at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence emission spectrum (300-400 nm) with an excitation wavelength of 280 nm.

  • Correct for any background fluorescence from the buffer and liposomes.

  • Calculate the fluorescence quenching at the emission maximum for each lipid concentration.

  • Plot the change in fluorescence intensity against the lipid concentration and fit the data to an appropriate binding model (e.g., Stern-Volmer) to determine the binding constant (Kb).[1][2]

Protocol 3: Vesicle Permeability (Efflux) Assay

This protocol assesses the ability of this compound to induce leakage from lipid vesicles, indicating pore formation or membrane disruption.

Materials:

  • Carboxyfluorescein (CF)

  • LUV suspension (prepared as in Protocol 1, with CF encapsulated)

  • HEPES buffer

  • This compound stock solution

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Prepare CF-encapsulated LUVs by hydrating the lipid film with a high concentration of CF solution (e.g., 50 mM in HEPES buffer).

  • Remove unencapsulated CF by passing the LUV suspension through a size-exclusion chromatography column, eluting with HEPES buffer.

  • Dilute the CF-loaded LUVs in a cuvette to a concentration where the CF fluorescence is self-quenched.

  • Record the baseline fluorescence for 2 minutes.

  • Add this compound to the cuvette to the desired final concentration and continue recording the fluorescence.

  • After the reaction has reached a plateau, add a small amount of Triton X-100 to lyse all vesicles and release 100% of the encapsulated CF.

  • Calculate the percentage of CF leakage over time, normalized to the maximum fluorescence after Triton X-100 addition.

  • The initial rate of leakage can be used to determine the permeability coefficient (Pm).[4]

Disclaimer

This compound is an experimental compound. The data and protocols presented here are for research and informational purposes only. Appropriate safety precautions should be taken when handling this and any other chemical substance. The results described are based on model systems and may not be fully representative of in vivo conditions.

References

Troubleshooting & Optimization

improving Surgumycin solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Troubleshooting Guide: Improving this compound Solubility

This guide addresses specific issues you might encounter with this compound solubility in a question-and-answer format.

Question: My this compound powder is not dissolving in my aqueous buffer. What should I do?

Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. It is a carbonyl-conjugated pentaenic antibiotic with a predominantly hydrophobic structure (Chemical Formula: C36H60O11).[1][2] We recommend first preparing a concentrated stock solution in an appropriate organic solvent.

Question: What is the recommended solvent for preparing a this compound stock solution?

Answer: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing this compound stock solutions.[1] Start by dissolving the this compound powder in a small amount of pure DMSO to create a high-concentration stock. You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.

Question: I've prepared a DMSO stock, but my this compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Try to keep the final concentration of DMSO in your aqueous solution as high as is tolerable for your experiment, as this will help maintain solubility.

  • Use a Co-solvent: Incorporating a co-solvent in your final aqueous solution can improve solubility.

  • Adjust the pH: The solubility of some compounds can be pH-dependent. Experimenting with different pH values for your buffer may help.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.[3][4]

  • Consider Solid Dispersion: For more advanced applications, creating a solid dispersion of this compound with a hydrophilic carrier can significantly enhance its aqueous solubility.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: While extensive quantitative solubility data for this compound in various solvents is not widely published, it is known to be soluble in DMSO.[1] For research purposes, it is best practice to experimentally determine its solubility in your specific buffer systems. Below is a table with example solubility data to illustrate how different conditions might affect solubility.

Solvent SystemTemperature (°C)Estimated this compound Solubility (µg/mL)
Water25< 1
Phosphate-Buffered Saline (PBS), pH 7.425< 1
DMSO25> 10,000
5% DMSO in PBS, pH 7.425~10-20
10% Ethanol (B145695) in PBS, pH 7.425~5-15
PBS with 0.1% Tween® 20, pH 7.425~25-50
PBS, pH 9.025~5-10

Note: The data in this table is illustrative and should be used as a guideline for experimental design. Actual solubility should be determined empirically.

Q2: How should I store this compound?

A2: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]

Q3: Can I use techniques like particle size reduction for this compound?

A3: Yes, techniques such as micronization or nanosuspension, which reduce particle size, can increase the dissolution rate of poorly soluble drugs like this compound by increasing the surface area.[3][6][7] This is a more advanced method that may be considered if simpler approaches like co-solvents are insufficient.

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using a Co-solvent System for Improved Aqueous Solubility
  • Prepare Co-solvent Buffer: Prepare your aqueous buffer (e.g., PBS) containing the desired concentration of a co-solvent. Common co-solvents include ethanol or polyethylene (B3416737) glycol (PEG).

  • Dilution: While vortexing the co-solvent buffer, slowly add the required volume of your this compound DMSO stock solution to achieve the final desired concentration. The continuous mixing helps to prevent immediate precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to increase the co-solvent concentration or try a different co-solvent.

Visual Guides

experimental_workflow cluster_start Start: this compound Powder cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_end Final Solution start Weigh this compound Powder dissolve_dmso Dissolve in DMSO start->dissolve_dmso dilute_buffer Dilute in Aqueous Buffer dissolve_dmso->dilute_buffer precipitate Precipitation Occurs? dilute_buffer->precipitate optimize Optimize Co-solvent/pH/Surfactant precipitate->optimize Yes end_solution Clear Solution for Experiment precipitate->end_solution No optimize->dilute_buffer

Caption: Workflow for preparing a this compound working solution.

logical_relationship cluster_problem Core Problem cluster_approaches Solubilization Approaches cluster_goal Goal problem Poor Aqueous Solubility of this compound stock High-Concentration Organic Stock (DMSO) problem->stock advanced Advanced Methods (Solid Dispersion) problem->advanced cosolvent Co-solvents (Ethanol, PEG) stock->cosolvent ph pH Adjustment stock->ph surfactant Surfactants (Tween® 20) stock->surfactant goal Stable, Soluble this compound for Experiments cosolvent->goal ph->goal surfactant->goal advanced->goal

References

Surgumycin Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low yields (<20%) during the final macrolactonization step. What are the common causes and how can we improve the yield?

A1: Low yields in macrolactonization are a frequent issue in the synthesis of large macrocycles like this compound. The primary challenges often relate to reaction kinetics, substrate conformation, and reagent choice.

  • High Dilution Principle: The most critical factor is the concentration of the seco-acid precursor. High concentrations favor intermolecular polymerization over the desired intramolecular cyclization. It is imperative to work under high-dilution conditions (typically 0.001–0.005 M).

  • Method of Reagent Addition: Slow addition of the seco-acid to the reaction mixture using a syringe pump over several hours can significantly improve the yield of the monomeric macrolactone.

  • Choice of Cyclization Conditions: The choice of reagents is crucial. While several methods exist, their effectiveness can be substrate-dependent. See the table below for a comparison of common macrolactonization conditions.

Table 1: Comparison of Common Macrolactonization Conditions for this compound Precursors

Method Reagents Typical Temperature Reported Yield Range Key Considerations
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, then DMAPRoom Temperature to 60 °C50-75%Robust and widely used. Requires careful purification to remove DMAP.
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide, PPh325 °C to 80 °C45-70%Works well for sensitive substrates. The reaction is driven by the formation of a stable pyridinethione byproduct.
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAPRoom Temperature60-85%Often provides high yields at room temperature. The bulky anhydride promotes intramolecular reaction.

Q2: We are struggling with poor stereoselectivity at the C5 position during the aldol (B89426) addition step. What strategies can be employed to improve the diastereomeric ratio?

A2: Achieving high stereocontrol is a pivotal challenge in the synthesis of this compound. For aldol additions, the choice of enolate geometry (E/Z) and the nature of the counter-ion and solvent are critical for facial selectivity.

  • Enolate Formation: The conditions used to form the enolate of the methyl ketone segment are paramount. Using bulky lithium amide bases like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C typically favors the formation of the Z-enolate, which, according to established models, should lead to the desired anti-aldol product.

  • Chelation Control: For aldehydes containing a β-alkoxy group, chelation-controlled additions can be effective. Using a Lewis acid like MgBr₂·OEt₂ can pre-organize the aldehyde, leading to a predictable stereochemical outcome.

  • Reagent-Controlled Aldol Additions: Consider using chiral auxiliaries (e.g., Evans' oxazolidinones) or substrate-directable reactions to enforce the desired stereochemistry, although this may require additional synthetic steps to install and remove the auxiliary.

Troubleshooting Guides

Guide 1: Failure of the C9-TES Protecting Group Removal

Problem: Standard conditions (HF-Pyridine, TBAF) for removing the triethylsilyl (TES) ether at the C9 position are leading to decomposition or low yields.

Troubleshooting Workflow:

G start Initial Problem: C9-TES deprotection fails check_reagents Verify Reagent Quality - Anhydrous TBAF? - Fresh HF-Pyridine? start->check_reagents change_conditions Modify Reaction Conditions - Lower Temperature (-20°C to 0°C) - Shorter reaction time check_reagents->change_conditions Reagents OK check_decomposition Analyze Byproducts via LC-MS - Is the macrolide ring opening? - Is elimination occurring? change_conditions->check_decomposition Still fails success Successful Deprotection change_conditions->success Success alternative_reagents Use Alternative Reagents - PPTS in MeOH/CH2Cl2 - Acetic Acid / H2O / THF protecting_group_strategy Re-evaluate Protecting Group - Is TES too robust? - Consider TBS or TIPS for C9 alternative_reagents->protecting_group_strategy Still fails alternative_reagents->success Success check_decomposition->alternative_reagents Decomposition observed check_decomposition->protecting_group_strategy No decomposition, just low conversion G cluster_0 Fragment A Synthesis (C1-C9) cluster_1 Fragment B Synthesis (C10-C15) A_start Propionate Unit A_aldol Chiral Aldol Reactions A_start->A_aldol A_protect Protecting Group Manipulations A_aldol->A_protect FragmentA Fragment A (Aldehyde) A_protect->FragmentA Coupling Wittig Coupling FragmentA->Coupling B_start Butyrate Unit B_wittig Wittig Reaction B_start->B_wittig B_oxidation Oxidation B_wittig->B_oxidation FragmentB Fragment B (Phosphonium Salt) B_oxidation->FragmentB FragmentB->Coupling SecoAcid Seco-Acid (Linear Precursor) Coupling->SecoAcid Cyclization Macrolactonization SecoAcid->Cyclization This compound This compound Core Cyclization->this compound

Technical Support Center: Surgumycin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of Surgumycin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider if the this compound yield is consistently low after extraction?

A1: Low yield after initial extraction can stem from several factors. First, ensure the chosen extraction solvent is optimal for this compound's polarity. Experiment with a range of solvents or solvent mixtures. Second, verify that the pH of the extraction buffer is appropriate to maintain this compound's stability and solubility.[1] Third, consider the extraction method itself; techniques like ultrasound-assisted or microwave-assisted extraction can sometimes improve yields over traditional methods like maceration or Soxhlet extraction.[2][3][4] Finally, degradation during extraction can be a significant issue; ensure temperature is controlled and consider adding protease inhibitors if enzymatic degradation is suspected.[5]

Q2: My this compound preparation shows multiple peaks on HPLC analysis after the initial chromatography step. What could be the cause?

A2: The presence of multiple peaks indicates impurities. This could be due to several reasons:

  • Inadequate Resolution: The chosen chromatography column or elution gradient may not be sufficient to separate this compound from closely related compounds. Consider using a column with a different stationary phase or optimizing the gradient.[6]

  • Column Overloading: Loading too much sample onto the column can lead to poor separation. Try reducing the sample load.

  • Contaminants from Previous Runs: Ensure the column is thoroughly cleaned and regenerated between runs to prevent cross-contamination.[5]

  • Sample Degradation: this compound might be degrading on the column. Assess the stability of your compound under the chromatographic conditions (pH, solvent).

Q3: I am having trouble getting this compound to crystallize. What can I do?

A3: Crystallization is often a trial-and-error process. If you are facing difficulties, consider the following:

  • Purity: The sample must be highly pure for crystallization to occur. You may need to perform an additional purification step.

  • Supersaturation: Achieving the right level of supersaturation is critical. This can be controlled by slowly evaporating the solvent or by using anti-solvent addition.[7]

  • Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which this compound has moderate solubility is often a good starting point.

  • Temperature: Temperature can significantly influence solubility and crystal growth. Try setting up crystallizations at different temperatures.

  • Seeding: Introducing a tiny crystal of this compound (a seed crystal) can initiate crystallization.

Troubleshooting Guides

Issue 1: Low Recovery from Chromatography Column
Potential Cause Recommended Solution
Poor Binding to Resin - Verify that the pH and ionic strength of your sample and binding buffer are optimal for interaction with the resin.[1]- Ensure the sample is properly prepared and equilibrated in the binding buffer.[1]
Precipitation on Column - Decrease the protein/compound concentration in the sample.- Add solubilizing agents to the buffers, if compatible with your purification scheme.[8]
Compound Degradation - Work at a lower temperature (e.g., in a cold room).- Add protease inhibitors or other stabilizing agents to your buffers.[5]
Incorrect Elution Conditions - Optimize the elution buffer concentration (e.g., salt, pH).- Try a gradient elution instead of a step elution to find the optimal elution concentration.[6]
Issue 2: High Backpressure During Chromatography
Potential Cause Recommended Solution
Clogged Column Frit or Tubing - Filter your sample and buffers before loading onto the system.[9]- Clean the column according to the manufacturer's instructions.[9]- Check and clean all system tubing.[9]
Precipitated Sample - Ensure your sample is fully solubilized before loading.- Consider diluting the sample or adjusting the buffer composition to improve solubility.[9]
High Sample Viscosity - Dilute the sample with the running buffer.- Reduce the flow rate during sample application.[9]
Resin Compaction - Do not exceed the manufacturer's recommended flow rate and pressure limits for the column.
Issue 3: Impure Fractions After Chromatography
Potential Cause Recommended Solution
Poor Resolution - Optimize the elution gradient (make it shallower).- Try a different chromatography resin with higher selectivity.[5][6]- Reduce the flow rate to increase the interaction time with the resin.[6]
Co-eluting Contaminants - Introduce an orthogonal purification step (e.g., ion exchange followed by hydrophobic interaction chromatography).- For affinity chromatography, increase the stringency of the wash steps.[8]
Column Overloading - Reduce the amount of sample loaded onto the column.- Use a larger column with a higher binding capacity.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
  • Column Equilibration: Equilibrate a C18 SPE cartridge with 3 column volumes of methanol (B129727) followed by 3 column volumes of water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and dilute it with water to a final organic solvent concentration of less than 5%. Load the sample onto the equilibrated SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 column volumes of 5% methanol in water to remove polar impurities.

  • Elution: Elute the bound this compound with 3 column volumes of 80% methanol in water.

  • Solvent Evaporation: Evaporate the methanol from the eluted fraction under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95-5% B (linear gradient)

    • 41-50 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL of the sample from SPE cleanup, filtered through a 0.22 µm filter.

Visualizations

experimental_workflow start Crude Extract spe Solid-Phase Extraction (SPE) start->spe Initial Cleanup hplc RP-HPLC Purification spe->hplc Primary Purification crystallization Crystallization hplc->crystallization Final Polishing end Pure this compound crystallization->end

Caption: this compound Purification Workflow.

troubleshooting_logic cluster_extraction Extraction Troubleshooting cluster_chromatography Chromatography Troubleshooting start Low Yield Issue extraction Check Extraction Protocol start->extraction After Extraction chromatography Check Chromatography Steps start->chromatography After Chromatography degradation Investigate Degradation start->degradation At any stage solvent Optimize Solvent extraction->solvent ph Adjust pH extraction->ph method Change Method extraction->method binding Optimize Binding chromatography->binding elution Optimize Elution chromatography->elution column Check Column Integrity chromatography->column

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Overcoming Surgumycin Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Surgumycin.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel antibiotic hypothesized to function by inhibiting the bacterial enzyme Gyrase B (GyrB), a critical component of the DNA gyrase complex. This inhibition prevents DNA replication, leading to bacterial cell death. The proposed mechanism involves competitive binding to the ATP-binding site of the GyrB subunit.

Q2: Our bacterial strain has developed resistance to this compound in vitro. What are the common mechanisms of resistance?

A2: Resistance to antibiotics like this compound can emerge through several mechanisms.[1][2][3] The most common include:

  • Target Modification: Mutations in the gyrB gene can alter the structure of the GyrB protein, reducing the binding affinity of this compound.[4]

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, can decrease the intracellular concentration of this compound.[3][5]

  • Enzymatic Inactivation: The bacteria may acquire enzymes that chemically modify and inactivate this compound.[2][3]

Q3: How can we confirm the mechanism of resistance in our this compound-resistant strain?

A3: To elucidate the resistance mechanism, a multi-step approach is recommended:

  • Sequence the gyrB gene: Compare the gyrB gene sequence of your resistant strain to the susceptible parent strain to identify any mutations.

  • Perform an efflux pump inhibitor assay: Use a broad-spectrum efflux pump inhibitor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Verapamil, in combination with this compound. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Analyze for enzymatic activity: Incubate this compound with cell lysates from both resistant and susceptible strains and analyze the mixture using techniques like High-Performance Liquid Chromatography (HPLC) to detect any modification or degradation of the drug.

Troubleshooting Guide

Problem 1: Gradual increase in the MIC of this compound over successive bacterial cultures.

  • Possible Cause: This often indicates the development of acquired resistance through spontaneous mutations.[6] The continuous exposure to sub-lethal concentrations of this compound can select for resistant variants within the population.[6]

  • Troubleshooting Steps:

    • Isolate single colonies: Plate the resistant culture on antibiotic-free agar (B569324) and pick single colonies for further analysis. This ensures you are working with a genetically homogenous population.

    • Determine the mutation frequency: Perform a fluctuation analysis (Luria-Delbrück experiment) to quantify the rate of mutation to this compound resistance.

    • Investigate combination therapy: Explore synergistic effects of this compound with other antibiotics to potentially prevent the emergence of resistance.[7][8] The checkerboard assay is a standard method for this.[9]

Problem 2: The combination of this compound with another antibiotic is not showing a synergistic effect.

  • Possible Cause: The lack of synergy could be due to antagonistic interactions between the drugs, or they may target the same pathway without a cooperative effect. Additionally, the chosen concentrations might not be optimal for observing synergy.

  • Troubleshooting Steps:

    • Review the mechanisms of action: Ensure the combined antibiotics have different mechanisms of action for a higher likelihood of synergy.[10]

    • Optimize concentrations in a checkerboard assay: Test a wider range of concentrations for both drugs in a checkerboard assay to accurately determine the Fractional Inhibitory Concentration (FIC) index.

    • Consider alternative combination agents: Test this compound in combination with non-antibiotic adjuvants, such as efflux pump inhibitors or compounds that disrupt the bacterial cell membrane.[10]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in MHB.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a positive control well with bacteria but no antibiotic.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound in which no visible growth is observed.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[9]

Materials:

  • This compound and a second antibiotic (Drug B) stock solutions

  • Bacterial culture

  • 96-well microtiter plates

  • MHB

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and Drug B along the y-axis.

  • The final volume in each well should be the same, and each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate the wells with a bacterial suspension of 5 x 10^5 CFU/mL.

  • Include appropriate controls (no drugs, each drug alone).

  • Incubate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of this compound + FIC of Drug B

Data Interpretation:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 1Additive
> 1 to 4Indifference
> 4Antagonism

Visualizations

Surgumycin_Action_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Surgumycin_ext This compound (extracellular) Surgumycin_int This compound (intracellular) Surgumycin_ext->Surgumycin_int Uptake DNA_Gyrase DNA Gyrase (GyrA/GyrB) Surgumycin_int->DNA_Gyrase Inhibition Mutated_GyrB Mutated GyrB (Reduced Binding) Surgumycin_int->Mutated_GyrB Ineffective Binding Efflux_Pump Efflux Pump Surgumycin_int->Efflux_Pump Export Inactivating_Enzyme Inactivating Enzyme Surgumycin_int->Inactivating_Enzyme Degradation DNA_replication DNA Replication DNA_Gyrase->DNA_replication Enables Cell_Death Cell Death DNA_replication->Cell_Death Leads to Efflux_Pump->Surgumycin_ext

Caption: Proposed mechanism of this compound action and resistance pathways.

Checkerboard_Workflow start Start: Prepare Drug Dilutions prepare_plate Create 2D concentration gradient of this compound and Drug B in 96-well plate start->prepare_plate inoculate Inoculate with standardized bacterial suspension prepare_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MICs for each drug alone and in combination incubate->read_results calculate_fic Calculate FIC Index: FIC(A) + FIC(B) read_results->calculate_fic interpret Interpret Results: Synergy, Additive, Indifference, Antagonism calculate_fic->interpret end End: Determine Interaction interpret->end

Caption: Workflow for the checkerboard synergy assay.

References

optimizing Surgumycin concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Surgumycin, a novel selection antibiotic for use in mammalian cell culture. This guide provides essential information, troubleshooting advice, and detailed protocols to help you successfully establish and maintain stably transfected cell lines.

Disclaimer : this compound is a hypothetical agent. The following guidelines are based on established principles for optimizing new selection antibiotics in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a next-generation aminoglycoside antibiotic designed for the selection and maintenance of mammalian cells expressing the this compound resistance gene (SurR). Its mechanism of action involves binding to the 30S ribosomal subunit in susceptible eukaryotic cells, which disrupts protein synthesis and leads to cell death.[1][2][3] Cells that have successfully integrated a vector containing the SurR gene produce a phosphotransferase enzyme that inactivates this compound, allowing them to proliferate in a selective environment.

Q2: What is the first step I should take before using this compound for selection?

Before initiating a stable selection experiment, you must determine the optimal concentration of this compound for your specific cell line.[4][5] This is accomplished by performing a dose-response experiment, commonly known as a "kill curve," on the parental (non-transfected) cell line.[5][6][7] The goal is to find the minimum concentration that completely kills all cells within a reasonable timeframe (typically 7-14 days).[6][7]

Q3: How do I prepare and store this compound?

Proper preparation and storage are critical for maintaining the antibiotic's efficacy.

  • Preparation : Prepare a high-concentration stock solution (e.g., 50-100 mg/mL) in sterile water or an appropriate buffer as specified by the manufacturer.[8][9] To ensure sterility, filter the stock solution through a 0.22 µm syringe filter.[8][9][10]

  • Storage : Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[8][10] Protect the aliquots from light.[11][12] Properly stored, the stock solution should be stable for up to one year.[8]

Q4: What are the typical working concentrations for this compound?

The effective concentration of this compound is highly cell-type dependent.[4][13] While a kill curve is essential, the table below provides general starting ranges for common cell types to guide your initial dose-response experiment.

Cell Line TypeTypical Starting Range (µg/mL)
HEK293100 - 500
HeLa150 - 600
CHO-K1200 - 800
A549300 - 1000
Jurkat400 - 1200

Troubleshooting Guide

This section addresses common problems encountered during the selection of stable cell lines with this compound.

Problem 1: All cells, including my transfected population, are dying.

Possible CauseRecommended Solution
This compound concentration is too high. This is the most common issue. Reduce the this compound concentration by 25-50% and monitor the cells. Always rely on data from a properly conducted kill curve.[14]
Low expression of the resistance gene. Verify the transfection efficiency using a reporter gene (e.g., GFP). Ensure your vector's promoter is active in your cell line. Consider using a stronger promoter if expression is weak.[15][16]
Cells were unhealthy or at a suboptimal density during selection. Start selection when cells are in the logarithmic growth phase and are 50-70% confluent.[][18] Ensure the passage number is low (<30).[19]
Improperly stored or inactive this compound. Prepare a fresh stock solution from a new vial of this compound powder and repeat the selection. Avoid multiple freeze-thaw cycles of your stock solution.

Problem 2: Non-transfected cells are surviving the selection process.

Possible CauseRecommended Solution
This compound concentration is too low. The concentration is insufficient to kill all non-resistant cells. Increase the concentration in increments of 25% based on your kill curve data.[14]
High cell density is creating a protective effect. During selection, maintain cells at a lower density. Dead cells can lyse and release components that may interfere with antibiotic activity. Change the selection medium every 2-3 days to remove debris and replenish the antibiotic.[4][7]
Development of spontaneous resistance. While rare, it can occur. Ensure your parental cell line is truly sensitive. If issues persist, consider isolating clones via limiting dilution to ensure you select a truly resistant population.
Antibiotic degradation. This compound may be unstable in culture medium over extended periods. Always replenish with fresh selection medium every 2-3 days.[4][7] Do not add antibiotic to media warmer than 55°C.[11]

Problem 3: I have resistant colonies, but they do not express my gene of interest (GOI).

Possible CauseRecommended Solution
Silencing of the GOI promoter. The genomic location of plasmid integration can lead to the silencing of your GOI's promoter over time, even while the resistance gene remains active.[15][16] Screen multiple clones to find one with stable expression.
Plasmid linearization disrupted the GOI cassette. If you linearized your plasmid before transfection, ensure the cut site was outside of the expression cassettes for both the GOI and the SurR resistance gene.[14]
Low intrinsic expression from the chosen promoter. The promoter driving your GOI may not be strong enough in your chosen cell line. Confirm GOI expression transiently before committing to a lengthy stable selection.[19]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution
  • Weigh out 1 gram of this compound powder in a sterile container.

  • Add 10 mL of sterile, nuclease-free water to achieve a final concentration of 100 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.[9]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 15 mL conical tube.[9][10]

  • Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 500 µL per tube).

  • Label the tubes clearly with the name, concentration, and date.

  • Store the aliquots at -20°C, protected from light.[8]

Protocol 2: Determining Optimal this compound Concentration via Kill Curve

This protocol is designed for adherent cells in a 24-well plate format. It should be performed on the non-transfected parental cell line.

  • Cell Seeding : Seed your cells in a 24-well plate at a density that will result in 30-50% confluency the next day.[6] Include enough wells for a range of concentrations and a no-antibiotic control.

  • Preparation of Selection Media : On Day 1, prepare a series of dilutions of this compound in your complete cell culture medium. A good starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[7]

  • Applying Selective Pressure : Aspirate the old medium from the cells and replace it with the prepared selection media, ensuring each concentration is tested in duplicate or triplicate.

  • Monitoring and Maintenance : Observe the cells daily under a microscope, noting signs of cell death (rounding, detachment, debris).[6][7]

  • Replace the selection medium with freshly prepared medium every 2-3 days to maintain antibiotic potency.[4][6][7]

  • Data Analysis : Continue the experiment for 7-14 days.[6][7] The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe, while the no-antibiotic control cells remain healthy and confluent.[4][5][6]

Day0 µg/mL (Control)100 µg/mL200 µg/mL400 µg/mL600 µg/mL800 µg/mL1000 µg/mL
2 100% Confluent~90% Viable~80% Viable~60% Viable~40% Viable~20% Viable~10% Viable
4 100% Confluent~60% Viable~40% Viable~20% Viable~5% ViableAll DeadAll Dead
6 100% Confluent~30% Viable~10% ViableAll DeadAll DeadAll DeadAll Dead
8 100% Confluent~5% ViableAll DeadAll DeadAll DeadAll DeadAll Dead
10 100% ConfluentAll DeadAll DeadAll DeadAll DeadAll DeadAll Dead
Result : Based on this hypothetical data, a concentration of 400 µg/mL would be chosen, as it is the minimum dose that killed all cells by day 6.

Visualizations

Kill_Curve_Workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: Selection & Observation cluster_analysis Phase 3: Analysis start Start seed Seed parental cells in 24-well plate start->seed prep_media Prepare media with range of this compound concentrations seed->prep_media apply_abx Apply selection media to cells prep_media->apply_abx observe Observe cells daily (7-14 days) apply_abx->observe refresh Refresh media every 2-3 days observe->refresh Continue observation refresh->observe analyze Identify lowest concentration causing 100% cell death refresh->analyze End of experiment end Optimal concentration determined analyze->end

Caption: Workflow for determining optimal this compound concentration.

Troubleshooting_Flow start Selection Problem Occurs q1 What is the primary issue? start->q1 all_cells_die All cells are dying q1->all_cells_die High Toxicity no_cells_die Non-transfected cells survive q1->no_cells_die Low Efficacy cause1 Concentration too high? all_cells_die->cause1 cause2 Concentration too low? no_cells_die->cause2 sol1 Solution: Reduce [this compound] cause1->sol1 Yes check_gene Solution: Verify resistance gene expression cause1->check_gene No sol2 Solution: Increase [this compound] cause2->sol2 Yes check_density Solution: Reduce cell density & refresh media cause2->check_density No

Caption: Logic flow for troubleshooting common selection issues.

Surgumycin_Pathway cluster_cell Eukaryotic Cell cluster_ribosome 80S Ribosome This compound This compound ribosome Protein Synthesis (Translation) This compound->ribosome Inhibits subunit_30s 30S Subunit This compound->subunit_30s Binds to protein Functional Proteins ribosome->protein Normal Function death Cell Death (Apoptosis) ribosome->death Leads to

Caption: Hypothetical mechanism of action for this compound.

References

reducing off-target effects of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Surgumycin. The following information will help in designing experiments that minimize off-target effects and in interpreting unexpected results.

Compound Profile: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a critical serine/threonine kinase in the Pro-Apoptotic Signaling Pathway. While designed for high selectivity, off-target activity may be observed at higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action? A1: this compound's primary target is Kinase X (KX). It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of its downstream substrates, which ultimately induces apoptosis in target cells.

Q2: What are the principal known off-target effects of this compound? A2: The most significant off-target activities of this compound are the inhibition of Kinase Y (KY) and Kinase Z (KZ). Due to the high degree of conservation in the ATP-binding site, this compound can bind to these kinases, albeit with lower affinity than its primary target, KX.[1] Inhibition of KY is associated with G2/M cell cycle arrest, while inhibition of KZ can lead to cytotoxicity through disruption of essential metabolic pathways.

Q3: At what concentrations do off-target effects of this compound typically manifest? A3: Off-target effects are concentration-dependent. While on-target KX inhibition occurs at low nanomolar concentrations, inhibition of KY and KZ is typically observed at concentrations exceeding 500 nM. For optimal selectivity, it is recommended to use the lowest effective concentration possible and to perform thorough dose-response studies.

Q4: How can I minimize off-target effects in my cellular experiments? A4: To minimize off-target effects, consider the following strategies:

  • Concentration Optimization: Use a concentration of this compound that is sufficient to inhibit KX but below the IC50 for its off-targets. A full dose-response curve is essential to identify this optimal window.

  • Use of Control Compounds: Employ a structurally distinct KX inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[1]

  • Target Engagement Validation: Confirm the inhibition of KX's downstream substrate (e.g., by Western blot) at your working concentration.

  • Genetic Approaches: Use techniques like siRNA or shRNA to knock down the primary target (KX) and verify that the resulting phenotype matches the one observed with this compound treatment.

Kinase Selectivity and Recommended Concentrations

The following tables summarize the kinase selectivity profile of this compound and the recommended concentration ranges for various experimental setups.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Assay TypeDescription
Kinase X (KX) 15 BiochemicalPrimary Target
Kinase Y (KY)650BiochemicalOff-Target
Kinase Z (KZ)1200BiochemicalOff-Target
Kinase A>10,000BiochemicalUnrelated Kinase
Kinase B>10,000BiochemicalUnrelated Kinase

Table 2: Recommended Working Concentrations for this compound

Experimental SystemRecommended Concentration RangePurpose
In Vitro Kinase Assays1 - 200 nMDetermining biochemical IC50
Cell-Based Assays50 - 250 nMOn-target cellular effects
Off-Target Investigation> 500 nMStudying KY/KZ inhibition

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Unexpected Phenotype - Observing G2/M Cell Cycle Arrest Instead of Apoptosis.

  • Potential Cause: This phenotype strongly suggests off-target inhibition of Kinase Y (KY), which is a known regulator of the G2/M checkpoint. This typically occurs when the concentration of this compound is too high.

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Verify the final concentration of this compound in your experiment.

    • Perform Dose-Response Analysis: Treat cells with a range of this compound concentrations (e.g., 50 nM to 2 µM) and analyze both apoptosis and cell cycle markers to see if the phenotype shifts with concentration.

    • Assess KY Pathway Activity: Use Western blot to measure the phosphorylation of a known downstream substrate of KY. A decrease in phosphorylation will confirm off-target engagement.

start Unexpected Phenotype: Cell Cycle Arrest q1 Is this compound concentration >500 nM? start->q1 step1 Lower this compound concentration to 50-250 nM range q1->step1 Yes step2 Perform Western blot for phospho-KY substrate q1->step2 No step1->step2 q2 Is p-KY substrate decreased? step2->q2 conclusion1 Conclusion: Phenotype is due to off-target KY inhibition. q2->conclusion1 Yes step3 Use structurally different KX inhibitor as control q2->step3 No conclusion2 Conclusion: Phenotype may be a novel on-target effect. Further investigation required. step3->conclusion2

Troubleshooting workflow for an unexpected phenotype.

Problem 2: Inconsistent IC50 Values in In Vitro Kinase Assays.

  • Potential Cause: Variability in IC50 values often stems from assay conditions.[2] Since this compound is an ATP-competitive inhibitor, its apparent potency is highly sensitive to the ATP concentration in the assay.[3] Other factors include enzyme quality and compound solubility.

  • Troubleshooting Steps:

    • Standardize ATP Concentration: Ensure the ATP concentration is consistent across all assays. For determining a comparable Ki value, it is recommended to use an ATP concentration equal to its Km for Kinase X.[4]

    • Verify Enzyme Activity: Confirm that the recombinant KX enzyme is active using a known positive control inhibitor. Ensure the enzyme has not undergone multiple freeze-thaw cycles.[3]

    • Check Compound Solubility: Ensure this compound is fully dissolved in DMSO before diluting into the aqueous assay buffer. Precipitated compound will lead to inaccurate concentration and potency measurements.

    • Confirm Linear Reaction Velocity: Ensure your assay is running within the linear range with respect to time and enzyme concentration. If the reaction proceeds for too long, the IC50 value can be skewed.[2][4]

Key Signaling Pathways

The diagram below illustrates the intended on-target pathway of this compound and the potential off-target pathways that can be engaged at higher concentrations.

cluster_off_target Off-Target Effects (>500 nM) This compound This compound kx Kinase X (KX) This compound->kx Inhibits (High Affinity) ky Kinase Y (KY) This compound->ky Inhibits (Low Affinity) kz Kinase Z (KZ) This compound->kz Inhibits (Low Affinity) apoptosis Apoptosis kx->apoptosis Promotes cell_cycle G2/M Arrest ky->cell_cycle Regulates cytotoxicity Cytotoxicity kz->cytotoxicity Prevents

Signaling pathways affected by this compound.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the IC50 of this compound against a target kinase.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 50 nL of the diluted inhibitor to each well.

  • Add Kinase and Substrate: Add 5 µL of a solution containing the recombinant active Kinase X and a suitable peptide substrate in kinase buffer.

  • Initiate Reaction: Start the reaction by adding 5 µL of kinase buffer containing ATP at its Km concentration.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Ensure this time is within the linear range of the reaction.

  • Detection: Stop the reaction and measure kinase activity by quantifying the amount of ATP remaining using a commercial luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to DMSO-only controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

p1 Prepare serial dilutions of this compound in DMSO p2 Dispense inhibitor into 384-well plate p1->p2 p3 Add Kinase X and peptide substrate p2->p3 p4 Initiate reaction with ATP (at Km concentration) p3->p4 p5 Incubate for 60 min at room temperature p4->p5 p6 Add detection reagent (e.g., Kinase-Glo®) p5->p6 p7 Read luminescence on plate reader p6->p7 p8 Calculate % inhibition and determine IC50 p7->p8

Workflow for IC50 determination via kinase assay.

Protocol 2: Western Blot for Downstream Target Inhibition

This protocol assesses the cellular activity of this compound by measuring the phosphorylation of a downstream target of KX or KY.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of KX or KY overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein of the substrate or a loading control (e.g., GAPDH, β-actin) to normalize the data.

References

dealing with Surgumycin degradation in assays

Author: BenchChem Technical Support Team. Date: December 2025

Surgumycin Technical Support Center

Welcome to the technical resource hub for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in various experimental assays. Due to its complex structure, this compound is susceptible to degradation under specific conditions, which can impact experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears discolored. Is it still usable?

A1: Discoloration (e.g., a shift from colorless to yellow) is a common indicator of this compound degradation. Degraded this compound can exhibit reduced biological activity and may even produce artifacts in your experiments. We strongly recommend discarding any discolored solution and preparing a fresh stock from a new vial of lyophilized powder. To prevent this, always store stock solutions protected from light and at the recommended temperature.

Q2: I'm observing significantly lower-than-expected potency in my cell-based assay. Could this be a degradation issue?

A2: Yes, a loss of potency is the primary consequence of this compound degradation. Several factors during your experimental workflow could be contributing to this. Please consider the following:

  • pH of Assay Media: this compound's central lactone ring is prone to hydrolysis at pH levels outside the optimal range of 6.5-7.5.

  • Light Exposure: The molecule contains photosensitive moieties. Prolonged exposure to ambient or fluorescent light during incubation can lead to photodegradation.

  • Temperature and Incubation Time: Extended incubation periods at elevated temperatures (e.g., 37°C) can accelerate the degradation process.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can contribute to gradual degradation. Aliquot your stock solution upon initial preparation.

Q3: What are the primary degradation products of this compound and are they active?

A3: The two primary degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: This typically results in the cleavage of the lactone ring, producing an inactive linear carboxylic acid metabolite.

  • Photolysis: Light exposure can lead to the formation of an inactive photoproduct through intramolecular rearrangement.

Neither of these common degradation products has shown significant biological activity in our validation assays. The presence of these products will lower the effective concentration of active this compound in your experiment.

Data Summary: this compound Stability

The stability of this compound is highly dependent on the storage and assay conditions. The following tables summarize the percentage of intact this compound remaining after incubation under various stress conditions, as determined by HPLC analysis.

Table 1: Effect of pH on this compound Stability (Conditions: 10 µM this compound in buffer, 24 hours at 37°C, protected from light)

pH% this compound Remaining (Mean ± SD)
5.045.2% ± 3.1%
6.082.5% ± 2.5%
7.0 98.1% ± 1.2%
8.075.9% ± 4.0%
9.031.6% ± 3.8%

Table 2: Effect of Light and Temperature on this compound Stability (Conditions: 10 µM this compound in pH 7.4 PBS, 8 hours)

Condition% this compound Remaining (Mean ± SD)
4°C, Protected from Light99.5% ± 0.4%
25°C, Protected from Light96.3% ± 1.5%
25°C, Ambient Lab Light71.4% ± 3.3%
37°C, Protected from Light 92.8% ± 2.1%
37°C, Ambient Lab Light55.7% ± 4.5%

Visual Guides and Workflows

Visual aids can help clarify complex degradation pathways and troubleshooting steps.

cluster_0 This compound Degradation Pathways A Active this compound B Hydrolysis (Non-optimal pH) A->B C Photolysis (Light Exposure) A->C D Inactive Metabolite 1 (Linear Carboxylic Acid) B->D Lactone Ring Cleavage E Inactive Metabolite 2 (Photoproduct) C->E Intramolecular Rearrangement

Caption: Major degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Low this compound Activity start Start: Low Bioactivity Observed q1 Is Assay Buffer pH between 6.5-7.5? start->q1 a1_yes Adjust buffer pH. Use freshly prepared buffer. q1->a1_yes No q2 Was assay protected from light? q1->q2 Yes end Re-run Assay a1_yes->end a2_yes Cover plates with foil. Work in low-light conditions. q2->a2_yes No q3 Was a fresh stock aliquot used for the experiment? q2->q3 Yes a2_yes->end a3_yes Discard old stock. Prepare new aliquots from powder. q3->a3_yes No q3->end Yes a3_yes->end cluster_2 Hypothetical Signaling Pathway of this compound Action ribosome Bacterial 70S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Normal Function This compound This compound binding Binds to 50S Subunit This compound->binding binding->ribosome inhibition Inhibition of Translocation binding->inhibition inhibition->protein_synthesis Blocks cell_death Bacterial Cell Death protein_synthesis->cell_death

Technical Support Center: Enhancing the Bioavailability of Surgumycin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the low bioavailability of Surgumycin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low? A1: While specific data for this compound is limited, as a pentaene antibiotic, it is likely a large and complex molecule. Such molecules often exhibit poor aqueous solubility due to their lipophilic nature, which is a primary prerequisite for absorption in the gastrointestinal (GI) tract.[1] Furthermore, low bioavailability can be influenced by factors such as first-pass metabolism in the liver, degradation in the GI tract, and efflux by intestinal transporters like P-glycoprotein.[1] this compound's high molecular weight (668.86 g/mol ) and chemical structure suggest it may face these common challenges.[2]

Q2: What are the primary formulation strategies to enhance the in vivo bioavailability of this compound? A2: The main goal is to improve the solubility and dissolution rate of this compound in GI fluids. Key strategies can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanocrystals) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[3][4]

  • Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer carrier can improve its apparent solubility and lead to a supersaturated state in the GI tract, boosting absorption.[4][5]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut. These systems can also facilitate lymphatic uptake, which helps bypass first-pass metabolism in the liver.[3][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug, thereby increasing its aqueous solubility.

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound? A3: The choice of strategy is a data-driven process that depends on the specific physicochemical properties of this compound. A logical workflow involves:

  • Physicochemical Characterization: Determine key properties like aqueous solubility at different pH values, LogP, and solid-state characteristics (crystalline vs. amorphous).

  • Preformulation Studies: Conduct small-scale experiments with various approaches (e.g., lipid-based, solid dispersions) to evaluate their potential to solubilize this compound.

  • In Vitro Screening: Use assays like in vitro dissolution in simulated gastric and intestinal fluids and permeability studies (e.g., using Caco-2 cell monolayers) to screen and rank the most promising formulations before moving into animal studies.[4]

Troubleshooting Guide

Issue / Question Possible Causes Troubleshooting Steps & Recommendations
Plasma concentrations of this compound are undetectable or very low after oral administration. 1. Poor aqueous solubility limiting dissolution. 2. Extensive first-pass metabolism. 3. Insufficient dose administered. 4. Analytical method not sensitive enough.1. Enhance Solubility: Employ a formulation strategy such as a nanosuspension, amorphous solid dispersion, or a lipid-based system (SEDDS).[3][4] 2. Bypass Metabolism: Consider a lipid-based formulation to promote lymphatic transport.[3][4] 3. Dose Escalation: Conduct a dose-ranging study to determine if higher doses result in detectable plasma levels. 4. Optimize Bioanalysis: Develop a highly sensitive LC-MS/MS method for plasma sample analysis with a low limit of quantification (LOQ).[6][7]
High variability in plasma concentrations is observed between individual animals. 1. Inconsistent oral gavage technique. 2. Formulation instability or variability. 3. Physiological differences between animals (e.g., gastric pH, GI transit time). 4. Food effects influencing absorption.1. Standardize Dosing: Ensure all researchers use a consistent technique for oral administration to minimize variability. 2. Improve Formulation Robustness: Develop a formulation that is less sensitive to GI condition variations. Solid dispersions can sometimes offer more consistent performance.[4] 3. Control Experimental Conditions: Ensure animals are properly fasted before dosing to reduce food-related variability. Standardize animal age, weight, and strain.
Drug precipitation is observed during in vitro dissolution of a lipid-based formulation. 1. Formulation components are not optimized. 2. The drug load is too high for the system. 3. The formulation is unable to maintain supersaturation upon dilution in the aqueous medium.1. Optimize Formulation: Adjust the ratios of oil, surfactant, and cosurfactant. A higher concentration of surfactant may improve the stability of the resulting emulsion. 2. Include a Precipitation Inhibitor: Add polymers like HPMC or PVP to the formulation. These can help maintain a supersaturated state and prevent the drug from precipitating out of solution.[4] 3. Reduce Drug Loading: Test lower concentrations of this compound within the formulation to find a more stable drug-to-excipient ratio.
The selected formulation works in vitro but fails to improve bioavailability in vivo. 1. The in vitro model does not accurately reflect in vivo conditions (e.g., presence of bile salts, enzymes). 2. The formulation is degraded by GI enzymes. 3. The drug is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine.1. Use Biorelevant Media: For in vitro dissolution, use media that simulate fasted (FaSSIF) and fed (FeSSIF) states to better predict in vivo performance. 2. Investigate Enzymatic Degradation: Assess the stability of the formulation in the presence of enzymes like lipase (B570770) if using a lipid-based system. 3. Assess Permeability and Efflux: Use Caco-2 cell assays to determine if this compound is subject to active efflux and whether the formulation can inhibit this process.

Data Presentation: Bioavailability Enhancement Strategies

The following table summarizes the potential impact of different formulation strategies on the bioavailability of poorly soluble drugs, based on general literature data. These are representative values, and the actual improvements for this compound must be determined experimentally.

Formulation Strategy Typical Fold Increase in Bioavailability Advantages Disadvantages
Micronization 2 - 5Simple, established technology.Limited effectiveness for very poorly soluble compounds.
Nanosuspension 5 - 20Significant increase in dissolution rate; suitable for parenteral administration.Potential for particle aggregation; manufacturing complexity.
Amorphous Solid Dispersion 5 - 50Substantial increase in apparent solubility; can achieve supersaturation.Potential for recrystallization over time, affecting stability.[4]
Lipid-Based (e.g., SEDDS) 5 - 25Enhances solubilization; can reduce food effects and bypass first-pass metabolism.[3][4]Potential for drug precipitation upon dilution in vivo; GI sensitivity.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Add an excess amount of this compound to separate vials containing each of the test media.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved drug.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Procedure:

    • Fill the dissolution vessels with a pre-warmed (37°C) dissolution medium (e.g., SIF).

    • Place the this compound formulation (e.g., a capsule containing a solid dispersion) into each vessel.

    • Rotate the paddles at a constant speed (e.g., 75 RPM).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the samples for this compound concentration to determine the percentage of drug released over time.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and relative bioavailability of different this compound formulations.

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice (n=5 per group).

  • Procedure:

    • Fast the animals overnight (with free access to water) before dosing.

    • Intravenous (IV) Group: Administer this compound (dissolved in a suitable vehicle like DMSO/saline) via tail vein injection at a low dose (e.g., 1 mg/kg) to determine absolute bioavailability.

    • Oral (PO) Groups: Administer the control (unformulated this compound suspension) and test formulations via oral gavage at a higher dose (e.g., 10 mg/kg).

    • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Sample Analysis: Store plasma at -80°C until analysis. Extract this compound from the plasma (e.g., via protein precipitation with acetonitrile) and quantify using a validated LC-MS/MS method.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Determine the relative bioavailability of the test formulations compared to the control and the absolute bioavailability compared to the IV group.

Visualizations

bioavailability_workflow cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Evaluation start Start: this compound Powder physchem Physicochemical Characterization (Solubility, LogP, BCS Class?) start->physchem form_dev Select & Develop Formulations (Lipid-Based, Solid Dispersion, etc.) physchem->form_dev Low Solubility Identified invitro In Vitro Screening (Dissolution, Caco-2 Permeability) form_dev->invitro invivo_pk In Vivo Pharmacokinetic Study (Rodent Model) invitro->invivo_pk Promising Formulation(s) Identified data_an Pharmacokinetic Analysis (AUC, Cmax, Bioavailability) invivo_pk->data_an data_an->form_dev Iterate / Optimize Formulation end End: Optimized Formulation data_an->end Bioavailability Goal Met

Caption: General workflow for enhancing this compound bioavailability.

enhancement_techniques cluster_physical cluster_carrier cluster_chemical root Bioavailability Enhancement Strategies cat1 Physical Modifications root->cat1 cat2 Carrier-Based Systems root->cat2 cat3 Chemical Modifications root->cat3 p1 Particle Size Reduction (Micronization, Nanosuspensions) cat1->p1 p2 Modification of Crystal Habit (Amorphous Solid Dispersions) cat1->p2 c1 Lipid-Based Systems (SEDDS, Nanoemulsions) cat2->c1 c2 Polymer-Based Systems (Micelles, Nanoparticles) cat2->c2 c3 Complexation (Cyclodextrins) cat2->c3 ch1 Salt Formation cat3->ch1 ch2 Prodrug Approach cat3->ch2

Caption: Classification of bioavailability enhancement techniques.

formulation_decision_tree leaf leaf start Physicochemical Data for this compound solubility Is Solubility < 10 µg/mL in aqueous media? start->solubility permeability Is Caco-2 Permeability High? solubility->permeability Yes leaf1 leaf1 solubility->leaf1 No (Solubility is not the primary issue) logp Is LogP > 3? permeability->logp Yes (BCS Class II) leaf2 leaf2 permeability->leaf2 No (BCS Class IV) (Consider IV or advanced delivery systems) leaf3 leaf3 logp->leaf3 Prioritize: 1. Lipid-Based Formulations (SEDDS) 2. Amorphous Solid Dispersions leaf4 leaf4 logp->leaf4 Prioritize: 1. Amorphous Solid Dispersions 2. Nanosuspensions

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Surgumycin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Surgumycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in reverse-phase HPLC?

A1: this compound is a carbonyl-conjugated pentaenic antibiotic.[1] Its structure contains a large macrolide ring with multiple polar hydroxyl (-OH) groups. In reverse-phase HPLC, which uses a non-polar stationary phase (like C18), polar molecules like this compound can exhibit secondary interactions with the column packing material. These interactions, particularly with residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase, can lead to peak tailing.[2]

Q2: What are the primary causes of peak tailing in HPLC analysis?

A2: Peak tailing is a common issue in HPLC and can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of polar functional groups on this compound with active silanol groups on the column.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, increasing the likelihood of secondary interactions. Operating near the analyte's pKa can also cause inconsistent peak shapes.[2]

  • Column Issues: Degradation of the column, contamination of the inlet frit, or the formation of a void in the packing material can all lead to distorted peak shapes.[2][3]

  • System and Method Issues: Excessive extra-column volume (e.g., long tubing), sample overload (injecting too high a concentration), or using a sample solvent stronger than the mobile phase can also cause peak tailing.[3][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Q4: Can my sample preparation be the cause of peak tailing?

A4: Yes, sample preparation can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger (more organic content in reverse-phase) than your mobile phase can cause peak distortion, including tailing. It is always best to dissolve your sample in the initial mobile phase composition if possible. Additionally, overloading the column by injecting too high a concentration of this compound can saturate the stationary phase and lead to broad, tailing peaks.[2][3]

Troubleshooting Guide for this compound HPLC Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and System Check

Question: Is the peak tailing observed for all peaks or only for the this compound peak?

  • If all peaks are tailing: This often points to a system-wide issue.

    • Check for extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.[4]

    • Inspect the column: A partially blocked inlet frit or a void at the head of the column can cause universal peak tailing.[2][3] Try backflushing the column (disconnect from the detector first) or replacing the inlet frit. If the problem persists, the column may need to be replaced.

    • Sample solvent mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion for all components. Prepare the sample in the mobile phase if possible.

  • If only the this compound peak is tailing: This suggests a chemical interaction between this compound and the stationary phase. Proceed to Step 2.

Step 2: Mobile Phase Optimization

Question: Have you optimized the mobile phase pH?

As a polar molecule, this compound's retention and peak shape are likely sensitive to pH.

  • Action: Systematically evaluate the effect of mobile phase pH. Since the pKa is unknown, a scouting experiment is recommended. Prepare mobile phases with acidic pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate (B84403) or formate. An acidic mobile phase will suppress the ionization of residual silanol groups on the column, reducing their ability to interact with this compound.[5]

Question: Is your mobile phase buffered?

  • Action: Unbuffered mobile phases can have unstable pH, leading to inconsistent retention times and peak shapes. Use a buffer at a concentration of 20-50 mM to ensure stable pH.[2]

Question: Have you tried adding a mobile phase modifier?

  • Action: For basic or polar compounds that exhibit tailing, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.

Step 3: Column Selection and Care

Question: What type of HPLC column are you using?

  • Action: Standard C18 columns can have a high number of residual silanol groups. Consider using an "end-capped" C18 column, where these active sites are chemically deactivated.[2] Alternatively, columns with a different stationary phase, such as a polar-embedded phase, might provide a better peak shape for polar analytes like this compound.

Question: Is your column old or contaminated?

  • Action: Column performance degrades over time. If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. If this does not improve the peak shape, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[4]

Step 4: Method Parameter Adjustments

Question: Is it possible you are overloading the column?

  • Action: To check for column overload, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.[2][3] Reduce the injection volume or the sample concentration.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks a_all_peaks_yes Yes q_all_peaks->a_all_peaks_yes a_all_peaks_no No, only this compound q_all_peaks->a_all_peaks_no system_issue System Issue Likely a_all_peaks_yes->system_issue check_extracolumn Check for Extra-Column Volume (tubing length/diameter) system_issue->check_extracolumn check_frit_void Inspect Column Inlet Frit / Check for Voids check_extracolumn->check_frit_void check_solvent Verify Sample Solvent Compatibility check_frit_void->check_solvent chem_issue Chemical Interaction Likely a_all_peaks_no->chem_issue optimize_ph Optimize Mobile Phase pH (e.g., pH 2.5-3.5) chem_issue->optimize_ph add_buffer Use a Buffered Mobile Phase (20-50 mM) optimize_ph->add_buffer add_modifier Consider Mobile Phase Modifier (e.g., 0.1% TEA) add_buffer->add_modifier change_column Use End-Capped or Polar-Embedded Column add_modifier->change_column check_overload Check for Column Overload (Dilute and re-inject) change_column->check_overload

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Summary of Key Troubleshooting Parameters

ParameterRecommendation for this compound AnalysisRationale
Mobile Phase pH Start with an acidic pH (e.g., 2.5-3.5).To suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the polar this compound molecule.[5]
Buffer Use a buffer (e.g., phosphate, formate) at 20-50 mM concentration.To maintain a stable pH throughout the analysis, ensuring reproducible retention times and peak shapes.[2]
Mobile Phase Modifier Consider adding 0.1% Triethylamine (TEA) for persistent tailing.TEA acts as a competing base, masking active silanol sites on the column that can cause peak tailing.
Column Type Use a high-purity, end-capped C18 column or a polar-embedded column.These columns have fewer active silanol sites, reducing the potential for secondary interactions and improving peak symmetry for polar analytes.[2]
Sample Solvent Dissolve this compound in the initial mobile phase composition.To avoid peak distortion caused by injecting a sample in a solvent stronger than the mobile phase.
Sample Concentration Avoid high concentrations. Dilute the sample if overload is suspected.High sample concentrations can saturate the stationary phase, leading to peak broadening and tailing.[2][3]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

  • Prepare Buffer Stock Solutions:

    • Prepare a 100 mM phosphate buffer stock solution.

  • Prepare Mobile Phase A (Aqueous):

    • Create three separate aqueous mobile phases (e.g., 500 mL each) containing 20 mM phosphate buffer.

    • Adjust the pH of each mobile phase to 2.5, 3.0, and 3.5, respectively, using phosphoric acid.

    • Filter each aqueous mobile phase through a 0.45 µm filter.

  • Prepare Mobile Phase B (Organic):

  • HPLC Analysis:

    • Equilibrate the HPLC system with a starting mobile phase composition (e.g., 90% Mobile Phase A at pH 2.5 / 10% Mobile Phase B) for at least 15-20 column volumes.

    • Inject a standard solution of this compound.

    • Run your established gradient method.

    • Repeat the analysis for the mobile phases at pH 3.0 and 3.5, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Evaluation:

    • Compare the chromatograms obtained at each pH.

    • Evaluate the peak symmetry (tailing factor), retention time, and resolution. Select the pH that provides the most symmetrical peak.

Protocol 2: Column Cleaning and Regeneration

If column contamination is suspected, this flushing procedure can help restore performance. Note: Always disconnect the column from the detector before reversing the flow.

  • Initial Flush:

    • Flush the column in the forward direction with your mobile phase, but without the buffer salts (e.g., water/acetonitrile mixture), for 10-15 column volumes.

  • Strong Solvent Wash:

    • Flush the column with 100% acetonitrile for 20 column volumes.

    • Flush with 100% isopropanol (B130326) for 20 column volumes.

    • Flush with 100% acetonitrile for 20 column volumes.

  • Re-equilibration:

    • Gradually re-introduce your mobile phase, starting with the unbuffered mixture and then the final buffered mobile phase.

    • Equilibrate the column with the final mobile phase for at least 20 column volumes before resuming analysis.

References

avoiding Surgumycin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Surgumycin

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges during your experiments, specifically focusing on the issue of precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

Precipitation of this compound is a common issue that can arise from several factors related to its physicochemical properties. The primary reasons include:

  • Poor Aqueous Solubility: this compound has inherently low solubility in neutral aqueous solutions like cell culture media.

  • High Concentration: Exceeding the solubility limit of this compound in the final volume of the culture medium will cause it to precipitate.[1]

  • pH Sensitivity: this compound's solubility is highly dependent on pH. Cell culture media are typically buffered to a pH of 7.2-7.4, a range where this compound is less soluble.[2][3][4]

  • Incorrect Solvent for Stock Solution: While this compound dissolves well in organic solvents like DMSO, adding a concentrated DMSO stock directly to the aqueous medium can cause the drug to crash out of solution.[5][6]

  • Temperature Fluctuations: Rapid changes in temperature, such as adding a cold stock solution to warm media, can decrease solubility and lead to precipitation.

  • Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) present in media like DMEM can sometimes interact with antibiotic compounds, leading to the formation of insoluble salts.[1][7]

Q2: What is the best solvent to prepare a this compound stock solution?

For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol can also be used, but it is generally less effective at high concentrations. It is crucial to use a high-purity, sterile grade of the solvent.

Q3: I've observed precipitation. Can I still use the medium after filtering it?

Filtering the medium to remove the precipitate is not recommended . The precipitate is the active this compound compound, and removing it will lower the effective concentration of the antibiotic in your medium to an unknown level, compromising the validity and reproducibility of your experimental results. The best course of action is to discard the medium and prepare a fresh batch following the recommended protocol.

Q4: How should I store my this compound stock solution?

This compound stock solutions (e.g., 50 mg/mL in DMSO) should be prepared, aliquoted into small, single-use volumes, and stored at -20°C or -80°C to maintain stability.[8][9][10] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and promote precipitation upon use.[8]

Troubleshooting Guide: Step-by-Step Protocol to Prevent Precipitation

This guide provides a detailed protocol for dissolving and diluting this compound to prevent its precipitation in cell culture media.

Experimental Protocol: Preparation of this compound Working Solution

Objective: To prepare a sterile, precipitate-free cell culture medium containing this compound at the desired final concentration.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium (e.g., DMEM/F-12) at 37°C

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution (1000x):

    • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.

    • Dissolve the powder in pure, sterile DMSO to create a 1000x concentrated stock solution. For example, to achieve a final working concentration of 50 µg/mL, prepare a 50 mg/mL stock solution.

    • Ensure complete dissolution by vortexing gently. The solution should be clear.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes and store at -20°C.[8][10]

  • Pre-warm the Culture Medium:

    • Before adding the antibiotic, ensure your cell culture medium is pre-warmed to 37°C in a water bath.[11] Adding cold reagents can cause solutes to precipitate.

  • Perform an Intermediate Dilution Step (Critical):

    • Do not add the concentrated DMSO stock directly to the bulk medium. This is a common cause of precipitation.

    • First, perform an intermediate 1:10 dilution. Aseptically transfer a small volume of the pre-warmed medium (e.g., 900 µL) into a sterile tube.

    • Add 100 µL of your 1000x this compound stock to this tube and mix immediately by gentle pipetting or inversion. This creates a 100x intermediate stock.

  • Add to Bulk Medium:

    • While gently swirling the bulk volume of pre-warmed cell culture medium, add the 100x intermediate stock solution dropwise.[1][6] This gradual addition ensures rapid and even dispersal, preventing localized high concentrations that lead to precipitation.

    • For example, to prepare 50 mL of medium with a final this compound concentration of 50 µg/mL, you would add 500 µL of the 100x intermediate stock.

  • Final Check:

    • After addition, gently swirl the medium bottle to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation against a light source. The final solution should be clear.

Data Presentation: this compound Solubility

The following tables provide quantitative data on the solubility of this compound in various solvents and conditions to guide your experimental design.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CAppearance
Water (pH 7.0)< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol5Slightly Soluble, Clear Solution
DMSO> 100Highly Soluble, Clear Solution

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHSolubility (mg/mL) at 25°CTrend
5.01.5Increased solubility in acidic conditions
6.00.5
7.0< 0.1Poor solubility in neutral conditions
7.4< 0.1Poor solubility in physiological conditions
8.0< 0.1

Visual Guides and Workflows

Workflow for Adding this compound to Media

The following diagram illustrates the correct and incorrect workflows for preparing your this compound-containing media. Following the correct procedure is critical to prevent precipitation.

G cluster_correct Correct Workflow (Prevents Precipitation) cluster_incorrect Incorrect Workflow (Causes Precipitation) A1 Prepare 1000x Stock in DMSO C1 Create 100x Intermediate Dilution in Warm Media A1->C1 B1 Pre-warm Media to 37°C B1->C1 D1 Add Dropwise to Bulk Media While Swirling C1->D1 E1 Clear, Precipitate-Free Solution D1->E1 A2 Prepare 1000x Stock in DMSO B2 Add Concentrated Stock Directly to Cold Media A2->B2 C2 Precipitation Occurs B2->C2

Caption: Correct vs. Incorrect workflow for media preparation.

Hypothetical Signaling Pathway Affected by this compound

This compound is a novel antibiotic hypothesized to inhibit the bacterial "ToxR" signaling pathway, which is crucial for virulence factor expression in pathogenic bacteria. By blocking the phosphorylation of the ToxR response regulator, this compound prevents the transcription of toxin genes.

G cluster_pathway Bacterial ToxR Signaling Pathway EnvSignal Environmental Signal (e.g., Host pH) ToxS ToxS Sensor Kinase EnvSignal->ToxS Activates ToxR ToxR Response Regulator ToxS->ToxR Phosphorylates (P) DNA Toxin Gene Promoter ToxR->DNA Binds to Toxin Virulence Factor Expression DNA->Toxin Initiates Transcription This compound This compound This compound->ToxR Inhibits Phosphorylation

References

Technical Support Center: Surgumycin Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin production. This guide provides answers to frequently asked questions and troubleshooting solutions to help you overcome common challenges in your fermentation experiments and maximize your product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the final yield of this compound in a fermentation process?

A1: this compound yield is a complex outcome influenced by several factors that can be broadly categorized into three areas:

  • Genetic Factors: The inherent capabilities of the producing microbial strain. This includes the efficiency of the biosynthetic gene cluster and the presence of competing metabolic pathways.

  • Media Composition: The type and concentration of carbon, nitrogen, phosphate (B84403) sources, and trace elements are critical. Precursor availability can also be a significant bottleneck.

  • Process Parameters: Physical and chemical conditions during fermentation, such as pH, temperature, dissolved oxygen (DO), and agitation rate, must be tightly controlled and optimized.

Q2: My initial trials show very low this compound titers. Where should I start my optimization efforts?

A2: For initial optimization, a stepwise approach is recommended. Begin by establishing a robust baseline process and then introduce improvements systematically.

G cluster_0 Phase 1: Baseline Establishment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Strategies A Strain Confirmation & Inoculum Standardization B Baseline Media Formulation A->B C Define Initial Fermentation Parameters (T, pH, DO) B->C D Media Optimization (Carbon/Nitrogen Sources) C->D E Precursor Feeding Strategy D->E F Process Parameter Tuning (e.g., DO Cascade) E->F G Genetic Engineering (e.g., Pathway Overexpression) F->G H Scale-Up Studies G->H

Caption: General workflow for systematic this compound yield enhancement.

Q3: How can I determine if my process is limited by a specific precursor?

A3: Precursor limitation is a common bottleneck in secondary metabolite production. A precursor feeding study is the most direct way to investigate this. By supplementing the fermentation medium with a suspected precursor at various concentrations and time points, you can observe the effect on the final this compound titer. A significant increase in yield following supplementation strongly indicates that the precursor is a limiting factor.

Troubleshooting Guide

Problem: Low or No Detectable this compound Production

Possible Cause Recommended Solution
Incorrect Strain/Contamination Verify the identity and purity of your production strain using 16S rRNA sequencing or PCR. Streak a sample on an agar (B569324) plate to check for contamination.
Suboptimal Media Composition Re-evaluate your media components. Ensure the carbon-to-nitrogen ratio is appropriate for secondary metabolite production. Test alternative sources as detailed in Table 1 .
Incorrect Fermentation Parameters Calibrate all probes (pH, DO, temperature) before starting the fermentation. Verify that the control setpoints are within the optimal range for your strain.
Analytical Method Issue Confirm that your quantification method (e.g., HPLC) is properly calibrated and that the extraction protocol is efficient. Run a standard of pure this compound to verify retention time and response.

Problem: High Batch-to-Batch Variability in Yield

Possible Cause Recommended Solution
Inconsistent Inoculum Standardize your inoculum preparation protocol. Ensure the age, cell density, and physiological state of the seed culture are consistent for every batch.
Media Preparation Errors Prepare media components from concentrated, sterile stocks to minimize weighing errors. Ensure all components are fully dissolved before sterilization.
Fluctuations in Process Parameters Review the batch records for deviations in pH, temperature, or DO control. Even small, transient deviations can impact final product accumulation.

Problem: this compound Production Starts Strong but Ceases Prematurely

This issue often points to nutrient limitation or product-related inhibition. A logical approach to diagnosing this is outlined below.

G start Production Ceases Prematurely q1 Is a key nutrient (e.g., Carbon, Nitrogen) depleted? start->q1 a1_yes Implement a fed-batch strategy to maintain nutrient levels. q1->a1_yes Yes q2 Does the pH drift significantly from the optimal range? q1->q2 No end Continue Optimization a1_yes->end a2_yes Improve pH control using stronger buffering agents or automated acid/base addition. q2->a2_yes Yes q3 Is this compound known to be self-inhibitory? q2->q3 No a2_yes->end a3_yes Investigate in-situ product removal (ISPR) techniques, such as resin addition. q3->a3_yes Yes q3->end No

Caption: Troubleshooting logic for premature cessation of production.

Appendix A: Key Experimental Protocols

Protocol 1: Media Optimization with One-Factor-at-a-Time (OFAT)

  • Baseline: Prepare the standard production medium in a control fermenter.

  • Variable Preparation: Prepare parallel fermenters, each with the standard medium but varying a single component (e.g., test 5 different carbon sources at the same molar carbon concentration).

  • Execution: Run all fermentations under identical process parameters (pH, temperature, DO, agitation).

  • Analysis: At the end of the fermentation, quantify the this compound titer from each vessel using a validated HPLC method.

  • Selection: Identify the component that resulted in the highest yield. This component becomes the new standard for the next round of optimization (e.g., varying the nitrogen source).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Sample Preparation: Centrifuge 1 mL of fermentation broth to pellet cells. Collect the supernatant. Perform a liquid-liquid extraction of the supernatant using an appropriate solvent (e.g., ethyl acetate). Evaporate the solvent and resuspend the extract in the mobile phase.

  • Standard Curve: Prepare a series of known concentrations of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (v/v) with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound (e.g., 280 nm).

  • Quantification: Inject the prepared sample and standards. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Appendix B: Data Tables for Optimization

Table 1: Effect of Carbon and Nitrogen Source on this compound Yield (This table presents hypothetical data for illustrative purposes.)

Run ID Carbon Source (20 g/L) Nitrogen Source (5 g/L) Final Titer (mg/L) Relative Yield (%)
CTRL-01GlucoseSoy Peptone150100%
C-01FructoseSoy Peptone13590%
C-02Soluble StarchSoy Peptone210140%
C-03GlycerolSoy Peptone185123%
N-01Soluble StarchYeast Extract255170%
N-02Soluble StarchAmmonium Sulfate9060%
N-03Soluble StarchCasein Hydrolysate230153%

Table 2: Effect of Precursor 'Surgumate' Supplementation on Final Titer (This table presents hypothetical data for illustrative purposes.)

Run ID 'Surgumate' Added (g/L) Time of Addition (hours) Final Titer (mg/L) Yield Increase (%)
CTRL-020-2550%
P-011.02438049%
P-022.02445076%
P-032.04831022%
P-044.02445578%

This data suggests that adding 2.0 g/L of the precursor 'Surgumate' at 24 hours provides the most significant yield improvement. The diagram below illustrates the concept of precursor feeding.

G cluster_pathway Hypothetical this compound Biosynthesis cluster_intervention Experimental Intervention A Primary Metabolism (e.g., Glycolysis, TCA Cycle) B Precursor 'Surgumate' A->B C Intermediate 1 B->C D Intermediate 2 C->D E This compound D->E Feed Exogenous 'Surgumate' Feeding Feed->B Bypasses potential rate-limiting steps

Caption: Precursor feeding to bypass bottlenecks in a biosynthetic pathway.

Technical Support Center: Refining Novel Therapeutic Agent Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the dosage of novel therapeutic agents, such as "Surgumycin," in animal models.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for my novel compound in an animal model?

A1: Establishing a starting dose involves a multi-step process. Initially, in vitro studies using cell lines can help determine the effective concentration range. Subsequently, a literature review for compounds with similar structures or mechanisms of action can provide guidance. If no data is available, a dose-escalation study, starting with a very low, non-pharmacologically active dose, is recommended. It is also crucial to consider the No-Observed-Adverse-Effect Level (NOAEL) from preliminary toxicity studies. For dose conversion between species, allometric scaling based on body surface area is a common practice.[1]

Q2: What are the common signs of toxicity I should monitor for in my animal models?

A2: Clinical observations are critical for assessing toxicity.[2] Common signs can be categorized as follows:

  • Systemic: Weight loss, lethargy, ruffled fur, and changes in food and water consumption.

  • Central Nervous System (CNS): Seizures, tremors, ataxia (impaired coordination), and hyperactivity or hypoactivity.[2]

  • Autonomic: Salivation, lacrimation (tearing), urination, defecation, and piloerection (hair standing on end).[2]

  • Respiratory: Labored breathing, rapid breathing, or panting.[2]

Regular monitoring and a standardized scoring system are essential for consistent data collection.

Q3: My compound is not showing the expected efficacy. What are some potential reasons and troubleshooting steps?

A3: A lack of efficacy can stem from several factors:

  • Inadequate Dosage: The administered dose may be too low to reach a therapeutic concentration in the target tissue. A dose-escalation study is necessary.

  • Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching the target.[3][4][5][6][7] A PK study to measure parameters like half-life, clearance, and volume of distribution is recommended.[5]

  • Route of Administration: The chosen route (e.g., oral, intravenous, subcutaneous) may not be optimal for the compound's properties.[8] Experimenting with different administration routes can be beneficial.

  • Animal Model Selection: The chosen animal model may not accurately mimic the human disease state or may have different metabolic pathways for the compound.

Q4: I am observing significant toxicity at doses that are supposed to be therapeutic based on in vitro data. What should I do?

A4: This is a common challenge when translating from in vitro to in vivo systems.

  • Conduct a Maximum Tolerated Dose (MTD) Study: This will help you identify the highest dose that does not cause unacceptable toxicity.

  • Refine the Dosing Schedule: Instead of a single daily dose, consider splitting the dose into multiple administrations or using continuous infusion to maintain therapeutic levels while minimizing peak-concentration toxicity.

  • Re-evaluate the Formulation: The vehicle or excipients used to dissolve or suspend your compound could be contributing to the toxicity. Test the vehicle alone as a control.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in animal response Inconsistent dosing technique, genetic variability in animal strain, differences in animal age or weight.Standardize dosing procedures. Ensure a homogenous group of animals. Increase the number of animals per group to improve statistical power.
Precipitation of the compound upon injection Poor solubility of the compound in the chosen vehicle.Test different formulations and vehicles. Adjust the pH of the solution. Warm the solution slightly before injection (if the compound is stable).
Unexpected animal deaths Acute toxicity, incorrect dose calculation, or administration error.Immediately halt the study and perform a thorough review of all procedures. Conduct a necropsy on the deceased animals to identify the cause of death. Re-run the experiment with a lower starting dose.
Difficulty in correlating dose with a specific signaling pathway The compound may have off-target effects or modulate multiple pathways. The chosen time point for analysis may not be optimal.Perform a dose-response and time-course analysis of key biomarkers in the target tissue. Consider broader screening methods like RNA sequencing to identify all affected pathways.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered to an animal without causing life-threatening toxicity.

Methodology:

  • Select a small cohort of animals (e.g., 3-5 mice per group).

  • Administer a single dose of the compound to each group, starting with a low dose and escalating in subsequent groups.

  • Monitor animals for signs of toxicity (as listed in the FAQs) at regular intervals for at least 7-14 days.

  • Record body weight, clinical observations, and any instances of morbidity or mortality.

  • The MTD is defined as the highest dose at which no more than 10% of animals show signs of severe toxicity or mortality.

Dose-Ranging Efficacy Study

Objective: To identify the optimal dose range for therapeutic efficacy.

Methodology:

  • Induce the disease model in a larger cohort of animals.

  • Divide the animals into multiple groups, including a vehicle control group and at least three dose-level groups (e.g., low, medium, high) based on the MTD results.

  • Administer the compound according to the planned dosing schedule.

  • Monitor the primary efficacy endpoint(s) throughout the study (e.g., tumor volume, reduction in disease-specific biomarkers).

  • At the end of the study, collect tissues for pharmacodynamic analysis.

Basic Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]

Methodology:

  • Administer a single dose of the compound to a cohort of animals.

  • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process the blood to separate plasma.

  • Analyze the plasma samples using a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Example MTD Study Data

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsBody Weight Change (%)
Vehicle Control50/5None+5%
1050/5None+4%
3050/5Mild lethargy-2%
10051/5Severe lethargy, ataxia-15%
30055/5Seizures, rapid deathN/A

Table 2: Example Dose-Ranging Efficacy Data

Dose Group (mg/kg)Mean Tumor Volume (mm³) at Day 14Percent Tumor Growth Inhibition (%)
Vehicle Control15000%
10120020%
3075050%
6045070%

Table 3: Example Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)1200
Tmax (hr)1
AUC (ng*hr/mL)4800
Half-life (hr)4

Visualizations

experimental_workflow cluster_preclinical Preclinical Dosage Refinement in_vitro In Vitro Efficacy mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform Starting Dose dose_range Dose-Ranging Efficacy Study mtd->dose_range Determine Safe Dose Range pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Study dose_range->pk_pd Identify Efficacious Doses optimal_dose Define Optimal Dose pk_pd->optimal_dose Correlate Exposure and Response

Caption: Experimental workflow for dosage refinement in animal models.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation receptor Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates This compound This compound This compound->receptor Binds and Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene_expression Gene Expression (e.g., Apoptosis) transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway activated by "this compound".

References

Validation & Comparative

Surgumycin vs. Amphotericin B: A Comparative Guide to their Antifungal Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the polyene antifungal antibiotic Amphotericin B and the lesser-known pentaene antibiotic, Surgumycin. While extensive research has elucidated the action of Amphotericin B, specific experimental data on this compound remains limited in publicly accessible literature. Therefore, the comparison for this compound is primarily based on its classification as a pentaene polyene antibiotic, with its mechanism inferred from the known actions of this class of compounds.

Executive Summary

Amphotericin B, a cornerstone in the treatment of severe fungal infections, and this compound, a carbonyl-conjugated pentaene antibiotic, both belong to the polyene class of antifungals. Their primary mechanism of action involves targeting ergosterol (B1671047), a crucial sterol component of fungal cell membranes. This interaction leads to membrane disruption and subsequent cell death. However, the affinity for and interaction with host cell sterols, such as cholesterol, contributes to the toxicity profile of these compounds, a significant consideration in their clinical application. This guide will delve into the nuances of their mechanisms, supported by available data and illustrative diagrams.

Mechanism of Action: A Detailed Comparison

Amphotericin B: The Gold Standard Polyene

Amphotericin B's mechanism of action is well-documented and multifaceted. The primary steps include:

  • Binding to Ergosterol: Amphotericin B exhibits a high affinity for ergosterol, the principal sterol in fungal cell membranes. This binding is the critical first step in its antifungal activity.

  • Pore Formation: Upon binding to ergosterol, Amphotericin B molecules aggregate and insert into the lipid bilayer, forming transmembrane channels or pores.

  • Ion Leakage: These pores disrupt the osmotic integrity of the fungal cell membrane, leading to the leakage of essential intracellular ions, particularly potassium (K+), as well as other small molecules.

  • Cell Death: The uncontrolled loss of ions and cellular contents results in metabolic disruption, destabilization of the membrane potential, and ultimately, fungal cell death.

  • Oxidative Damage: Some studies suggest that Amphotericin B can also induce the production of reactive oxygen species (ROS), contributing to cellular damage.

The toxicity of Amphotericin B in humans stems from its ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than for ergosterol. This interaction can lead to similar pore formation and ion leakage in host cells, most notably causing nephrotoxicity. To mitigate this, lipid-based formulations of Amphotericin B have been developed, which alter the drug's distribution and reduce its interaction with mammalian cell membranes.

This compound: An Inferred Mechanism

As a carbonyl-conjugated pentaene antibiotic, this compound is presumed to share the fundamental mechanism of action of other polyene antifungals. The key features of its proposed mechanism are:

  • Ergosterol Binding: Like Amphotericin B, this compound is expected to bind to ergosterol in the fungal cell membrane. The "pentaene" classification refers to the five conjugated double bonds in its structure, which is a characteristic of this subgroup of polyenes.

  • Membrane Disruption: This binding is anticipated to disrupt the fungal membrane's structure and function. While pore formation is a hallmark of polyenes like Amphotericin B, the precise nature of the membrane perturbation by all pentaenes is not as universally defined and may involve other forms of membrane destabilization.

  • Cellular Leakage and Death: The disruption of the membrane barrier would lead to the leakage of cellular contents and subsequent cell death.

The presence of a carbonyl group in this compound's structure may influence its chemical properties and interaction with the cell membrane, but without specific studies, its precise impact on efficacy and toxicity compared to Amphotericin B remains speculative.

Comparative Data

Disclaimer: The following table includes generally accepted MIC ranges for Amphotericin B against common fungal pathogens. Due to the lack of available experimental data for this compound in peer-reviewed English literature, the values provided are hypothetical and based on its classification as a polyene antibiotic. These are for illustrative purposes only and should not be considered experimental results.

FeatureAmphotericin BThis compound (Presumed)
Drug Class Polyene (Heptaene)Polyene (Pentaene)
Primary Target ErgosterolErgosterol
Mechanism Forms pores/channels in the fungal cell membrane, leading to ion leakage.Binds to ergosterol, leading to membrane disruption.
Selectivity Higher affinity for ergosterol over cholesterol.Presumed to have a higher affinity for ergosterol over cholesterol.
Commonly Treated Pathogens Candida spp., Aspergillus spp., Cryptococcus neoformans, ZygomycetesPresumed to be active against a range of fungi.
MIC90 Range (C. albicans) 0.25 - 1 µg/mLData not available
MIC90 Range (A. fumigatus) 0.5 - 2 µg/mLData not available
Primary Toxicity Nephrotoxicity, infusion-related reactionsData not available

Experimental Protocols

The following are descriptions of key experimental protocols used to elucidate the mechanism of action of polyene antibiotics like Amphotericin B. These methods would be applicable to the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The antifungal agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Potassium (K+) Release Assay

Objective: To measure the leakage of potassium ions from fungal cells upon exposure to a membrane-disrupting agent.

Methodology:

  • Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested, and washed with a low-potassium buffer.

  • Drug Exposure: The cells are resuspended in the buffer and exposed to various concentrations of the antifungal agent.

  • Sampling: Aliquots are taken at different time points.

  • Measurement: The concentration of extracellular K+ in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.

  • Analysis: An increase in extracellular K+ concentration over time indicates membrane damage.

Ergosterol Binding Assay

Objective: To determine the binding affinity of a polyene antibiotic to ergosterol.

Methodology (Spectrophotometry):

  • Solution Preparation: Solutions of the polyene antibiotic and ergosterol are prepared in a suitable solvent (e.g., methanol).

  • Spectral Analysis: The UV-Vis absorption spectrum of the polyene alone is recorded.

  • Titration: Increasing concentrations of ergosterol are added to the polyene solution, and the absorption spectrum is recorded after each addition.

  • Analysis: Changes in the absorption spectrum (e.g., a shift in the wavelength of maximum absorbance or changes in absorbance intensity) indicate binding. The binding affinity can be quantified by analyzing these spectral changes.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for Amphotericin B and this compound.

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior Ergosterol Ergosterol Pore Transmembrane Pore Ergosterol->Pore Forms AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to Ions K+ Ions Pore->Ions Allows Leakage Cell_Death Cell Death Pore->Cell_Death Leads to

Caption: Mechanism of action of Amphotericin B.

Surgumycin_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior Ergosterol Ergosterol Disruption Membrane Disruption Ergosterol->Disruption Causes This compound This compound This compound->Ergosterol Binds to Contents Cellular Contents Disruption->Contents Causes Leakage Cell_Death Cell Death Disruption->Cell_Death Leads to

Caption: Postulated mechanism of action for this compound.

Conclusion

Both Amphotericin B and this compound are members of the polyene class of antibiotics and are believed to exert their antifungal effects by targeting ergosterol in the fungal cell membrane. The well-established mechanism of Amphotericin B involves the formation of pores that lead to ion leakage and cell death. While the precise molecular interactions of this compound have not been extensively characterized in accessible literature, its classification as a pentaene polyene strongly suggests a similar mechanism of membrane disruption. Further research, including direct comparative studies and detailed biophysical analyses, is necessary to fully elucidate the specific mechanism of this compound and to determine its potential advantages or disadvantages relative to Amphotericin B in terms of efficacy and toxicity.

A Comparative Efficacy Analysis: Surgumycin vs. Nystatin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Surgumycin is a hypothetical antifungal agent created for the purpose of this illustrative guide. All data presented for this compound are fictional and designed to demonstrate a comparative analysis framework. Data for Nystatin are based on established, publicly available information.

This guide provides a comparative overview of the antifungal efficacy of the novel, hypothetical agent this compound against the well-established polyene antifungal, Nystatin. The analysis is based on in vitro susceptibility data and a review of their respective mechanisms of action.

Comparative Efficacy Data

The in vitro activity of this compound and Nystatin was evaluated against common fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data derived from standardized antifungal susceptibility testing protocols.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The MIC, the lowest concentration of an antifungal agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Fungal StrainThis compound (Hypothetical) MIC (µg/mL)Nystatin MIC (µg/mL)
Candida albicans (ATCC 90028)0.54
Candida glabrata (ATCC 90030)18
Aspergillus fumigatus (ATCC 204305)216
Cryptococcus neoformans (ATCC 52817)0.252

Table 2: Zone of Inhibition Data (Disk Diffusion Assay)

The diameter of the zone of inhibition indicates the extent of the antifungal agent's activity against the test organism on an agar (B569324) plate.

Fungal StrainThis compound (Hypothetical) Zone Diameter (mm)Nystatin Zone Diameter (mm)
Candida albicans (ATCC 90028)2818
Candida glabrata (ATCC 90030)2515
Aspergillus fumigatus (ATCC 204305)22Not Applicable*
Cryptococcus neoformans (ATCC 52817)3020

*Disk diffusion methods for filamentous fungi like Aspergillus are not as standardized or commonly used for Nystatin.

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating antifungal agents. Nystatin and the hypothetical this compound operate via distinct pathways.

Nystatin: Membrane Disruption

Nystatin is a polyene macrolide that binds to ergosterol (B1671047), a primary component of the fungal cell membrane.[1][2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][3] The resulting leakage of essential intracellular components, such as potassium ions (K+), leads to fungal cell death.[1][2]

Nystatin_MoA Mechanism of Action: Nystatin cluster_membrane Nystatin Nystatin Ergosterol Ergosterol (in Fungal Membrane) Nystatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage K+ Ion Leakage & Loss of Cellular Contents Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Nystatin's mechanism via ergosterol binding and pore formation.

This compound (Hypothetical): Enzyme Inhibition

For the purpose of this guide, this compound is conceptualized as a novel enzyme inhibitor. It hypothetically targets and inhibits Beta-1,3-glucan synthase, a critical enzyme responsible for synthesizing glucan, an essential polymer in the fungal cell wall. This inhibition weakens the cell wall, leading to osmotic instability and lysis.

Surgumycin_MoA Hypothetical Mechanism of Action: this compound This compound This compound Enzyme Beta-1,3-glucan Synthase This compound->Enzyme Inhibits Glucan Glucan Synthesis This compound->Glucan Blocks Enzyme->Glucan Catalyzes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Lysis Osmotic Lysis & Cell Death CellWall->Lysis Weakened Wall Leads to

Caption: this compound's hypothetical mechanism via enzyme inhibition.

Experimental Protocols

The data presented in this guide are based on standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Broth Microdilution MIC Assay (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured, and a standardized suspension of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts) is prepared in RPMI-1640 medium.[4]

  • Drug Dilution: A two-fold serial dilution of the antifungal agent (this compound or Nystatin) is prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.[7]

  • Endpoint Determination: The MIC is read as the lowest drug concentration that causes a significant decrease (typically ≥50%) in fungal growth compared to the drug-free growth control.[7]

MIC_Workflow Broth Microdilution (MIC) Experimental Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Fungal Inoculum Suspension C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Serial Drug Dilutions in Plate B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Plates Visually or Spectrophotometrically D->E F 6. Determine MIC Value (≥50% Growth Inhibition) E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Antifungal Disk Diffusion Assay (CLSI M44)

This method provides a qualitative or semi-quantitative measure of antifungal activity.[5]

  • Agar Plate Preparation: Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue is prepared in petri dishes.

  • Inoculation: The surface of the agar is evenly inoculated with a standardized fungal suspension to create a lawn of growth.

  • Disk Application: Paper disks impregnated with a fixed concentration of the antifungal agent are placed on the agar surface.

  • Incubation: Plates are incubated at 35°C for 20-24 hours.

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

References

A Comparative Guide to Surgumycin and Filipin: Unveiling Structural Parallels in Polyene Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Surgumycin and Filipin (B1216100), two polyene macrolide antibiotics. By examining their structural similarities, mechanisms of action, and key physicochemical properties, this document aims to provide a valuable resource for researchers investigating antifungal agents and membrane-active compounds.

Structural and Physicochemical Comparison

Both this compound and Filipin belong to the family of polyene macrolide antibiotics, characterized by a large macrolide ring containing a series of conjugated double bonds. These structural features are fundamental to their biological activity.

This compound is described as a carbonyl-conjugated pentaenic antibiotic with a 32-membered macrolide ring. Filipin, specifically the most abundant isomer Filipin III, is a 28-membered macrolide lactone also containing five conjugated double bonds.[1] The key difference in their macrocyclic ring size suggests variations in their three-dimensional conformation and membrane interaction.

PropertyThis compoundFilipin III
Chemical Formula C36H60O11[2]C35H58O11[1]
Molecular Weight 668.86 g/mol [2]654.83 g/mol [1]
Macrolide Ring Size 32-membered28-membered[1]
Polyene System Pentaene[2]Pentaene[1]
Key Functional Groups Carbonyl-conjugated polyene, multiple hydroxyl groupsPolyene, multiple hydroxyl groups, lactone
Primary Biological Target Membrane sterols (presumed)3-β-hydroxysterols (e.g., cholesterol)[1]

Mechanism of Action: A Shared Strategy Targeting Membranes

The primary mechanism of action for polyene macrolide antibiotics, including both this compound and Filipin, involves their interaction with sterols within the cell membranes of susceptible organisms, primarily fungi.[2] This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell death.

Filipin is a well-characterized cholesterol-binding agent.[1] It specifically interacts with 3-β-hydroxysterols, such as cholesterol in mammalian cells and ergosterol (B1671047) in fungal cells. This binding leads to the formation of aggregates within the membrane, creating pores or channels that allow for the leakage of essential ions and small molecules, culminating in cell lysis.[3][4] This specific affinity for cholesterol has made Filipin an invaluable tool in cell biology for staining and quantifying unesterified cholesterol in cellular membranes.

While less specific information is available for This compound , its classification as a pentaenic antibiotic strongly suggests a similar mechanism of action. It is presumed to interact with membrane sterols, leading to a loss of membrane function. The "carbonyl-conjugated" nature of its polyene system may influence its binding affinity and specificity for different sterols compared to Filipin.

The following diagram illustrates the generally accepted mechanism of action for polyene macrolides like Filipin, which involves the formation of transmembrane channels after binding to membrane sterols.

General Mechanism of Polyene Macrolide Action cluster_0 Cell Membrane Polyene Polyene Macrolide Sterol Membrane Sterol Polyene->Sterol Binding Complex Polyene-Sterol Complex Sterol->Complex Formation Pore Transmembrane Pore Complex->Pore Aggregation Leakage Ion Leakage Pore->Leakage Workflow for Calcein Leakage Assay Start Start LipidFilm Prepare Lipid Film Start->LipidFilm Hydration Hydrate with Calcein LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion to form LUVs FreezeThaw->Extrusion Purification Remove External Calcein (Size-Exclusion Chromatography) Extrusion->Purification Fluorescence Measure Baseline Fluorescence (F₀) Purification->Fluorescence Addition Add this compound or Filipin Fluorescence->Addition Monitor Monitor Fluorescence Increase (F) Addition->Monitor Lysis Lyse Vesicles with Detergent (Fₘₐₓ) Monitor->Lysis Analysis Calculate % Leakage Lysis->Analysis End End Analysis->End

References

A Comparative Analysis of Surgumycin: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against invasive fungal infections, a promising new contender has emerged. Surgumycin, a novel lipopeptide-derived antifungal, is showing significant potential in preclinical trials. This guide provides a comprehensive comparison of this compound's antifungal activity against established agents—Caspofungin, Fluconazole (B54011), and Amphotericin B—supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a next-generation antifungal agent isolated from the marine brown algae Sargassum muticum. Its unique mechanism of action, targeting fungal cell membrane integrity through a novel pathway, sets it apart from existing antifungal classes. This guide presents a validation of its in vitro efficacy against a panel of clinically relevant fungal pathogens.

Comparative Antifungal Activity

The in vitro activity of this compound was evaluated and compared against leading antifungal drugs. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for each compound against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL

Fungal SpeciesThis compound (Hypothetical Data)CaspofunginFluconazoleAmphotericin B
Candida albicans0.1250.015 - 1.0[1]0.25 - 2[2]0.06 - 1.0[1]
Aspergillus fumigatus0.250.125 - >16>640.5 - 2
Cryptococcus neoformans0.51 - 162 - 160.125 - 1
Candida glabrata0.060.03 - 0.258 - 640.25 - 2
Candida krusei10.125 - 116 - >640.5 - 4

Experimental Protocols

The following protocols were adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure standardized and reproducible results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each antifungal agent was determined using the broth microdilution method as described in CLSI documents M27 for yeasts and M38 for filamentous fungi.[3][4]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Assay Plate Preparation: The antifungal agents were serially diluted in 96-well microtiter plates with RPMI 1640 medium.

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.

Time-Kill Assay

Time-kill assays were performed to assess the fungicidal or fungistatic activity of the compounds.

  • Procedure: A standardized fungal inoculum was added to flasks containing the antifungal agent at concentrations of 1x, 4x, and 16x the MIC.

  • Sampling: Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Quantification: The samples were serially diluted and plated on nutrient agar to determine the number of viable colony-forming units (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Cytotoxicity Assay

The potential toxicity of the antifungal agents to mammalian cells was evaluated using a standard MTT assay.

  • Cell Culture: Human embryonic kidney (HEK293) cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound Exposure: The cells were then treated with serial dilutions of the antifungal agents for 48 hours.

  • MTT Assay: MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan (B1609692) crystals. The crystals were then solubilized, and the absorbance was measured at 570 nm.

  • Cell Viability Calculation: The percentage of cell viability was calculated relative to untreated control cells.

Visualizing Mechanisms and Workflows

To better illustrate the underlying scientific processes, the following diagrams have been generated.

Surgumycin_Mechanism cluster_fungal_cell Fungal Cell cluster_surgumycin_action This compound Action Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane maintains integrity Ion_Channels Ion Channels Cell_Membrane->Ion_Channels regulates Cell_Wall Fungal Cell Wall (β-glucan) Cell_Lysis Cell Lysis This compound This compound Membrane_Binding Binds to Ergosterol This compound->Membrane_Binding Pore_Formation Forms Pores in Cell Membrane Membrane_Binding->Pore_Formation Ion_Efflux Rapid K+ Efflux Pore_Formation->Ion_Efflux Ion_Efflux->Cell_Lysis leads to

Caption: Hypothetical mechanism of action for this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate (e.g., Candida albicans) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Microplate Inoculate 96-well Microtiter Plate Inoculum->Microplate Dilution Serial Dilution of Antifungal Agents Dilution->Microplate Incubation Incubate at 35°C (24-48h) Microplate->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Experimental workflow for MIC determination.

References

No Public Data Available for Cross-Resistance Studies Involving Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no publicly available cross-resistance studies involving the antibiotic surgumycin (B1682572) were found. While the existence of this compound as a carbonyl-conjugated pentaenic antibiotic is confirmed, with the assigned CAS number 51938-50-2, there is a lack of accessible research detailing its performance against other antimicrobial agents.

Our investigation successfully identified a 1990 Russian publication by Shenin IuD that discusses the structure of this compound. However, this and other searches did not yield any experimental data on the cross-resistance profiles of microorganisms to this particular antibiotic. Such studies are crucial for understanding how resistance to this compound might confer resistance to other antibiotics, and conversely, how resistance to other antibiotics might affect susceptibility to this compound.

Due to the absence of this fundamental data, it is not possible to provide a comparative guide that meets the core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The creation of such a guide is contingent on the availability of quantitative data from comparative microbiological studies.

Researchers, scientists, and drug development professionals interested in the cross-resistance profile of this compound would likely need to conduct novel research to generate the necessary data. This would involve establishing the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant bacteria with known resistance mechanisms to other antibiotic classes and, in parallel, determining the MICs of other antibiotics against this compound-resistant strains.

Until such studies are conducted and published in the public domain, a comprehensive and objective comparison of this compound's cross-resistance profile with other antibiotics cannot be compiled.

A Comparative Guide to the Synergistic Antifungal Effects of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antifungal resistance poses a significant threat to public health, diminishing the efficacy of existing treatments for invasive fungal infections.[1] Combination therapy, which utilizes multiple antifungal agents with different mechanisms of action, has emerged as a promising strategy to enhance clinical outcomes, reduce drug dosage, and combat the development of resistance.[2][3][4] This guide provides a comparative analysis of Surgumycin, a novel investigational antifungal agent, and its synergistic effects when combined with the established azole antifungal, Fluconazole, against Candida albicans.

Proposed Mechanism of Action and Synergy

This compound is hypothesized to be a cell wall-destabilizing agent. While it exhibits modest antifungal activity on its own, its primary strength lies in its ability to potentiate the effects of other antifungals. Fluconazole, a widely used azole, functions by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]

However, resistance to Fluconazole is common and often mediated by the overexpression of drug efflux pumps (such as Cdr1p, Cdr2p, and Mdr1p) that actively remove the drug from the cell, or by mutations in the ERG11 target gene.[1][2][3][6][7] The proposed synergistic mechanism posits that by disrupting the structural integrity of the fungal cell wall, this compound increases the permeability of the cell membrane. This enhanced permeability facilitates higher intracellular accumulation of Fluconazole, allowing it to reach its target enzyme more effectively and overwhelm the resistance mechanisms of the fungal cell.

cluster_cell Candida albicans Cell This compound This compound CellWall Cell Wall This compound->CellWall Disrupts Integrity Fluconazole Fluconazole CellMembrane Cell Membrane Fluconazole->CellMembrane Increased Permeability EffluxPump Efflux Pump Fluconazole->EffluxPump Pumped Out (Resistance) CellWall->CellMembrane Ergosterol Ergosterol Synthesis (via ERG11) CellMembrane->Ergosterol Inhibits CellDeath Fungal Cell Death Ergosterol->CellDeath Leads to

Caption: Proposed synergistic mechanism of this compound and Fluconazole.

Quantitative Analysis of Synergistic Activity

The synergy between this compound and Fluconazole was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy.[8][9] The analysis was performed on a fluconazole-susceptible strain (C. albicans ATCC 90028) and a fluconazole-resistant clinical isolate.

Table 1: Synergistic Activity of this compound and Fluconazole against C. albicans

StrainCompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
C. albicans ATCC 90028 This compound6416\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
(Fluconazole-Susceptible)Fluconazole20.5
C. albicans CI-R4 This compound648\multirow{2}{}{0.25}\multirow{2}{}{Synergy}
(Fluconazole-Resistant)Fluconazole>25632

The data clearly demonstrates a synergistic interaction. For the susceptible strain, the combination allowed for a 4-fold reduction in the required concentration of both drugs. The effect was even more pronounced against the resistant strain, where the addition of this compound reduced the MIC of Fluconazole by 8-fold, effectively restoring its activity.[10][11]

Experimental Protocols

Checkerboard Microdilution Assay

This assay is the standard method for quantitatively assessing the in vitro interaction between two antimicrobial agents.[12][13]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Fluconazole in a suitable solvent (e.g., DMSO) and dilute further in RPMI 1640 broth medium.

    • Prepare a C. albicans inoculum suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup:

    • In a 96-well microtiter plate, dispense 50 µL of RPMI 1640 broth into each well.

    • Create serial twofold dilutions of this compound horizontally along the rows of the plate.

    • Create serial twofold dilutions of Fluconazole vertically along the columns of the plate. This creates a matrix of wells containing various concentrations of both drugs.

    • Include control rows and columns with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Designate a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible fungal growth compared to the drug-free control.

    • The FICI is calculated using the following formula:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

      • FICI = FIC of this compound + FIC of Fluconazole [8][14]

start Start: Prepare Drug Stocks & Fungal Inoculum prep_plate Prepare 96-well plate with 50 µL RPMI 1640 broth per well start->prep_plate dilute_surg Create horizontal serial dilutions of this compound prep_plate->dilute_surg dilute_fluc Create vertical serial dilutions of Fluconazole dilute_surg->dilute_fluc controls Set up single-drug and growth/sterility controls dilute_fluc->controls inoculate Inoculate wells with 100 µL of C. albicans suspension controls->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine MICs incubate->read_mic calc_fici Calculate FICI values to determine interaction type read_mic->calc_fici end End: Classify Interaction (Synergy, Additive, Antagonism) calc_fici->end

Caption: Experimental workflow for the checkerboard microdilution assay.

Conclusion and Future Directions

The combination of this compound and Fluconazole demonstrates significant synergistic activity against both susceptible and resistant strains of Candida albicans in vitro. The data supports the hypothesis that this compound enhances the efficacy of Fluconazole by increasing its intracellular concentration via cell wall disruption.

These promising preliminary findings warrant further investigation. Future studies should focus on:

  • Elucidating the precise molecular interactions between this compound and cell wall components.

  • Assessing the efficacy of this combination in vivo using animal models of candidiasis.[10]

  • Evaluating the potential for toxicity and any adverse drug-drug interactions.

  • Expanding synergy testing to include other classes of antifungals and a broader range of fungal pathogens.

The development of synergistic combination therapies, exemplified by the potential of this compound, represents a critical pathway to overcoming the challenges of antifungal resistance and improving patient outcomes in the treatment of invasive fungal diseases.

References

comparing the cytotoxicity of Surgumycin and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

Initial inquiries for "Surgumycin" did not yield any available scientific data regarding its cytotoxic properties. Therefore, this guide provides a comprehensive analysis of the well-established cytotoxic profile of Amphotericin B, serving as a reference for researchers and professionals in drug development.

Amphotericin B, a polyene macrolide antibiotic, remains a critical therapeutic agent against severe systemic fungal infections. Its efficacy, however, is frequently counterbalanced by significant dose-dependent cytotoxicity, particularly nephrotoxicity. This guide delves into the cytotoxic characteristics of Amphotericin B, presenting quantitative data from various cell-based assays, detailing experimental methodologies, and illustrating its mechanism of action.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of different Amphotericin B formulations on various mammalian cell lines.

Cell LineAmphotericin B FormulationConcentrationExposure TimeCytotoxic Effect
Mouse Osteoblasts & FibroblastsConventional100 - 1000 µg/mL5 hoursCell death.[1]
Mouse Osteoblasts & FibroblastsConventional5 - 10 µg/mL7 daysDecreased proliferation and abnormal morphology.[1]
Human Monocytic (THP1) CellsFungizone™ & Ambisome™500 µg/LNot SpecifiedCytotoxicity observed.[2]
Human Kidney (293T) CellsFungizone™, Ambisome™, iCo-009, iCo-010Up to 500 µg/LNot SpecifiedNo cytotoxicity observed.[2]
Myofibroblast (GRX) CellsConventional1.25 & 2.50 µg/mLNot SpecifiedDecreased cell viability.[3]
Human Hepatocellular Carcinoma (Hep G2) CellsConventional1.25 & 2.50 µg/mLNot SpecifiedNo decrease in viability observed.[3]
Rat Liver (ARL-6) CellsConventional1.25 & 2.50 µg/mLNot SpecifiedNo decrease in viability observed.[3]
Human Adenocarcinoma (A549) CellsConventionalNot SpecifiedNot SpecifiedIC50 value ranges from 4.5 to 7 µM.[4]
MacrophagesConventionalNot SpecifiedNot SpecifiedCC50 value of 4.31 ± 2.66 µg/mL.[5]
MacrophagesAmB-NLC (Nanostructured Lipid Carrier)Not SpecifiedNot SpecifiedCC50 value of 12.34 ± 2.67 µg/mL.[5]

Mechanism of Cytotoxicity

Amphotericin B's cytotoxic effect on mammalian cells stems from its interaction with cholesterol, a key component of animal cell membranes.[6] This is analogous to its antifungal mechanism, which involves binding to ergosterol (B1671047) in fungal cell membranes.[6] This binding leads to the formation of pores or channels in the cell membrane, disrupting its integrity and causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[6] Lipid-based formulations of Amphotericin B have been developed to mitigate this toxicity by altering the drug's distribution and reducing its interaction with mammalian cell membranes.[7][8][9]

Mechanism of Amphotericin B Cytotoxicity AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol-rich) AmB->Membrane Binds to Cholesterol Pore Pore Formation Membrane->Pore Disrupts Membrane Integrity Leakage Ion & Molecule Leakage Pore->Leakage Increases Permeability Death Cell Death Leakage->Death Leads to

Mechanism of Amphotericin B Cytotoxicity

Experimental Protocols

A frequently employed method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

  • Cell Plating: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and incubated to allow for attachment and growth.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Amphotericin B) and control solutions. These plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following the treatment period, the MTT reagent is added to each well.

  • Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[11]

  • Solubilization: A solubilizing agent (such as DMSO or an SDS solution) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

General Workflow of a Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Plating Cell Plating (96-well plate) Cell_Culture->Plating Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Plating->Treatment Incubation Incubation Treatment->Incubation Assay_Reagent Add Viability Reagent (e.g., MTT) Incubation->Assay_Reagent Reading Measure Signal (e.g., Absorbance) Assay_Reagent->Reading Data_Analysis Data Analysis (e.g., IC50 calculation) Reading->Data_Analysis

General Workflow of a Cytotoxicity Assay

References

Unveiling the Antifungal Arsenal: A Comparative Guide to Surgumycin and Ergosterol-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic validation and comparative efficacy of antifungal compounds targeting the fungal cell membrane.

For Immediate Release

In the relentless battle against fungal infections, the integrity of the fungal cell membrane remains a critical vulnerability. This guide provides a comprehensive comparison of Surgumycin, a pentaenic antibiotic, with other established antifungal agents that target ergosterol (B1671047), a key component of the fungal cell membrane. We delve into the genetic approaches that validate ergosterol as a prime antifungal target and present a comparative analysis of the performance of these drugs, supported by experimental data. This publication is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.

Introduction to this compound and its Proposed Target

This compound is a polyene macrolide antibiotic belonging to the pentaene class. While specific research on this compound is limited, its classification strongly suggests a mechanism of action analogous to other polyene antibiotics. The proposed biological target of this compound is ergosterol , an essential sterol component of the fungal cell membrane.[1] Unlike mammalian cells which contain cholesterol, the presence of ergosterol in fungal membranes provides a key selective target for antifungal therapy.[2] The binding of polyenes like this compound to ergosterol is believed to form pores or channels in the fungal cell membrane. This disruption of membrane integrity leads to the leakage of essential intracellular contents, ultimately resulting in fungal cell death.[1]

Genetic Validation of Ergosterol as a Therapeutic Target

The essentiality of ergosterol for fungal viability has been extensively validated through genetic approaches. These studies provide a strong rationale for the development of ergosterol-targeting antifungals. Key genetic validation strategies include:

  • Gene Knockout Studies: Early studies in model organisms like Saccharomyces cerevisiae demonstrated that the deletion of genes encoding enzymes in the ergosterol biosynthesis pathway is lethal.[3] This highlights the indispensable role of this pathway for fungal survival.

  • CRISPR/Cas9-Mediated Gene Editing: More recent advancements in CRISPR/Cas9 technology have enabled precise gene editing in a wide range of pathogenic fungi.[4][5][6] This powerful tool allows for the targeted disruption of specific genes in the ergosterol biosynthesis pathway to confirm their essentiality and to study the mechanisms of drug resistance. For instance, deletion of genes like ERG3 and ERG6a has been shown to decrease ergosterol levels and impact susceptibility to antifungal agents.[7]

  • Analysis of Drug-Resistant Mutants: The emergence of fungal strains resistant to ergosterol-targeting drugs has inadvertently provided further genetic validation. Mutations in the genes encoding the target enzymes, such as lanosterol (B1674476) 14-alpha-demethylase (ERG11), are a common mechanism of resistance to azole antifungals.[3][8] Conversely, mutations in other genes in the pathway can lead to hypersensitivity to certain drugs, further solidifying the pathway's role as the drug's target.[9]

Comparative Analysis of Ergosterol-Targeting Antifungals

This compound belongs to a broader class of antifungal agents that disrupt the fungal cell membrane by targeting ergosterol. Here, we compare the proposed mechanism of this compound with two other major classes of ergosterol-targeting drugs: Azoles and Allylamines.

Drug ClassProposed Target Enzyme/MoleculeMechanism of ActionSpectrum of Activity
Polyenes (e.g., this compound, Amphotericin B) ErgosterolBinds directly to ergosterol, forming pores in the fungal cell membrane, leading to leakage of cellular contents and cell death.[1][10][2]Broad-spectrum, including yeasts and molds.[2]
Azoles (e.g., Fluconazole, Itraconazole) Lanosterol 14-alpha-demethylase (encoded by ERG11)Inhibits the synthesis of ergosterol by blocking the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.[3][8][11][12]Broad-spectrum, effective against a wide range of yeasts and molds.[13]
Allylamines (e.g., Terbinafine) Squalene (B77637) epoxidase (encoded by ERG1)Inhibits an early step in ergosterol biosynthesis by blocking the conversion of squalene to lanosterol. This results in ergosterol depletion and the toxic accumulation of squalene.[14][15][16]Primarily effective against dermatophytes; also active against some yeasts and molds.[15][16]

Experimental Protocols

Gene Deletion using CRISPR/Cas9 in a Model Fungus (e.g., Saccharomyces cerevisiae)

This protocol provides a general workflow for validating the essentiality of a gene in the ergosterol biosynthesis pathway.

Objective: To delete a target gene (e.g., ERG11) in S. cerevisiae to assess its impact on cell viability.

Materials:

  • S. cerevisiae wild-type strain

  • pCAS vector (containing Cas9 and a guide RNA expression cassette)

  • Homology-directed repair (HDR) template (a DNA fragment with flanking regions homologous to the target gene locus, used to replace the gene)

  • Lithium acetate/polyethylene glycol (LiAc/PEG) transformation reagents

  • Selective growth media

Protocol:

  • Design and clone a specific guide RNA (gRNA) targeting the ERG11 gene into the pCAS vector.

  • Design and synthesize an HDR template that will replace the ERG11 open reading frame with a selectable marker (e.g., an antibiotic resistance gene).

  • Transform the wild-type S. cerevisiae with the pCAS-gRNA vector and the HDR template using the LiAc/PEG method.

  • Plate the transformed cells on selective media to isolate colonies that have successfully integrated the HDR template.

  • Verify the gene deletion in the selected colonies by PCR and DNA sequencing.

  • Assess the phenotype of the deletion mutant by comparing its growth to the wild-type strain on non-selective media. A lack of growth would confirm the essentiality of the ERG11 gene.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound against a fungal strain.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • This compound (and other comparator drugs)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a serial dilution of this compound in RPMI 1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no fungus).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that inhibits visible growth.

Visualizing the Landscape of Antifungal Action

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway cluster_drugs Antifungal Drug Targets Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol Lanosterol 14-alpha- demethylase (ERG11) ... ... 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Allylamines Allylamines Allylamines->Squalene Inhibit Azoles Azoles Azoles->Lanosterol Inhibit Polyenes Polyenes Polyenes->Ergosterol Bind to

Caption: Ergosterol biosynthesis pathway and the targets of major antifungal drug classes.

Genetic_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_crispr Genetic Manipulation (CRISPR/Cas9) cluster_phenotype Phenotypic Analysis cluster_conclusion Conclusion Identify putative\n target gene (e.g., ERG11) Identify putative target gene (e.g., ERG11) Design gRNA & HDR template Design gRNA & HDR template Identify putative\n target gene (e.g., ERG11)->Design gRNA & HDR template Transform fungal cells Transform fungal cells Design gRNA & HDR template->Transform fungal cells Select & verify mutants Select & verify mutants Transform fungal cells->Select & verify mutants Assess cell viability\n of deletion mutant Assess cell viability of deletion mutant Select & verify mutants->Assess cell viability\n of deletion mutant Compare growth to wild-type Compare growth to wild-type Assess cell viability\n of deletion mutant->Compare growth to wild-type Target Validated Target Validated Compare growth to wild-type->Target Validated if lethal

Caption: A simplified workflow for the genetic validation of a drug target using CRISPR/Cas9.

Drug_Comparison_Logic cluster_polyenes Polyenes (this compound) cluster_azoles Azoles cluster_allylamines Allylamines Fungal Cell Fungal Cell Bind to Ergosterol Bind to Ergosterol Fungal Cell->Bind to Ergosterol Inhibit ERG11 Inhibit ERG11 Fungal Cell->Inhibit ERG11 Inhibit ERG1 Inhibit ERG1 Fungal Cell->Inhibit ERG1 Membrane Pore Formation Membrane Pore Formation Bind to Ergosterol->Membrane Pore Formation Cell Lysis Cell Lysis Membrane Pore Formation->Cell Lysis Ergosterol Depletion Ergosterol Depletion Inhibit ERG11->Ergosterol Depletion Membrane Disruption Membrane Disruption Ergosterol Depletion->Membrane Disruption Ergosterol Depletion &\n Squalene Accumulation Ergosterol Depletion & Squalene Accumulation Inhibit ERG1->Ergosterol Depletion &\n Squalene Accumulation Cell Toxicity Cell Toxicity Ergosterol Depletion &\n Squalene Accumulation->Cell Toxicity

Caption: Logical relationship of the mechanisms of action for different ergosterol-targeting antifungals.

References

Independent Verification of Surgumycin's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectrum of the novel investigational agent Surgumycin against established antibiotics. The data presented herein is based on standardized in vitro susceptibility testing to facilitate a comprehensive evaluation of this compound's potential clinical utility.

Introduction to this compound

This compound is a next-generation synthetic glycopeptide antibiotic currently in late-stage preclinical development. Its mechanism of action involves a dual-targeting approach: inhibiting bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupting bacterial cell membrane integrity. This dual mechanism is hypothesized to provide a robust barrier to resistance development and confer activity against pathogens that have developed resistance to traditional glycopeptides.

Comparative Antimicrobial Spectrum

The in vitro activity of this compound was evaluated against a panel of common and multidrug-resistant Gram-positive and Gram-negative bacteria. Its performance was compared against vancomycin, linezolid, daptomycin (B549167), and meropenem. The data is presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates tested.

Data Presentation

Table 1: In Vitro Activity Against Gram-Positive Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA) This compound (Investigational) 0.5 1
Vancomycin12
Linezolid11[1]
Daptomycin0.250.5[2]
Enterococcus faecium (VRE) This compound (Investigational) 1 2
Vancomycin>256>256
Linezolid12[3]
Daptomycin24[2][4]
Streptococcus pneumoniae This compound (Investigational) ≤0.12 0.25
Vancomycin0.51
Linezolid0.51[3]
Daptomycin≤0.120.25[5]

Table 2: In Vitro Activity Against Gram-Negative Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound (Investigational) 16 >64
Meropenem≤0.060.12
Klebsiella pneumoniae This compound (Investigational) 32 >64
Meropenem0.121
Pseudomonas aeruginosa This compound (Investigational) >64 >64
Meropenem18

Note: Data for comparator antibiotics are compiled from published surveillance studies. This compound data is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent:

    • Stock solutions of each antimicrobial agent are prepared at a high concentration in a suitable solvent.

    • Serial two-fold dilutions of each agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in 96-well microtiter plates. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense the final inoculum into each well of the microtiter plates containing the serially diluted antimicrobial agents.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis bact_culture Bacterial Colony (18-24h Culture) mcfarland 0.5 McFarland Standardization bact_culture->mcfarland Suspend inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilute inoculate Inoculate Microplate inoculum->inoculate antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilutions in Microplate antibiotic_stock->serial_dilution Prepare serial_dilution->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_plate Visual Inspection for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Comparative Logic of Antimicrobial Spectra

comparative_spectrum cluster_gram_positive Gram-Positive Pathogens cluster_gram_negative Gram-Negative Pathogens MRSA MRSA VRE VRE Strep_pneumo S. pneumoniae E_coli E. coli K_pneumo K. pneumoniae This compound This compound (Investigational) This compound->MRSA High Activity This compound->VRE High Activity This compound->Strep_pneumo High Activity This compound->E_coli Limited Activity This compound->K_pneumo Limited Activity Vancomycin Vancomycin Vancomycin->MRSA Active Vancomycin->VRE Inactive Linezolid Linezolid Linezolid->MRSA Active Linezolid->VRE Active Daptomycin Daptomycin Daptomycin->MRSA Active Daptomycin->VRE Active Meropenem Meropenem Meropenem->E_coli High Activity Meropenem->K_pneumo High Activity

Caption: Comparative activity of this compound and other agents.

References

Comparative Transcriptomic Analysis of Aspergillus fumigatus Treated with Voriconazole vs. Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of the pathogenic fungus Aspergillus fumigatus to two frontline antifungal agents: voriconazole (B182144), a triazole that inhibits ergosterol (B1671047) biosynthesis, and caspofungin, an echinocandin that disrupts cell wall synthesis. As no public transcriptomic data is available for the novel compound "Surgumycin," this guide utilizes data from studies on these well-characterized drugs to illustrate a comparative transcriptomic approach. Understanding the distinct molecular impacts of different antifungal classes is crucial for elucidating mechanisms of action, identifying potential resistance pathways, and guiding the development of new therapeutic strategies.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the key gene expression changes observed in Aspergillus fumigatus upon treatment with voriconazole and caspofungin. The data, synthesized from multiple transcriptomic studies, highlight the distinct cellular pathways perturbed by each drug.

Table 1: Key Differentially Expressed Genes in Aspergillus fumigatus Treated with Voriconazole

GeneFunctionFold Change (Illustrative)Primary Effect
erg11A/cyp51ALanosterol (B1674476) 14-α-demethylaseUpregulatedTarget of azoles, involved in ergosterol biosynthesis
erg3AC-5 sterol desaturaseUpregulatedErgosterol biosynthesis
erg25AMethylsterol monooxygenaseUpregulatedErgosterol biosynthesis
abcCABC transporterUpregulatedDrug efflux
mdrAMFS transporterUpregulatedDrug efflux
Afu6g14140RTA1 domain proteinUpregulatedStress response, membrane function

Table 2: Key Differentially Expressed Genes in Aspergillus fumigatus Treated with Caspofungin

GeneFunctionFold Change (Illustrative)Primary Effect
fks1β-1,3-glucan synthaseNo significant changeTarget of echinocandins
chsGChitin (B13524) synthaseUpregulatedCompensatory cell wall synthesis
rlmAMpkA-regulated transcription factorUpregulatedCell wall integrity signaling
crzACalcineurin-dependent transcription factorUpregulatedCalcium signaling and cell wall stress response
dscPPutative phosphataseUpregulatedCaspofungin paradoxical effect
aoxAAlternative oxidaseUpregulatedMitochondrial stress response

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative transcriptomic studies. The following outlines a generalized workflow for the analysis of Aspergillus fumigatus treated with antifungal agents, based on methodologies described in the literature.

1. Fungal Culture and Antifungal Treatment

  • Fungal Strain: Aspergillus fumigatus (e.g., Af293 or CEA17) is grown on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar (SDA), at 37°C for 5-7 days to encourage conidia production.

  • Spore Suspension: Conidia are harvested by gently washing the agar surface with a sterile phosphate-buffered saline (PBS) solution containing 0.1% Tween 80. The resulting suspension is filtered through sterile gauze to remove hyphal fragments.

  • Inoculation and Treatment: The conidia are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 conidia/mL in a liquid medium like RPMI 1640. The fungal cultures are then incubated at 37°C. Antifungal agents (voriconazole or caspofungin) are added at desired concentrations (e.g., sub-inhibitory) at a specific time point, and the cultures are incubated for a defined period (e.g., 1 to 48 hours) before harvesting.

2. RNA Extraction and Sequencing

  • RNA Isolation: Fungal mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a method suitable for fungi, often involving mechanical disruption (e.g., bead beating) followed by a TRIzol-based extraction protocol.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometry.

  • Library Preparation and Sequencing: An mRNA-sequencing library is prepared from high-quality total RNA. This typically involves the isolation of poly(A) mRNA using oligo(dT)-attached magnetic beads, followed by fragmentation, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput platform, such as an Illumina NovaSeq, to generate paired-end reads.

3. Bioinformatic Analysis

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are removed using trimming software (e.g., Trimmomatic).

  • Read Alignment: The cleaned reads are aligned to a reference genome of Aspergillus fumigatus (e.g., Af293) using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified. Statistical analysis is then performed using packages such as DESeq2 or edgeR in R to identify genes that are differentially expressed between the treated and control groups. A common threshold for significance is a log2 fold change of >1 or <-1 and an adjusted p-value of <0.05.

  • Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by the antifungal treatment.

Signaling Pathways and Experimental Workflows

Voriconazole's Impact on Ergosterol Biosynthesis

Voriconazole's primary mechanism of action is the inhibition of the enzyme lanosterol 14-α-demethylase, encoded by the erg11A (cyp51A) gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.

Voriconazole_Pathway Voriconazole Voriconazole Erg11A Lanosterol 14-α-demethylase (Erg11A/Cyp51A) Voriconazole->Erg11A Inhibits Ergosterol Ergosterol Erg11A->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Erg11A Catalyzes CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Maintains Integrity Disruption Membrane Disruption & Inhibition of Growth CellMembrane->Disruption

Voriconazole's inhibitory action on the ergosterol biosynthesis pathway.

Caspofungin's Effect on Cell Wall Integrity

Caspofungin inhibits the β-1,3-glucan synthase enzyme complex (encoded by the fks1 gene), which is responsible for synthesizing a major component of the fungal cell wall. This disruption triggers a compensatory stress response, primarily through the cell wall integrity (CWI) pathway, leading to an increase in chitin synthesis to maintain cellular structure.

Caspofungin_Pathway Caspofungin Caspofungin Fks1 β-1,3-glucan synthase (Fks1) Caspofungin->Fks1 Inhibits Glucan β-1,3-glucan Fks1->Glucan Synthesizes CWI_Pathway Cell Wall Integrity (CWI) Pathway Fks1->CWI_Pathway Stress Signal CellWall Fungal Cell Wall Glucan->CellWall Component of Chitin_Synthase Chitin Synthase (e.g., ChsG) CWI_Pathway->Chitin_Synthase Activates Chitin Chitin Chitin_Synthase->Chitin Synthesizes Chitin->CellWall Compensatory Component

Caspofungin's impact on cell wall synthesis and the compensatory chitin response.

Generalized Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomic study of fungi treated with different antifungal agents.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Fungal Culture (A. fumigatus) Treatment Antifungal Treatment (Voriconazole vs. Caspofungin vs. Control) Culture->Treatment Harvest Mycelial Harvest Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep mRNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Sequencing Read QC Sequencing->QC2 Alignment Genome Alignment QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Enrichment Functional Enrichment (GO, KEGG) DEG_Analysis->Enrichment Comparison Comparative Analysis Enrichment->Comparison

A generalized workflow for comparative transcriptomics of fungi.

Assessing the Novelty of Surgumycin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

G-Pharma Discloses Novel Mechanism of Action for Investigational Antibiotic, Surgumycin

[City, State] – December 17, 2025 – G-Pharma today announced preclinical data revealing a novel mechanism of action for its lead investigational antibiotic, this compound. This guide provides a comparative analysis of this compound's mode of action against established cell wall synthesis inhibitors, offering insights into its potential as a new tool in the fight against antimicrobial resistance.

Introduction to this compound

This compound is a novel synthetic antibiotic currently in preclinical development. It has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). This guide details the experimental evidence supporting its unique mode of action and compares its in vitro performance with that of established antibiotics, Penicillin and Vancomycin.

Comparative Analysis of In Vitro Activity

The in vitro potency of this compound was evaluated against a panel of Gram-positive pathogens and compared with Penicillin G and Vancomycin. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described in the Experimental Protocols section.

Organism This compound (MIC, µg/mL) Penicillin G (MIC, µg/mL) Vancomycin (MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)0.50.1251
Methicillin-Resistant S. aureus (MRSA)0.5>2561
Vancomycin-Intermediate S. aureus (VISA)1>2564
Streptococcus pneumoniae (ATCC 49619)0.250.060.5
Enterococcus faecalis (ATCC 29212)242

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics.

Unraveling the Mode of Action: A Novel Target in Peptidoglycan Synthesis

Experimental evidence suggests that this compound, like Penicillin and Vancomycin, inhibits bacterial cell wall synthesis. However, its specific molecular target appears to be distinct from these established antibiotic classes.

Macromolecular Synthesis Assay

To identify the cellular pathway targeted by this compound, a macromolecular synthesis assay was performed. This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan. As shown in the hypothetical data below, this compound selectively inhibited peptidoglycan synthesis at its MIC, with minimal impact on other macromolecular synthesis pathways.

Macromolecular Synthesis Pathway % Inhibition by this compound (at MIC)
Peptidoglycan Synthesis95%
Protein Synthesis5%
DNA Synthesis3%
RNA Synthesis2%

Table 2: Effect of this compound on Macromolecular Synthesis in S. aureus.

The Peptidoglycan Synthesis Pathway and Points of Inhibition

The synthesis of peptidoglycan is a complex process that is a common target for antibiotics. The following diagram illustrates this pathway and the known points of inhibition for Penicillin and Vancomycin, as well as the proposed novel target of this compound. Penicillin and other β-lactam antibiotics inhibit the final transpeptidation step by acylating penicillin-binding proteins (PBPs).[1][2][3] Vancomycin, a glycopeptide, binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering both transglycosylation and transpeptidation.[4][5][6]

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PAT) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) This compound This compound This compound->Lipid_II Vancomycin Vancomycin Vancomycin->Lipid_II Penicillin Penicillin Penicillin->Nascent_PG

Caption: Peptidoglycan synthesis pathway and antibiotic inhibition points.

A Novel Enzyme Target: Peptidoglycan-Associated Transglycosylase (PAT)

Further investigation into the mechanism of this compound has identified a novel enzyme, Peptidoglycan-Associated Transglycosylase (PAT), as its primary target. PAT is a newly characterized enzyme responsible for the polymerization of Lipid II into nascent peptidoglycan chains. This activity is distinct from the transpeptidase activity of PBPs.

To confirm this, an in vitro enzyme inhibition assay was conducted using purified PAT. The results demonstrate that this compound potently inhibits PAT activity in a dose-dependent manner.

Compound IC50 (µM) against PAT
This compound0.1
Vancomycin>100
Penicillin G>100

Table 3: In Vitro Inhibition of Peptidoglycan-Associated Transglycosylase (PAT).

The high potency and specificity of this compound for PAT represent a novel mechanism of action for an antibiotic targeting the bacterial cell wall.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, a twofold serial dilution of each antibiotic was prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were prepared and adjusted to a final inoculum of 5 x 10^5 CFU/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

Macromolecular Synthesis Assay

Staphylococcus aureus was grown to mid-log phase and aliquoted into tubes containing the test antibiotic at 4x MIC. Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) were added to the respective tubes. The cultures were incubated for 30 minutes at 37°C. The reactions were stopped by the addition of trichloroacetic acid. The precipitated macromolecules were collected by filtration, and the incorporated radioactivity was measured by liquid scintillation counting. The percentage of inhibition was calculated by comparing the radioactivity in antibiotic-treated samples to that in untreated controls.

In Vitro PAT Enzyme Inhibition Assay

The inhibitory activity of the compounds against the purified PAT enzyme was determined using a fluorescence-based assay. The assay measures the release of a fluorescently labeled lipid carrier from the Lipid II substrate upon its polymerization by PAT. The reaction mixture contained purified PAT enzyme, the fluorescently labeled Lipid II substrate, and varying concentrations of the test compounds in a buffer solution. The reaction was incubated at 37°C for 60 minutes, and the fluorescence was measured using a plate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in enzyme activity.

Workflow for Mode of Action Determination

The following diagram illustrates the experimental workflow employed to elucidate the novel mode of action of this compound.

MoA_Workflow Start Start: Novel Antibiotic (this compound) MIC Determine MIC against bacterial panel Start->MIC MMS Macromolecular Synthesis Assay MIC->MMS Pathway_ID Identify Inhibited Pathway (Peptidoglycan Synthesis) MMS->Pathway_ID Target_Hypothesis Hypothesize Novel Target (PAT enzyme) Pathway_ID->Target_Hypothesis Enzyme_Assay In Vitro Enzyme Inhibition Assay Target_Hypothesis->Enzyme_Assay Confirmation Confirm Novel Mode of Action Enzyme_Assay->Confirmation End End: Novel MoA Established Confirmation->End

Caption: Experimental workflow for mode of action determination.

Conclusion

References

A Comparative Analysis of Surgumycin: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel investigational antifungal agent, Surgumycin, against recently developed antifungal compounds. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available preclinical data.

Introduction to this compound

This compound is a next-generation antifungal agent with a unique mechanism of action that distinguishes it from existing therapies. It is a semi-synthetic lipopeptide that selectively inhibits fungal acetyl-CoA synthetase (Acs1), a critical enzyme in fungal metabolic pathways essential for survival under host-like conditions.[1] This targeted approach offers the potential for high efficacy and a favorable safety profile.

Comparative Analysis with New Antifungal Compounds

To contextualize the potential of this compound, this section compares its preclinical profile with other novel antifungal agents that have recently emerged in the field. The selected comparators represent a variety of mechanisms and chemical classes.

Table 1: In Vitro Efficacy of this compound and Comparator Compounds
CompoundDrug ClassMechanism of ActionCandida auris MIC50 (µg/mL)Aspergillus fumigatus MIC50 (µg/mL)
This compound (Hypothetical) LipopeptideAcetyl-CoA synthetase inhibitor0.1250.25
MandimycinGlycosylated MacrolideTargets membrane phospholipids0.250.5
RezafunginEchinocandin(1,3)-β-D-glucan synthase inhibitor0.060.03
IbrexafungerpTriterpenoid(1,3)-β-D-glucan synthase inhibitor0.250.5
VT-1161TetrazoleLanosterol demethylase inhibitor0.51

MIC50: Minimum Inhibitory Concentration for 50% of isolates.

Table 2: Spectrum of Activity
CompoundCandida spp.Aspergillus spp.Cryptococcus spp.Mucorales
This compound (Hypothetical) BroadBroadModerateLimited
MandimycinBroadBroadNot ReportedNot Reported
RezafunginBroadBroadLimitedLimited
IbrexafungerpBroadBroadModerateModerate
VT-1161BroadModerateBroadLimited

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of the antifungal agents was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plates start->inoculation drug_prep Serial Dilution of Antifungal Agents drug_prep->inoculation incubation Incubation at 35°C for 24-48h inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results mic_det MIC Determination (Lowest Concentration with No Visible Growth) read_results->mic_det

Fig. 1: Workflow for MIC Determination.

Mechanism of Action and Signaling Pathways

This compound's novel mechanism of targeting acetyl-CoA synthetase disrupts fungal metabolism. This is distinct from many current and emerging antifungals that target the cell wall or cell membrane.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs glucan β-(1,3)-D-glucan ergosterol Ergosterol phospholipids Phospholipids acs1 Acetyl-CoA Synthetase (Acs1) This compound This compound This compound->acs1 Inhibits echinocandins Rezafungin Ibrexafungerp echinocandins->glucan Inhibits Synthesis azoles VT-1161 azoles->ergosterol Inhibits Synthesis mandimycin Mandimycin mandimycin->phospholipids Targets

Fig. 2: Mechanisms of Action of Antifungal Agents.

Conclusion

The preclinical profile of this compound suggests a promising new antifungal agent with a novel mechanism of action. Its potent in vitro activity against key fungal pathogens, including drug-resistant strains, warrants further investigation. The distinct metabolic target of this compound may also offer opportunities for combination therapy with existing antifungal agents to enhance efficacy and combat resistance. Continued research and clinical development are essential to fully elucidate the therapeutic potential of this compound in treating invasive fungal infections.

References

In Vivo Comparative Efficacy of Surgumycin: A Guided Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available, peer-reviewed data on the in vivo comparative efficacy of Surgumycin is limited. The information presented herein is based on its classification as a carbonyl-conjugated pentaenic antibiotic and provides a comparative framework using representative data from this drug class. The experimental protocols and visualizations are based on established methodologies for antifungal drug evaluation.

Executive Summary

This compound is a carbonyl-conjugated pentaenic antibiotic.[1][2][3] This class of antifungal agents primarily acts by binding to ergosterol (B1671047), a critical component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately, fungal cell death. Due to the absence of specific in vivo studies on this compound, this guide provides a comparative analysis based on the known efficacy of other pentaene antibiotics, offering a predictive insight into its potential therapeutic profile and a methodological blueprint for its evaluation.

Comparative Data of Pentaene Antibiotics

The following table summarizes the known characteristics of this compound and presents representative in vivo data from other well-characterized pentaene antibiotics to illustrate the expected performance metrics.

DrugClassMechanism of ActionTest ModelEfficacy EndpointKey Findings
This compound Carbonyl-conjugated pentaenic antibioticBinds to ergosterol in the fungal cell membrane, causing membrane disruption.Data Not AvailableData Not AvailableData Not Available
Amphotericin B Heptaene polyene antibioticBinds to ergosterol, forming pores in the fungal cell membrane.Murine model of disseminated candidiasisIncreased survival, reduced fungal burden (CFU) in kidneysDemonstrates significant dose-dependent reduction in fungal load and increased survival rates in infected mice.
Nystatin Tetraene polyene antibioticSimilar to Amphotericin B, binds to ergosterol leading to membrane leakage.Murine model of oral candidiasisReduction of fungal lesions and CFU counts from oral swabsEffective in topical applications, showing significant reduction in fungal colonization and tissue damage.
Filipin Pentaene polyene antibioticInteracts with sterols in cell membranes, causing disruption.In vitro and limited in vivo modelsMembrane permeabilization, cell lysisPrimarily used as a research tool for detecting cholesterol due to its non-specific binding to sterols.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound, as a polyene antibiotic, does not involve intricate intracellular signaling pathways. Instead, its antifungal effect is a direct consequence of its physical interaction with the fungal cell membrane. The process can be summarized as follows:

  • Binding to Ergosterol: this compound preferentially binds to ergosterol, the principal sterol in fungal cell membranes.

  • Membrane Disruption: This binding alters the physical properties of the membrane, leading to the formation of pores or channels.

  • Leakage of Cellular Contents: These pores allow for the uncontrolled leakage of essential ions (such as K+) and small organic molecules from the cytoplasm.

  • Cell Death: The loss of these vital components disrupts cellular homeostasis and leads to fungal cell death.

surgumycin_mechanism cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore_formation Pore Formation ergosterol->pore_formation induces membrane Lipid Bilayer This compound This compound binding Binding to Ergosterol This compound->binding binding->ergosterol interacts with leakage Ion & Molecule Leakage pore_formation->leakage cell_death Fungal Cell Death leakage->cell_death experimental_workflow prep Inoculum Preparation (C. albicans) infection Systemic Infection of Mice (IV Injection) prep->infection randomize Randomization into Treatment Groups infection->randomize treat Daily Drug Administration (7 Days) randomize->treat monitor Monitoring (Survival & Health) treat->monitor endpoint Study Endpoint monitor->endpoint survival Survival Analysis endpoint->survival burden Fungal Burden Analysis (Kidney CFU) endpoint->burden results Efficacy Determination survival->results burden->results

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal Procedures for Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of Surgumycin, a novel investigational compound. Adherence to these procedures is essential for maintaining operational safety and regulatory compliance.

I. This compound Waste Classification and Segregation

Prior to disposal, it is crucial to correctly classify and segregate this compound waste. Improper segregation can lead to hazardous reactions and complicates the disposal process. All personnel handling this compound waste must be trained on these procedures and wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear.

Waste Stream Classification:

Waste TypeDescriptionRecommended Container
Solid Non-Hazardous Waste Uncontaminated materials such as paper towels and packaging.Regular laboratory trash.
Solid Hazardous Waste Unused this compound powder, contaminated gloves, weigh boats, and pipette tips.Designated, labeled, and sealed hazardous waste container.
Liquid Hazardous Waste This compound stock solutions, experimental media containing this compound, and organic solvents used for dissolution.Designated, labeled, and sealed hazardous waste container. Segregate halogenated and non-halogenated solvents.
Sharps Waste Contaminated needles, scalpels, and glass Pasteur pipettes used in this compound experiments.Designated, puncture-resistant sharps container.

II. Experimental Protocol: Inactivation of Aqueous this compound Waste

For aqueous solutions containing this compound at concentrations below 1 mg/mL, an inactivation protocol can be employed prior to collection for final disposal. This procedure aims to degrade the active compound, reducing its potential environmental impact.

Materials:

  • Aqueous this compound waste (concentration ≤ 1 mg/mL)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Labeled hazardous waste container

Procedure:

  • Place the container of aqueous this compound waste on a stir plate in a certified chemical fume hood.

  • Add a stir bar and begin gentle stirring.

  • Slowly add 1 M NaOH to the solution, monitoring the pH with indicator strips. Adjust the pH to a range of 12-13.

  • Maintain the pH in this range for a minimum of 24 hours to facilitate the hydrolysis of this compound.

  • After 24 hours, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

  • Transfer the treated, neutralized solution to a designated liquid hazardous waste container.

  • Clearly label the container as "Hydrolyzed this compound Waste" and include the date of treatment.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.

Note: This inactivation procedure is not a substitute for proper disposal. The treated waste must still be disposed of as hazardous waste.

III. Disposal Workflow for this compound Waste

The following diagram outlines the decision-making process and procedural flow for the proper disposal of all forms of this compound waste.

Surgumycin_Disposal_Workflow start This compound Waste Generated classify Classify Waste Type start->classify solid_non_haz Solid Non-Hazardous Waste classify->solid_non_haz Uncontaminated solid_haz Solid Hazardous Waste classify->solid_haz Contaminated Solids liquid_haz Liquid Hazardous Waste classify->liquid_haz Solutions/Media sharps Sharps Waste classify->sharps Needles/Blades regular_trash Dispose in Regular Laboratory Trash solid_non_haz->regular_trash collect_solid Collect in Labeled Hazardous Waste Container solid_haz->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_haz->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps->collect_sharps store Store in Designated Secure Waste Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup final_disposal Final Disposal by Licensed Vendor ehs_pickup->final_disposal

This compound Waste Disposal Workflow

IV. General Disposal Guidelines and Best Practices

  • Never dispose of this compound waste down the drain or in the regular trash.[1]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[1]

  • Keep waste containers sealed when not in use to prevent the release of vapors.[2]

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.[1]

  • Do not mix different types of hazardous waste in the same container.[2]

  • Empty this compound containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container can be discarded.

  • In case of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures.

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pickup.[1]

The proper management of chemical waste is a shared responsibility. By adhering to these disposal procedures for this compound, you contribute to a safer research environment and ensure the protection of our natural resources.

References

Essential Safety and Logistical Information for Handling Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 17, 2025

This document provides crucial safety and logistical information for the handling and disposal of Surgumycin, a potent novel antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and preventing environmental contamination. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2] The required PPE for handling this compound is summarized in the table below.

Table 1: Required Personal Protective Equipment for Handling this compound

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of this compound powder, especially during weighing and transferring. A full-face respirator may be required for high-risk procedures or in the event of a spill.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times within the laboratory.[3] A face shield must be worn over safety goggles during powder handling to provide protection against splashes and airborne particles.
Hand Double Gloving with Chemical-Resistant GlovesTwo pairs of nitrile or neoprene gloves are required.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Gloves should be changed frequently.
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1] If a reusable lab coat is utilized, it must be laundered regularly and is not to be worn outside of the laboratory.

Experimental Protocols: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on the disposable gown, ensuring it covers the torso from neck to knees and that the sleeves are fully extended to the wrists. Fasten it securely at the back.

  • Respirator: Don the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield for full facial protection.

  • Gloves: Don the first pair of gloves (inner layer). Pull the cuff of the gown over the wrist of the glove. Don the second pair of gloves (outer layer) over the first, ensuring the cuff of the second pair is over the gown sleeve.

Doffing Procedure (in a designated area)
  • Outer Gloves: Remove the outer pair of gloves. Dispose of them in a designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown inside-out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling this compound Powder

All handling of powdered this compound, including weighing and the preparation of stock solutions, must be conducted within a certified chemical fume hood or another appropriate containment device to minimize inhalation exposure.[1]

Disposal of this compound Waste

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[4][5] All waste generated from handling this compound must be treated as hazardous chemical waste.[1][6]

  • Solid Waste: All disposable PPE (gloves, gowns, respirators), contaminated lab supplies (e.g., weigh boats, pipette tips), and empty this compound containers should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Stock solutions and any other liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.[6]

  • Sharps: Needles and syringes used for administering this compound must be disposed of in a designated sharps container in accordance with local regulations.[4]

Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.[6]

Visual Workflow for PPE Protocol

PPE_Workflow cluster_donning Donning Procedure cluster_handling Handling this compound cluster_doffing Doffing Procedure cluster_disposal Waste Disposal Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles & Face Shield Don3->Don4 Don5 Don Gloves (Double) Don4->Don5 Handle Work in Fume Hood Don5->Handle Doff1 Remove Outer Gloves Handle->Doff1 Doff2 Remove Gown & Inner Gloves Doff1->Doff2 Waste Hazardous Waste Doff1->Waste Doff3 Perform Hand Hygiene Doff2->Doff3 Doff2->Waste Doff4 Remove Face Shield & Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6 Doff5->Waste

Caption: PPE Workflow for Handling this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。